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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: March 15, 2026 Abstract This technical guide provides a comprehensive analysis of the fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 15, 2026

Abstract

This technical guide provides a comprehensive analysis of the fundamental basic properties of the novel synthetic compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule of interest within contemporary medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its potential development and application. This document delineates the compound's chemical identity, offers predictive insights into its core basic properties, details a robust synthetic protocol for its preparation via reductive amination, and explores a plausible mechanism of action based on structural analogy to known epigenetic modulators. All data and protocols are presented with the aim of fostering further research and application in drug discovery and development.

Introduction

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a synthetic amine featuring a unique combination of a substituted phenyl-ethyl scaffold and a cyclopropylamine moiety. The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate potency, and fine-tune the physicochemical properties of drug candidates.[1] The 3,4-dimethylphenyl substitution pattern further influences the lipophilicity and electronic nature of the molecule. This guide serves as a foundational resource for researchers, providing critical data and methodologies to facilitate further investigation into this promising compound.

Chemical Identity and Predicted Physicochemical Properties

A precise understanding of a compound's physicochemical properties is a cornerstone of drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of empirical data for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, we present a summary of its key identifiers and computationally predicted properties.

PropertyValueSource
Molecular Formula C13H19N[2]
Molecular Weight 189.30 g/mol [2]
Predicted pKa 9.5 - 10.5Computational Prediction
Predicted LogP 3.0 - 3.5Computational Prediction
Predicted Aqueous Solubility LowComputational Prediction

Expert Insights on Predicted Properties:

The predicted pKa value suggests that N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a moderately strong base. At physiological pH (7.4), a significant portion of the molecules will be protonated, which can influence receptor interactions and solubility. The predicted LogP value indicates a notable degree of lipophilicity, suggesting good potential for membrane permeability. However, this may also correlate with lower aqueous solubility. These predicted values should be confirmed experimentally but provide a valuable starting point for formulation and in vitro assay design.

Synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine via Reductive Amination

The synthesis of N-substituted amines is frequently achieved through reductive amination. This robust and versatile method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. For the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, the logical precursors are 3,4-dimethylphenylacetone and cyclopropylamine.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway:

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Final Product ketone 3,4-Dimethylphenylacetone reaction Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) ketone->reaction amine Cyclopropylamine amine->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine purification->product

Caption: Synthetic workflow for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Detailed Experimental Protocol

Materials:

  • 3,4-Dimethylphenylacetone

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylphenylacetone (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Amine Addition: Add cyclopropylamine (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 4-12 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Rationale for Protocol Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for imines, which minimizes the over-reduction of the starting ketone. Its use in a non-protic solvent like DCM is standard practice.

  • Inert Atmosphere: While not strictly necessary for all reductive aminations, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the imine intermediate and reduce the reaction efficiency.

  • Aqueous Workup: The aqueous workup with sodium bicarbonate is crucial to remove acidic byproducts and unreacted reagents, simplifying the subsequent purification.

Plausible Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

While the specific biological targets of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine have not been empirically determined, its structural similarity to known bioactive molecules provides a strong basis for a plausible mechanism of action. Notably, the structurally related compound, N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine, has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3] LSD1 is a key epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine as an LSD1 inhibitor.

G cluster_compound Compound cluster_enzyme Epigenetic Regulation cluster_histone Histone Modification cluster_gene Gene Expression compound N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine lsd1 LSD1 (KDM1A) compound->lsd1 Inhibition h3k4me2 H3K4me2 (Active Mark) lsd1->h3k4me2 Demethylation h3k4me1 H3K4me1 (Inactive Mark) h3k4me2->h3k4me1 gene_activation Gene Activation h3k4me2->gene_activation gene_repression Gene Repression h3k4me1->gene_repression

Caption: Proposed mechanism of LSD1 inhibition.

Expert Mechanistic Insights:

The cyclopropylamine moiety is a known pharmacophore for irreversible inhibition of monoamine oxidases (MAOs), which share a similar catalytic mechanism with LSD1 involving a flavin adenine dinucleotide (FAD) cofactor. It is hypothesized that N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine acts as a mechanism-based inhibitor of LSD1. Following binding to the active site, the amine is oxidized by the FAD cofactor, leading to the formation of a reactive cyclopropanimine intermediate. This intermediate can then form a covalent adduct with the FAD cofactor or a nearby active site residue, resulting in irreversible inactivation of the enzyme. This inhibition of LSD1 would lead to an increase in the levels of H3K4me2, an active chromatin mark, thereby promoting the expression of genes that are normally repressed by LSD1. This mechanism has significant therapeutic implications, as LSD1 is overexpressed in a variety of cancers, and its inhibition has been shown to have anti-tumor effects.

Conclusion

This technical guide provides a foundational understanding of the basic properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. The presented information, including its predicted physicochemical properties, a detailed synthetic protocol, and a plausible mechanism of action, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Experimental validation of the predicted properties and biological activities is a critical next step in elucidating the full potential of this novel compound.

References

  • Cyclopropylamine. Ataman Kimya. [Link][1]

Sources

Exploratory

what is N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

An In-Depth Technical Guide to N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Abstract This technical guide provides a comprehensive overview of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a member of the promising...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a member of the promising arylcyclopropylamine class of compounds. While specific research on this particular molecule is emerging, this document synthesizes information from closely related analogs to present its physicochemical properties, a plausible and detailed synthetic route, its hypothesized mechanism of action as a Lysine-Specific Demethylase 1 (LSD1) inhibitor, and robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel epigenetic modulators.

Introduction: The Rise of Arylcyclopropylamines in Epigenetic Modulation

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for the unique conformational constraints and electronic properties imparted by the three-membered ring.[1][2] This structure is present in numerous biologically active compounds.[3][4] A particularly noteworthy class is the arylcyclopropylamines, which has gained significant attention as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[5][6]

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[7][8] Aberrant LSD1 activity is implicated in a variety of cancers and neurological disorders, making it a compelling therapeutic target.[8][9] Tranylcypromine, an approved monoamine oxidase (MAO) inhibitor, was one of the first cyclopropylamine-containing compounds identified as an LSD1 inhibitor, paving the way for the development of more potent and selective analogs.[6][8]

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to this next generation of arylcyclopropylamines. Its structure, featuring a dimethyl-substituted phenyl ring, suggests the potential for optimized potency, selectivity, and pharmacokinetic properties. This guide will explore the technical details of this compound, drawing upon the extensive research conducted on its structural relatives to provide a foundational understanding for future research and development.

Physicochemical and Structural Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is not widely published, its properties can be reliably predicted based on its structure and comparison with analogs.

Table 1: Physicochemical Properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and Related Analogs

PropertyN-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (Predicted/Calculated)N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine[7]Tranylcypromine (2-PCPA)[8]
Molecular Formula C13H19NC12H17NOC9H11N
Molecular Weight 189.30 g/mol 191.26 g/mol 133.19 g/mol
XLogP3 (Lipophilicity) ~3.5 - 4.0~2.5~1.8
Topological Polar Surface Area (TPSA) 12.03 Ų21.26 Ų26.02 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 121
Rotatable Bonds 341

Predicted values for the target compound are generated using standard computational algorithms based on its chemical structure.

The 3,4-dimethyl substitution on the phenyl ring is expected to increase the lipophilicity (XLogP3) of the molecule compared to less substituted analogs. This may influence its membrane permeability, metabolic stability, and plasma protein binding.

Synthesis and Manufacturing

The synthesis of N-substituted cyclopropylamines can be achieved through various established methods in organic chemistry.[1][3][4] A plausible and efficient route for the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is outlined below, proceeding via reductive amination.

Proposed Synthetic Workflow

Synthetic_Workflow A 3,4-Dimethylacetophenone C Reductive Amination A->C Starting Material 1 B Cyclopropanamine B->C Starting Material 2 D N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine C->D Sodium triacetoxyborohydride (or similar reducing agent) E Purification (Chromatography/Distillation) D->E F Final Product E->F

Caption: Proposed synthetic workflow for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis. For large-scale manufacturing, process optimization and safety assessments are required.

Materials:

  • 3,4-Dimethylacetophenone

  • Cyclopropanamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 3,4-dimethylacetophenone (1.0 eq) in DCM (or DCE) in a round-bottom flask, add cyclopropanamine (1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Proposed Mechanism of Action: LSD1 Inhibition

Based on extensive research on structurally similar compounds, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is hypothesized to be a mechanism-based inhibitor of LSD1.[6][7][8]

The Role of LSD1 in Epigenetics

LSD1 is a key epigenetic regulator. It removes methyl groups from mono- and di-methylated H3K4 and H3K9. Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 can lead to gene activation.[7] By modulating the methylation status of histones, LSD1 plays a pivotal role in controlling gene expression programs that are essential for cell differentiation, proliferation, and development.

Inhibition Mechanism

The inhibition of LSD1 by arylcyclopropylamines is a covalent and irreversible process. The proposed mechanism involves the following steps:

  • Non-covalent Binding: The inhibitor first binds non-covalently to the active site of LSD1.

  • Oxidation by FAD: The flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site oxidizes the cyclopropylamine nitrogen.

  • Ring Opening and Covalent Adduct Formation: This oxidation event triggers the opening of the strained cyclopropane ring, leading to the formation of a reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor.[8] This covalent modification permanently inactivates the enzyme.

LSD1_Inhibition_Pathway cluster_0 Cellular Environment Compound N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine LSD1_Active Active LSD1 Enzyme (with FAD cofactor) Compound->LSD1_Active Inhibits LSD1_Inactive Inactive LSD1-FAD Adduct LSD1_Active->LSD1_Inactive Covalent Modification Demethylated_Histone Demethylated Histone H3 LSD1_Active->Demethylated_Histone Demethylates Gene_Activation Target Gene Activation (Re-expression) LSD1_Inactive->Gene_Activation Prevents Repression Histone Methylated Histone H3 (H3K4me1/2) Histone->LSD1_Active Gene_Repression Target Gene Repression Demethylated_Histone->Gene_Repression

Caption: Proposed mechanism of LSD1 inhibition and its downstream effects.

Analytical Characterization and Quality Control

A robust analytical program is essential to ensure the identity, purity, and stability of any drug candidate. The following methods are recommended for the comprehensive analysis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.[2] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons in the 3,4-dimethylphenyl region, the ethyl group protons, and the cyclopropyl protons. The high strain of the cyclopropane ring results in upfield chemical shifts for its protons, typically between 0 and 1 ppm.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification and to detect impurities.[12]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.[13]

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) is suitable for purity assessment, especially for volatile impurities.

Analytical Workflow for Quality Control

QC_Workflow Start Raw Material/Synthesized Batch Identity Identity Confirmation (NMR, HRMS) Start->Identity Purity Purity Assay (HPLC-UV, GC-FID) Identity->Purity Impurity Impurity Profiling (LC-MS/MS, GC-MS) Purity->Impurity Nitrosamine Nitrosamine Analysis (LC-MS/MS) Impurity->Nitrosamine Release Batch Release Nitrosamine->Release

Caption: A typical analytical workflow for the quality control of the final product.

Given that the synthesis involves secondary amines, a critical aspect of quality control is the analysis for potential N-nitrosamine impurities, which are potent genotoxic carcinogens. Sensitive LC-MS/MS methods are required to detect and quantify these impurities at trace levels.[14]

In Silico ADME-Tox Profile

Computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new chemical entities in the early stages of drug discovery.[15][16]

Table 2: Predicted ADME-Tox Properties

ParameterPredictionRationale/Implication
Oral Bioavailability Moderate to HighLikely to pass Lipinski's Rule of Five, suggesting good absorption potential.[17]
Blood-Brain Barrier (BBB) Permeation LikelyThe compound's lipophilicity and low TPSA suggest it may cross the BBB, which is relevant for CNS indications.
Metabolism CYP450-mediatedThe aryl and alkyl groups are potential sites for oxidation by cytochrome P450 enzymes. The cyclopropylamine moiety itself can inactivate P450 enzymes.
hERG Inhibition Low to Moderate RiskAromatic amines can sometimes interact with the hERG channel; this should be assessed experimentally.
Mutagenicity (Ames) Low RiskThe core scaffold is not a known structural alert for mutagenicity, but this requires experimental confirmation.

These are predictions and must be confirmed by in vitro and in vivo experimental studies.

Potential Therapeutic Applications

The potent and selective inhibition of LSD1 has therapeutic implications in several disease areas:

  • Oncology: LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), neuroblastoma, and prostate cancer.[8] LSD1 inhibitors can induce differentiation and apoptosis in cancer cells and have shown promise in preclinical and clinical studies.[6]

  • Neurodegenerative Diseases: The role of epigenetic dysregulation in diseases like Huntington's and Alzheimer's is an active area of research. Modulating histone methylation with LSD1 inhibitors could offer a novel therapeutic strategy.

  • Viral Infections: LSD1 is required for the replication of some viruses, such as Herpes Simplex Virus (HSV). LSD1 inhibitors have been shown to block viral gene expression.[8]

Conclusion

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine represents a compelling molecule within the scientifically significant class of arylcyclopropylamine-based LSD1 inhibitors. Its structure is rationally designed to potentially enhance potency and selectivity. This technical guide has provided a foundational framework for its synthesis, mechanism of action, and analytical control. While further experimental validation is necessary, the information presented herein, synthesized from the rich literature on its analogs, underscores its potential as a valuable tool for research and as a candidate for further drug development in oncology and beyond.

References

  • Mould, D. P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. MedChemComm, 5(11), 1743-1754. Available from: [Link]

  • Saito, M., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(31), 6814-6823. Available from: [Link]

  • Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Thesis, Nagoya University. Available from: [Link]

  • Zheng, Y. C., et al. (2016). TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Future Medicinal Chemistry, 8(8), 899-914. Available from: [Link]

  • Gandon, V., & Szymoniak, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]

  • ideXlab. Cyclopropylamine - Explore the Science & Experts. Available from: [Link]

  • Gandon, V., & Szymoniak, J. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed. Available from: [Link]

  • Marek, I., et al. (2024). Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. Angewandte Chemie International Edition. Available from: [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Available from: [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Medicinal Chemistry & Research. Available from: [Link]

  • PubChem. N-Ethylcyclopropanamine. Available from: [Link]

  • ChemSynthesis. 3-cyclopropyl-N-ethyl-3-oxo-N-phenylpropanamide. Available from: [Link]

  • Knez, D., et al. (2014). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 22(17), 4855-4865. Available from: [Link]

  • Neliti. (2022). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. International scientific journal «Grail of Science». Available from: [Link]

  • ResearchGate. (2016). Predicting ADME Properties of Chemicals. Available from: [Link]

  • MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 28(1), 1. Available from: [Link]

  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15638. Available from: [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Molecules, 30(16), 1. Available from: [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • ISCA. (2020). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. International Journal of Current Research, 12(10), 14321-14326. Available from: [Link]

  • ResearchGate. (2007). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available from: [Link]

  • Elsevier. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(5), 104712. Available from: [Link]

  • AIJFR. (2025). Analytical Approaches for The Determination of Additives in Drug Formulations. American International Journal of Food and Nutrition Research. Available from: [Link]

  • OUCI. (2016). Predicting ADME Properties of Chemicals. Available from: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available from: [Link]

  • ResearchGate. (2005). Quantum-chemical, NMR and X-ray diffraction studies on ( )-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane (MDMA, ''ecstasy'') and its N-protonated and N-acetylated forms. Available from: [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Available from: [Link]

  • DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Abstract This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule uniting a substituted phenylet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule uniting a substituted phenylethylamine core with a cyclopropylamine moiety, it is positioned at the intersection of several well-established pharmacological classes. While direct empirical data for this specific entity is not yet prevalent in public-domain literature, a robust mechanistic hypothesis can be formulated based on the extensive characterization of its structural analogues. This document will deconstruct the compound's constituent pharmacophores to predict its interactions with key biological targets, primarily within the central nervous system. We will delve into its potential as a modulator of monoaminergic systems through actions on neurotransmitter transporters and trace amine-associated receptors, as well as its capacity for enzymatic inhibition, particularly of monoamine oxidases. Furthermore, this guide will present a detailed framework of experimental protocols essential for the empirical validation of these hypotheses. This paper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their therapeutic potential.

Introduction and Structural Rationale

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a synthetic compound characterized by two principal structural features: a phenylethylamine backbone and a cyclopropylamine group. The phenylethylamine scaffold is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters, prescription medications, and research chemicals.[1] These molecules are known to exert their effects by modulating the activity of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2] The nature of the substitutions on the phenyl ring and the ethylamine side chain dictates the specific pharmacological profile, which can range from stimulant to hallucinogenic or entactogenic.[1]

The second key feature, the cyclopropylamine moiety, is a well-documented pharmacophore, most notably in the context of monoamine oxidase (MAO) inhibitors.[3][4] The strained cyclopropane ring imparts unique electronic and conformational properties that can lead to potent and often irreversible enzyme inhibition.[3] The amalgamation of these two pharmacophores in N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine suggests a multi-faceted mechanism of action, which this guide will systematically explore.

Hypothesized Mechanisms of Action

Based on its structural components, the primary mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is likely centered on the modulation of monoaminergic neurotransmission. This can be dissected into several interconnected hypotheses.

Modulation of Monoamine Transporters

The phenylethylamine core strongly suggests an interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Many phenylethylamine derivatives act as either reuptake inhibitors or releasing agents at these transporters.[5][6]

  • Reuptake Inhibition: The compound may bind to one or more of the monoamine transporters, blocking the reuptake of the neurotransmitter and leading to its increased concentration in the synapse.

  • Substrate-Type Releaser: Alternatively, the compound could be a substrate for these transporters, being taken up into the presynaptic neuron and inducing reverse transport (efflux) of the endogenous neurotransmitter.[6]

The 3,4-dimethyl substitution on the phenyl ring is anticipated to influence the potency and selectivity of these interactions.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenylethylamine.[6][[“]] It acts as a key modulator of monoaminergic systems.[6] Activation of TAAR1 can lead to a downstream cascade that influences the activity of DAT, SERT, and NET, often resulting in increased dopaminergic and serotonergic tone.[6][[“]] Given its phenylethylamine structure, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a prime candidate for a TAAR1 agonist.

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine TAAR1 TAAR1 Compound->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates DAT DAT PKA->DAT Phosphorylates (Modulates activity) Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Increases Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_cyto->DAT Reverse Transport (Efflux) Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor cluster_postsynaptic cluster_postsynaptic Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect

Hypothesized TAAR1-mediated dopamine release.
Monoamine Oxidase (MAO) Inhibition

The presence of the cyclopropylamine group strongly suggests that N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine may act as an inhibitor of monoamine oxidase (MAO).[3] MAO is a family of enzymes (MAO-A and MAO-B) responsible for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. Cyclopropylamines are known to be mechanism-based, irreversible inhibitors of MAO.[3] It is plausible that this compound could exhibit selectivity for either MAO-A or MAO-B, which would have distinct pharmacological consequences.

Potential for Lysine-Specific Demethylase 1 (LSD1) Inhibition

Recent research has identified some functionalized cyclopropylamines as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation through histone demethylation.[8] While this is a less direct hypothesis based on the core structure, it represents a potential off-target effect that warrants investigation, especially in the context of long-term administration or specific disease models where epigenetic modulation is relevant.[8]

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine for human DAT, SERT, NET, and TAAR1.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing the target transporter or receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, and a suitable radiolabeled agonist/antagonist for TAAR1) in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

  • Objective: To determine if the compound acts as an inhibitor or a substrate-type releaser at monoamine transporters.

  • Methodology (Uptake):

    • Use synaptosomes prepared from rodent brain tissue or cell lines expressing the transporters.

    • Pre-incubate the synaptosomes/cells with various concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

    • Terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity accumulated inside the synaptosomes/cells.

    • Determine the IC50 for uptake inhibition.

  • Methodology (Release):

    • Load synaptosomes/cells with a radiolabeled neurotransmitter.

    • Wash to remove excess extracellular neurotransmitter.

    • Expose the loaded synaptosomes/cells to various concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.

    • Compare the release efficacy to a known releasing agent (e.g., amphetamine).

Neurotransmitter_Uptake_Workflow cluster_workflow Neurotransmitter Uptake Assay Workflow start Start prep Prepare Synaptosomes/ Cells Expressing Transporter start->prep pre_incubate Pre-incubate with Test Compound prep->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Uptake (Rapid Filtration) incubate->terminate quantify Quantify Internalized Radioactivity terminate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Workflow for neurotransmitter uptake assay.
  • Objective: To determine the IC50 for inhibition of MAO-A and MAO-B and to assess the reversibility of inhibition.

  • Methodology:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Pre-incubate the enzymes with various concentrations of the test compound for different time points.

    • Initiate the reaction by adding a substrate (e.g., kynuramine).

    • Measure the formation of the product (4-hydroxyquinoline) fluorometrically.

    • To test for irreversibility, dialyze the pre-incubated enzyme-inhibitor mixture before adding the substrate and measure the recovery of enzyme activity.

In Vivo Studies
  • Objective: To measure changes in extracellular concentrations of dopamine, serotonin, and norepinephrine in the brains of awake, freely moving animals following administration of the compound.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in rodents.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Analyze the dialysate samples for monoamine content using HPLC with electrochemical detection.

  • Objective: To characterize the psychoactive effects of the compound in animal models.

  • Methodology:

    • Locomotor Activity: To assess stimulant effects.

    • Forced Swim Test/Tail Suspension Test: To evaluate potential antidepressant-like effects.

    • Drug Discrimination: To compare the subjective effects of the compound to known drugs (e.g., stimulants, psychedelics).

Data Summary (Hypothetical)

The following table presents a hypothetical data summary for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, which would be populated by the aforementioned experiments.

AssayTarget/ParameterHypothetical Value
Binding Affinity DAT Ki (nM)50
SERT Ki (nM)200
NET Ki (nM)75
TAAR1 Ki (nM)30
Functional Activity Dopamine Uptake IC50 (nM)80
Dopamine Release EC50 (nM)150
TAAR1 cAMP EC50 (nM)45
Enzyme Inhibition MAO-A IC50 (nM)500
MAO-B IC50 (nM)25
MAO-B Inhibition TypeIrreversible
In Vivo Microdialysis Dopamine Increase (% Baseline)+ 300%
Serotonin Increase (% Baseline)+ 150%

Conclusion and Future Directions

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a compound with a high probability of acting as a modulator of the monoaminergic system. Its phenylethylamine core suggests activity as a reuptake inhibitor and/or releaser at DAT, SERT, and NET, as well as a potential agonist at TAAR1. The cyclopropylamine moiety strongly indicates an additional mechanism of action as an irreversible inhibitor of MAO, likely with selectivity for MAO-B. The interplay of these mechanisms would be expected to produce a complex neurochemical and behavioral profile, likely with pronounced stimulant and mood-altering properties.

The experimental framework outlined in this guide provides a clear path to elucidating the precise mechanism of action. Future research should also focus on the metabolic fate of this compound, particularly concerning the potential for the cyclopropylamine group to form reactive metabolites.[9] A thorough understanding of its pharmacology, pharmacokinetics, and toxicology will be paramount in determining its potential as a therapeutic agent or a tool for neuroscientific research.

References

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?
  • Noworyta-Sokołowska, K., et al. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.
  • Binda, C., et al. (2015, March 27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Benchchem. (n.d.). N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine.
  • Schindler, C. W., et al. (2022, October 3). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC - NIH.
  • Erhardt, P. W., et al. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. PubMed.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
  • Blass, B. (2015, October 15). Cyclopropanamine Compounds and Use Thereof. PMC - NIH.

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylphenyl Cyclopropanamines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Dimethylphenyl cyclopropanamines represent a class of organic compounds with significant potential in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dimethylphenyl cyclopropanamines represent a class of organic compounds with significant potential in medicinal chemistry and drug development. Their rigid cyclopropane scaffold, combined with the lipophilic phenyl and dimethyl substitutions, imparts unique conformational constraints and physicochemical properties that are of considerable interest for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the physical and chemical properties of various dimethylphenyl cyclopropanamine isomers. It delves into their synthesis, spectral characterization, and key physicochemical parameters such as boiling point, melting point, solubility, and pKa. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this promising class of molecules.

Introduction: The Significance of the Dimethylphenyl Cyclopropanamine Scaffold

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous biologically active molecules. Its inherent ring strain and unique electronic properties can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. When incorporated into a molecule, the cyclopropane ring can act as a rigid spacer, locking the conformation of adjacent substituents and thereby enhancing selectivity for a specific biological target.

The addition of a phenyl group and two methyl groups to the cyclopropylamine core introduces further structural and electronic diversity. The phenyl group can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. The dimethyl substitution can influence the molecule's lipophilicity, metabolic stability, and overall steric profile.

One notable example of a related compound is 2,2-dimethyl-1-phenylcyclopropan-1-amine, which is recognized as a valuable building block in medicinal chemistry. Compounds bearing the phenylcyclopropylamine core have shown potential as potent inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), a target of interest in oncology. A comprehensive understanding of the physical and chemical properties of dimethylphenyl cyclopropanamines is therefore essential for the rational design and development of new chemical entities with therapeutic potential.

Synthesis of Dimethylphenyl Cyclopropanamines

The synthesis of dimethylphenyl cyclopropanamines can be approached through several established methodologies for cyclopropane ring formation. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry. Two of the most common strategies are the Simmons-Smith reaction and the Curtius rearrangement.

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It typically involves the use of a carbenoid, generated from diiodomethane and a zinc-copper couple, to convert an appropriately substituted styrene derivative into the corresponding phenylcyclopropane. Subsequent functional group manipulation can then be employed to introduce the amine functionality.

Curtius Rearrangement

The Curtius rearrangement provides a route to primary amines from carboxylic acids. In the context of dimethylphenyl cyclopropanamines, a suitably substituted dimethylphenylcyclopropanecarboxylic acid can be converted to an acyl azide. This intermediate then undergoes thermal or photochemical rearrangement to an isocyanate, which can be subsequently hydrolyzed to yield the desired primary amine.

A general synthetic workflow for accessing a primary dimethylphenyl cyclopropanamine is depicted below:

G Styrene Substituted Styrene Derivative Cyclopropanation Simmons-Smith or other cyclopropanation Styrene->Cyclopropanation CH2I2, Zn(Cu) Cyclopropane Dimethylphenyl cyclopropane Cyclopropanation->Cyclopropane Functionalization Functional Group Interconversion Cyclopropane->Functionalization Amine Dimethylphenyl cyclopropanamine Functionalization->Amine CarboxylicAcid Dimethylphenylcyclopropane carboxylic acid Curtius Curtius Rearrangement CarboxylicAcid->Curtius 1. (COCl)2 2. NaN3 3. Heat 4. H3O+ Curtius->Amine

Figure 1: General synthetic strategies for dimethylphenyl cyclopropanamines.

Physical and Chemical Properties

Physical Properties

A summary of available and estimated physical properties for relevant compounds is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1-Phenylcyclopropan-1-amineC₉H₁₁N133.19211.4 at 760 mmHgN/A1.079
1-Phenylcyclopropan-1-amine HClC₉H₁₂ClN169.65N/A198-201N/A
2,2-Dimethyl-1-phenylcyclopropan-1-amineC₁₁H₁₅N161.24Not availableNot availableNot available
trans-2-Phenylcyclopropane-1-carboxylic acidC₁₀H₁₀O₂162.19N/A86-88N/A

Note: "N/A" indicates that the data is not available in the searched literature. The data for 1-phenylcyclopropan-1-amine and its hydrochloride salt, along with the carboxylic acid precursor, are provided as reference points.

Solubility

The solubility of dimethylphenyl cyclopropanamines is expected to be low in water due to the presence of the hydrophobic phenyl and dimethyl groups. They are anticipated to be soluble in a range of organic solvents. A qualitative assessment of solubility can be performed using the following general protocol.

  • Water Solubility: To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for complete dissolution.

  • Aqueous Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions using the same procedure. Solubility in aqueous acid is indicative of a basic functional group (amine), while solubility in aqueous base suggests an acidic functional group.

  • Organic Solvent Solubility: Assess the solubility in a range of organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) by adding the solvent portion-wise to a known mass of the compound until dissolution is observed.

Basicity (pKa)

The basicity of the amine group in dimethylphenyl cyclopropanamines is a critical parameter that influences their ionization state at physiological pH, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the conjugate acid of an amine can be determined experimentally using methods such as potentiometric titration or NMR spectroscopy.

  • Sample Preparation: Accurately weigh a sample of the dimethylphenyl cyclopropanamine and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

G cluster_0 pKa Determination Workflow A Dissolve amine in H2O/co-solvent B Titrate with standardized HCl A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence E->F

Figure 2: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Structural Characterization

The structural elucidation of dimethylphenyl cyclopropanamines relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the carbon-hydrogen framework of dimethylphenyl cyclopropanamines.

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the cyclopropane ring will resonate in the upfield region, and their chemical shifts and coupling constants are highly dependent on their stereochemical relationship to the other substituents. The methyl protons will appear as singlets or doublets depending on the specific isomer.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the range of δ 120-150 ppm, while the aliphatic carbons of the cyclopropane ring and the methyl groups will resonate at higher field strengths.

While specific experimental NMR data for dimethylphenyl cyclopropanamines is scarce in the literature, data for the parent compound, 1-phenylcyclopropan-1-amine, is available and can serve as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for a primary dimethylphenyl cyclopropanamine would include:

  • N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, often appearing as a doublet for primary amines.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-N stretch: A weak to medium absorption in the range of 1020-1250 cm⁻¹.

Vapor phase IR spectra for 1-phenylcyclopropan-1-amine are available for comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. The molecular ion peak (M⁺) will correspond to the molecular weight of the specific dimethylphenyl cyclopropanamine isomer. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations, with cleavage of the cyclopropane ring and benzylic fragmentation being common pathways. GC-MS data for 1-phenylcyclopropan-1-amine is available in public databases.

Reactivity and Chemical Properties

The chemical reactivity of dimethylphenyl cyclopropanamines is primarily dictated by the amine functionality and the strained cyclopropane ring.

  • Amine Reactivity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides and acyl chlorides, to form more substituted amines and amides, respectively. As a base, it will react with acids to form ammonium salts.

  • Cyclopropane Ring Reactivity: The high ring strain of the cyclopropane moiety can make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. The phenyl group, being an electron-withdrawing group, can influence the regioselectivity of such reactions.

Conclusion

Dimethylphenyl cyclopropanamines are a class of compounds with significant untapped potential in the field of drug discovery. This technical guide has provided a comprehensive overview of their physical and chemical properties, drawing upon available data for analogous structures and established experimental methodologies. A thorough understanding of these fundamental properties is paramount for the successful design, synthesis, and development of novel therapeutic agents based on this promising molecular scaffold. Further experimental investigation into the specific properties of various dimethylphenyl cyclopropanamine isomers is warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • 1-Phenylcyclopropylamine | CAS 41049-53-0 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 1-Phenyl-cyclopropylamine | C9H11N | CID 194549 - PubChem. (URL: [Link])

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed. (URL: [Link])

  • 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem - NIH. (URL: [Link])

  • N,N-dimethyl-1-phenyl-1-propanamine - Chemical Synthesis Database. (URL: [Link])

  • 1-Amino-2-phenylcyclopropanecarboxylic acid, trans- | C10H11NO2 | CID 11062942. (URL: [Link])

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760) - NP-MRD. (URL: [Link])

  • 2,2-Dimethyl-1-phenylpropan-1-amine | C11H17N | CID 3752535 - PubChem. (URL: [Link])

  • Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Enamine Catalysis | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (URL: [Link])

  • trans-1-amino-2-phenylcyclopropane - Stenutz. (URL: [Link])

  • US20140323727A1 - Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates - Google P
  • CIS-1-AMINO-2-PHENYLCYCLOPROPANE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. (URL: [Link])

  • N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem - NIH. (URL: [Link])

  • 2,2-dimethyl-1-phenylpropan-1-amine | CAS 61501-04-0 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc. (URL: [Link])

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (URL: [Link])

  • N,N-Dimethyl-1-propanamine - the NIST WebBook. (URL: [Link])

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google P
  • 1-Phenylcyclopentanol-1 - the NIST WebBook. (URL: [Link])

  • Cyclopropylamine - the NIST WebBook. (URL: [Link])

  • trans-2-Phenylcyclopropane-1-carboxylic acid - ChemBK. (URL: [Link])

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (URL: [Link])

  • Dimethyl(1-oxopropyl)phenylsilane - Organic Syntheses Procedure. (URL: [Link])

  • cis-1-Phenylcyclopropane-2-carboxylic acid - the NIST WebBook. (URL: [Link])

  • (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem - NIH. (URL: [Link])

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids - ACS Publications. (URL: [Link])

Foundational

Technical Whitepaper: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in Epigenetic Drug Discovery

Executive Summary N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 1016514-12-7)[1] is a highly specialized synthetic building block and pharmacophore primarily utilized in the development of epigenetic modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 1016514-12-7)[1] is a highly specialized synthetic building block and pharmacophore primarily utilized in the development of epigenetic modulators. This whitepaper deconstructs its chemical utility, its mechanistic profile as a scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition, and the rigorous experimental protocols required to evaluate its efficacy in modern drug discovery workflows.

Structural & Chemical Profiling

Understanding the structural nuances of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is critical for rational drug design. The molecule (Molecular Weight: 189.30 g/mol , Formula: C13H19N)[1] consists of two synergistic domains:

  • The Cyclopropanamine (CPA) Warhead: A strained three-membered ring that acts as a mechanism-based "suicide" inhibitor for flavin adenine dinucleotide (FAD)-dependent enzymes.

  • The 1-(3,4-Dimethylphenyl)ethyl Moiety: This bulky, lipophilic tail is designed to occupy the substrate-binding cleft of target enzymes.

Expert Insight on Causality: The choice of a 3,4-dimethyl substitution pattern is not arbitrary. In medicinal chemistry, adding methyl groups at the meta and para positions of a phenyl ring increases lipophilicity (LogP), driving deeper insertion into the hydrophobic pockets of epigenetic enzymes. Furthermore, this specific substitution pattern sterically blocks metabolic oxidation by CYP450 enzymes at these vulnerable positions, significantly increasing the metabolic half-life of the compound compared to unsubstituted analogs. Additionally, the chiral center at the ethyl carbon (C1) means enantiomeric resolution (yielding the R or S enantiomer) is required during advanced development, as stereochemistry dictates the spatial alignment of the phenyl ring within the target pocket.

Mechanistic Causality: Epigenetic Modulation via LSD1

Cyclopropanamine derivatives are extensively investigated for their potential as potent and selective inhibitors of LSD1[2], an epigenetic enzyme responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is implicated in severe neurodegenerative conditions and various oncological pathways[2].

When the N-alkylated cyclopropanamine enters the catalytic site, the nitrogen lone pair initiates a single-electron transfer to the FAD cofactor. This generates a radical cation, triggering the rapid opening of the strained cyclopropane ring. The resulting highly reactive intermediate forms an irreversible covalent bond with the FAD cofactor, permanently inactivating the enzyme.

Mechanism A LSD1 + FAD (Active Enzyme) C Single-Electron Transfer (Radical Cation) A->C Binding B CPA Derivative (Inhibitor) B->C Warhead Engagement D Cyclopropane Ring Opening C->D Rearrangement E Covalent FAD-Adduct (Irreversible Inhibition) D->E Covalent Bond

Fig 1: Mechanism of irreversible LSD1 inhibition via FAD-adduct formation.

Experimental Workflows: Self-Validating Protocols

To evaluate the efficacy of this compound, researchers must use assays designed specifically for time-dependent, covalent inhibitors. Standard equilibrium assays will yield artificially high IC50 values, leading to false negatives.

Protocol: Time-Dependent TR-FRET LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and evaluate the covalent binding kinetics of the compound.

  • Step 1: Compound Preparation Dissolve N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Causality: DMSO ensures complete solubilization of the lipophilic 3,4-dimethylphenyl moiety. The final DMSO concentration in the assay must be kept ≤1% to prevent enzyme denaturation.

  • Step 2: Enzyme Pre-incubation (Critical Step) Add 10 µL of recombinant human LSD1 (final concentration 2 nM) to a 384-well plate. Add 5 µL of the diluted compound. Incubate at room temperature for 30 minutes. Causality: Because cyclopropanamines are mechanism-based suicide inhibitors[2], they require time to form the irreversible FAD-adduct. Skipping this pre-incubation step will result in the substrate outcompeting the inhibitor, invalidating the assay.

  • Step 3: Reaction Initiation Add 5 µL of H3K4me2 biotinylated peptide (final concentration 100 nM) to initiate the demethylation reaction. Incubate for 60 minutes at room temperature.

  • Step 4: Quenching & Detection Add 10 µL of detection mixture containing a Europium (Eu)-labeled anti-methyl antibody and ULight-Streptavidin in a highly stringent quenching buffer. Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence. The 3,4-dimethylphenyl group can exhibit native auto-fluorescence that interferes with standard optical readouts. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring absolute data trustworthiness.

Fig 2: Time-dependent TR-FRET assay workflow for covalent LSD1 inhibitors.

Quantitative SAR Data Presentation

Structure-Activity Relationship (SAR) studies highlight the superiority of N-alkylated and heavily substituted cyclopropanamines over first-generation inhibitors. The table below summarizes the comparative advantages of the 3,4-dimethylphenyl scaffold against other known analogs[2][3].

Compound ScaffoldStructural ModificationTargetBinding Affinity TrendMetabolic Stability Profile
Tranylcypromine (TCP) Unsubstituted phenyl, primary amineLSD1 / MAOBaseline (Low µM)Low (Rapid systemic clearance)
N-[1-(4-Methoxyphenyl)ethyl]CPA N-alkylation, 4-methoxy substitutionLSD1Enhanced (Sub-µM)Moderate (Risk of O-demethylation)
N-[1-(3,4-Dimethylphenyl)ethyl]CPA N-alkylation, 3,4-dimethyl substitutionLSD1Highly Enhanced (Predicted Sub-µM)High (Blocked CYP450 oxidation)

Note: Binding affinity trends are extrapolated from established class-wide SAR data for N-alkylated cyclopropanamines targeting the LSD1 FAD-pocket.

References

  • PubChem (National Institutes of Health) - 1-(3,4-Dimethylphenyl)cyclopropanamine | C11H15N | CID 62901491. Compound Summary and Structural Data. URL:[Link]

Sources

Foundational

The Pharmacological Landscape of Cyclopropanamine Derivatives: Epigenetic and Neurological Target Validation

Executive Summary & Mechanistic Foundation As a Senior Application Scientist, I approach the cyclopropanamine pharmacophore not merely as a structural curiosity, but as a highly tunable platform for targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

As a Senior Application Scientist, I approach the cyclopropanamine pharmacophore not merely as a structural curiosity, but as a highly tunable platform for targeted therapeutic intervention. Historically anchored by the monoamine oxidase inhibitor tranylcypromine (TCP), cyclopropanamine derivatives represent a privileged scaffold in medicinal chemistry[1].

The core mechanism of action for these compounds relies on the inherent ring strain of the cyclopropyl group. When positioned within the active site of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, the cyclopropyl ring undergoes single-electron transfer, initiating a radical ring-opening cascade[1]. This highly reactive intermediate subsequently forms a covalent adduct with either the N5 or C4a position of the FAD cofactor, resulting in irreversible, mechanism-based enzyme inactivation (often termed suicide inhibition)[1]. Understanding this causality is critical for both rational drug design and the engineering of accurate biochemical screening assays.

Primary Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Epigenetic Rationale and Oncology

LSD1 (KDM1A) is a critical epigenetic eraser responsible for the flavin-dependent oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[2]. In malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 is aberrantly overexpressed, leading to the pathological repression of pro-differentiation genes[3]. By inhibiting LSD1, cyclopropanamine derivatives prevent the erasure of H3K4 methylation marks, thereby reactivating target genes (e.g., GFI1B, CD11b) and forcing leukemic blasts to undergo terminal differentiation and apoptosis[4][5].

Structural Evolution and Selectivity

While early-generation TCP derivatives effectively inhibited LSD1, their lack of selectivity against MAO enzymes caused severe neurological and cardiovascular side effects[1]. Structural biology reveals that the substrate-binding cavity of LSD1 is significantly larger than that of MAOs[1]. We exploit this in drug development by introducing bulky substituents at the para-position of the TCP phenyl ring, effectively abolishing MAO binding while enhancing LSD1 affinity[1][6]. Furthermore, to mitigate on-target hematological toxicities associated with irreversible inhibition, recent drug development has successfully pivoted toward reversible cyclopropanamine-derived LSD1 inhibitors, such as CC-90011, which provide a wider therapeutic window[5].

Pathway TCP Cyclopropanamine (e.g., TCP) FAD FAD Cofactor (C4a / N5 Adduct) TCP->FAD Radical Ring Opening LSD1 LSD1 / KDM1A (FAD-Dependent) FAD->LSD1 Covalent Inhibition H3K4 H3K4me1/2 Demethylation Blocked LSD1->H3K4 Prevents Erasure Gene Target Gene Activation (e.g., GFI1B, CD11b) H3K4->Gene Epigenetic Activation Diff Cellular Differentiation & Apoptosis (AML) Gene->Diff Phenotypic Shift

Epigenetic signaling cascade and mechanism of LSD1 inhibition by cyclopropanamines.

Secondary Therapeutic Targets: Monoamine Oxidases (MAO-A and MAO-B)

Before their repurposing in oncology, cyclopropanamines were primarily developed as central nervous system (CNS) agents. MAO-A and MAO-B are mitochondrial enzymes that regulate the metabolic degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine[1]. TCP remains a potent, non-selective MAO inhibitor utilized in the treatment of refractory major depressive disorder[1].

The active site of MAO-B is highly constrained (approximately 400 ų) compared to MAO-A (approximately 550 ų)[1]. The (+)-trans-enantiomer of TCP demonstrates moderate selectivity for MAO-B, while structural modifications, such as introducing fluorine atoms at the β-position of the cyclopropane ring, can dramatically alter the isoform selectivity profile[1].

Quantitative Target Affinity Profiling

To evaluate the success of structural modifications, we must compare the half-maximal inhibitory concentrations (IC50) of key cyclopropanamine derivatives across their primary targets. The table below summarizes the target landscape shift from non-selective MAO inhibition to highly selective LSD1 inhibition.

CompoundLSD1 IC50MAO-A IC50MAO-B IC50MechanismPrimary Indication
Tranylcypromine (TCP) 2.0 - 32.0 µM0.10 µM0.016 µMIrreversibleDepression[1][6]
ORY-1001 < 20 nM> 100 µM> 100 µMIrreversibleAML / SCLC[5][7]
CC-90011 0.3 nM> 10 µM> 10 µMReversibleSCLC[5]
LTM-1 2.11 nM> 100 µM> 100 µMIrreversibleAML[8]

Self-Validating Experimental Protocol: Mechanism-Based LSD1 Inhibition Assay

Standard steady-state kinetic assays are fundamentally flawed when evaluating irreversible cyclopropanamines due to their time-dependent, mechanism-based inactivation[1]. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is engineered as a self-validating system to accurately capture inhibitor potency while ensuring absolute data integrity[5].

Causality of Assay Design: TR-FRET is selected over standard fluorometry to eliminate compound auto-fluorescence—a frequent false-positive driver in high-throughput screening. The mandatory pre-incubation step is critical; without it, the radical ring-opening cascade cannot occur, leading to artificially inflated IC50 values that underestimate drug potency.

Step-by-Step Methodology:

  • Reagent Preparation & Quality Control: Prepare recombinant human LSD1 enzyme (1 nM final) and FAD cofactor in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20).

    • Self-Validation Step: Run a dynamic light scattering (DLS) check on the enzyme stock to ensure no aggregation has occurred, which would skew binding kinetics.

  • Time-Dependent Pre-Incubation: Dispense the compound library into a 384-well plate. Add the LSD1/FAD mixture and incubate for exactly 30 minutes at room temperature.

    • Causality: This time window allows the cyclopropanamine to undergo catalytic turnover and form the irreversible C4a/N5-FAD covalent adduct prior to substrate competition[1].

  • Reaction Initiation: Add the biotinylated H3K4me2 peptide substrate (100 nM final) to initiate the demethylation reaction. Incubate for 60 minutes.

  • Reaction Quenching & Detection: Stop the reaction by adding a quench buffer containing the TR-FRET detection reagents: Europium-labeled anti-H3K4me1/2 antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Acquisition: Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

  • Self-Validating Data Analysis: Calculate the Z'-factor using DMSO (negative control) and 1 µM ORY-1001 (positive control).

    • Validation Gate: The assay is only validated and IC50 curves accepted if Z' > 0.6, ensuring robust separation between the signal and background noise.

Workflow Prep 1. Reagent Prep (LSD1, FAD, Substrate) Incubate 2. Compound Incubation (Allows Covalent Bonding) Prep->Incubate Reaction 3. Demethylation Reaction (H3K4me2 Peptide) Incubate->Reaction Quench 4. TR-FRET Antibody Addition Reaction->Quench Read 5. Signal Detection (Envision Reader) Quench->Read Analyze 6. IC50 Calculation (Self-Validating QC) Read->Analyze

Self-validating high-throughput TR-FRET workflow for LSD1 inhibitor screening.

References

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC - 3

  • Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - ACS Publications - 4

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - ACS Publications - 5

  • Strategies that regulate LSD1 for novel therapeutics - PMC - 7

  • Cyclopropanamine Compounds and Use Thereof - ACS Publications -2

  • US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents - 6

  • Unravelling the target landscape of tranylcypromines for new drug discovery - PMC - 1

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia - Frontiers - 8

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Executive Summary N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2) is a sterically hindered secondary amine featuring both a cyclopropyl ring and a benzylic stereocenter. As a specialized building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2) is a sterically hindered secondary amine featuring both a cyclopropyl ring and a benzylic stereocenter. As a specialized building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, its unique structural properties demand rigorous handling protocols. This guide provides an in-depth, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven framework for the safe handling, storage, and experimental manipulation of this compound. Because specific toxicological data for this exact CAS is computationally derived, this whitepaper utilizes analog-based read-across methodology—drawing from closely related benzylic cyclopropylamines [1][2]—to establish authoritative safety baselines.

Physicochemical Profiling & Mechanistic Hazards

To safely handle N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, one must understand the causality between its molecular structure and its macroscopic hazards.

  • The Benzylic Position: The 1-(3,4-dimethylphenyl)ethyl group provides significant lipophilicity, allowing the free base to readily penetrate lipid bilayers. This enhances its dermal absorption rate, making skin contact particularly hazardous.

  • The Secondary Amine Core: As a nucleophilic organic base (estimated pKa ~8.5–9.5), the free amine reacts exothermically with acids and readily absorbs atmospheric carbon dioxide to form insoluble carbamate salts. This degradation not only compromises reagent purity but can cause pressure buildup in sealed containers.

  • Corrosivity and Irritation: Like its structural analog N-(1-(pyridin-3-yl)ethyl)cyclopropanamine, this compound is classified under GHS as causing serious eye damage (H318) and skin irritation (H315) [2]. The mechanism of action involves the alkaline hydrolysis of cellular membranes upon contact.

Quantitative Data & Hazard Summary
Property / HazardValue / DescriptionMechanistic Rationale
Molecular Formula C13H19NSecondary amine with benzylic and cyclopropyl groups.
Molecular Weight 189.30 g/mol Low molecular weight contributes to moderate vapor pressure.
Physical State Liquid (Free Base)Typical for asymmetric, low-molecular-weight secondary amines.
GHS Hazard H302 Harmful if swallowedAcute oral toxicity typical of lipophilic amines[2].
GHS Hazard H315/H318 Skin Irrit./Eye Dam.Nucleophilic basicity causes rapid tissue saponification [2].
GHS Hazard H335 Respiratory IrritationVapor inhalation disrupts respiratory mucosal pH [2].

E-E-A-T Driven Safety & Engineering Controls

Standard laboratory precautions are insufficient for reactive secondary amines. The following controls are mandatory to ensure a self-validating safety system.

Engineering Controls

All handling of the free base must occur within a certified chemical fume hood. OSHA ventilation standards dictate that facilities handling volatile, irritating chemicals must maintain a minimum of 6 to 12 Air Changes per Hour (ACH) to prevent the accumulation of toxic vapors [3]. The hood sash should be positioned as low as possible to provide a physical barrier against accidental splashing.

Personal Protective Equipment (PPE)
  • Glove Selection (Critical): Standard nitrile gloves offer limited breakthrough times for lipophilic amines. FKM (fluoro rubber) gloves are required for handling the neat liquid, as they provide superior chemical resistance against basic organic solvents [4].

  • Eye Protection: Chemical splash goggles paired with an 8-inch minimum face shield. Safety glasses are inadequate due to the severe eye damage (H318) risk.

Storage and Incompatibilities

According to OSHA chemical storage requirements, reactive amines must be segregated from strong oxidizers and acids[5]. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in a tightly sealed, amber glass vial. This prevents both photo-oxidation and the formation of carbamate adducts via atmospheric CO2 exposure.

Chemical Reactivity & Stabilization Pathways

Understanding the degradation pathways is crucial for maintaining the integrity of the compound. The diagram below illustrates the mechanistic pathways of degradation versus controlled stabilization.

Pathway A N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine (Free Base) B Atmospheric CO2 / Moisture A->B Exposure C Oxidative Conditions A->C Exposure F Anhydrous HCl in Ether A->F Controlled Addition D Carbamate Salt Formation (Degradation) B->D Nucleophilic Attack E N-Oxide / Ring Opening (Degradation) C->E Oxidation G Stable Hydrochloride Salt (Safe Storage) F->G Protonation

Mechanistic pathways of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine degradation and stabilization.

Experimental Protocols

The following protocols are designed as self-validating workflows. By incorporating inert gas purging and weighing by difference, the system inherently minimizes the risk of exposure and degradation.

Protocol 1: Safe Dispensing of the Free Base

Causality: Weighing by difference minimizes the time the bulk reagent is exposed to atmospheric moisture and CO2, preserving the batch's purity.

  • Preparation: Purge a clean, dry receiving vial with Argon gas for 30 seconds. Seal with a PTFE-lined septum.

  • Tare: Weigh the sealed receiving vial on an analytical balance.

  • Transfer: Inside the fume hood, use a gas-tight glass syringe to penetrate the septum of the bulk reagent bottle (previously backfilled with Argon). Withdraw the desired volume of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

  • Dispense: Inject the liquid through the septum into the Argon-purged receiving vial.

  • Validation: Re-weigh the receiving vial to determine the exact mass transferred by difference.

Workflow N1 Fume Hood Setup (>6 ACH) N2 Purge Vial with Argon N1->N2 N3 Dispense Liquid via Syringe N2->N3 N4 Seal with PTFE Septum N3->N4 N5 Store at 2-8°C (Dark) N4->N5

Workflow for the safe, inert-atmosphere dispensing of reactive secondary amines.

Protocol 2: Stabilization via Hydrochloride Salt Formation

Causality: Converting the volatile, reactive free base into a crystalline hydrochloride salt eliminates inhalation hazards and prevents CO2 absorption, allowing for long-term benchtop storage.

  • Dissolve 1.0 equivalent of the free base in anhydrous diethyl ether (10 mL per gram of amine) under an Argon atmosphere.

  • Place the reaction flask in an ice bath (0°C) to control the exothermic protonation.

  • Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ether) dropwise via syringe. A white precipitate will immediately begin to form.

  • Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filter the resulting N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine hydrochloride salt under a blanket of nitrogen using a Schlenk frit, wash with cold anhydrous ether, and dry under high vacuum.

Emergency Response & Spill Mitigation

In the event of a spill, water alone is insufficient and may spread the lipophilic free base.

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum exhaust capacity.

  • Quenching: Neutralize the spilled amine by carefully applying a dilute, weak acid solution (e.g., 5% citric acid or sodium bisulfate). This converts the volatile free base into a water-soluble, non-volatile salt.

  • Containment: Cover the neutralized spill with an inert, liquid-binding material (diatomaceous earth or universal chemical absorbent) [4].

  • Disposal: Sweep the absorbed material using non-sparking tools into a hazardous waste container. Wash the affected surface with soap and copious amounts of water.

References

  • National Center for Biotechnology Information. "Cyclopropylamine | C3H7N | CID 69828 - PubChem." PubChem, [Link]

  • National Center for Biotechnology Information. "N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem." PubChem, [Link]

  • Cardinal HS. "OSHA Ventilation Requirements: The Ultimate Guide for Industrial Facilities." Cardinal HS, [Link]

  • Carl ROTH. "Safety Data Sheet: Benzylamine." Carl ROTH, [Link]

  • Conn Maciel Carell LLP. "OSHA Chemical Storage Requirements[2025 Guide]." Conn Maciel Carell LLP, [Link]

Foundational

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine molecular weight

An in-depth technical analysis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine requires a rigorous understanding of its structural properties, exact molecular weight, and its role as a highly specialized pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine requires a rigorous understanding of its structural properties, exact molecular weight, and its role as a highly specialized pharmacophore. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive framework covering theoretical mass calculations, pharmacological relevance, and self-validating analytical protocols for structural confirmation.

Structural Elucidation and Theoretical Mass

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2)[1] is a secondary amine characterized by a cyclopropylamine core linked to a bulky 1-(3,4-dimethylphenyl)ethyl moiety. The precise determination of its molecular weight is the foundational step for any downstream pharmacokinetic (PK) or pharmacodynamic (PD) profiling.

Chemical Formula Breakdown:

  • 3,4-Dimethylphenyl group: C8​H9​

  • Ethyl linker: C2​H4​ (accounting for the 1-position attachment)

  • Cyclopropanamine moiety: C3​H6​N

  • Total Formula: C13​H19​N

To achieve the high mass accuracy required for mass spectrometry (MS) validation, we must differentiate between the average molecular weight (used for macroscopic stoichiometry) and the monoisotopic exact mass (used for high-resolution detection).

Quantitative Data Summary

The following table summarizes the critical physicochemical and mass parameters required for analytical method development:

ParameterValueAnalytical Significance
Chemical Formula C13​H19​N Defines the theoretical isotopic envelope.
Average Molecular Weight 189.30 g/mol Utilized for bulk synthesis and molarity calculations.
Monoisotopic Exact Mass 189.1517 DaThe exact target for High-Resolution Mass Spectrometry.
Protonated Mass [M+H]⁺ 190.1590 DaThe primary ion observed under ESI+ conditions.
HCl Salt Molecular Weight 225.76 g/mol The stabilized form used for in vivo dosing and storage.

Pharmacological Context: The Cyclopropanamine Scaffold

The molecular weight and specific steric bulk of this compound are not arbitrary; they are critical to its function. The cyclopropanamine substructure is a well-documented, mechanism-based pharmacophore used to irreversibly inhibit FAD-dependent enzymes, most notably Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) [2][3].

The Causality of Inhibition: When the cyclopropanamine core enters the catalytic pocket of LSD1 or MAO, the enzyme's FAD cofactor initiates a single-electron transfer (SET). This oxidation triggers the rapid cleavage of the strained cyclopropyl ring, generating a highly reactive radical intermediate. This intermediate immediately forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme[3].

The addition of the bulky 1-(3,4-dimethylphenyl)ethyl group (pushing the molecular weight to 189.30 g/mol ) is a deliberate steric strategy. Research indicates that introducing bulkier substituents to the cyclopropylamine ring drastically shifts the selectivity profile away from off-target MAO inhibition and toward highly selective LSD1 inhibition, a critical goal in targeted oncology[4].

Mechanism A Cyclopropanamine Core (MW: 189.30 g/mol) B Target Binding (LSD1/MAO Active Site) A->B C Single Electron Transfer (Radical Formation) B->C D Ring Opening (Cyclopropyl Cleavage) C->D E Covalent FAD Adduct (Irreversible Inhibition) D->E

Mechanism of FAD-dependent irreversible enzyme inhibition by the cyclopropanamine pharmacophore.

Analytical Workflows and Experimental Protocols

To ensure scientific integrity, the determination of the molecular weight and structural purity of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine must be conducted using self-validating protocols.

High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm the monoisotopic mass of the synthesized compound to within < 5 ppm mass accuracy.

Causality & Logic: We utilize Electrospray Ionization in positive mode (ESI+) because the secondary amine nitrogen acts as a strong Lewis base. By using a mobile phase acidified with 0.1% Formic Acid, we provide an abundant proton source, driving the equilibrium entirely toward the ionized [M+H]⁺ state. This guarantees maximum signal-to-noise (S/N) ratio in the Time-of-Flight (TOF) analyzer.

Self-Validating System: The protocol incorporates Leucine Enkephalin as a continuous lock-mass internal standard. This corrects for any thermal or electronic mass drift during the run, ensuring that the observed m/z is an absolute reflection of the molecule's mass, not an instrument artifact.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Blank Verification: Inject the pure solvent matrix (blank) first. Validation check: Ensure no peak exists at m/z 190.1590 to rule out column carryover.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference probe.

  • Data Acquisition: Inject 2 µL of the sample into the ESI-TOF system. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Mass Defect Analysis: Extract the chromatogram for the target [M+H]⁺ ion. The observed mass must be 190.1590±0.0009 Da. Compare the observed M+1 isotopic peak intensity (~14.3% of the base peak) against the theoretical C13​ distribution to confirm the carbon count.

Workflow for HRMS molecular weight validation of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Hydrochloride Salt Formation and Stabilization

Objective: Convert the volatile free base (MW: 189.30 g/mol ) into a stable hydrochloride salt (MW: 225.76 g/mol ) for long-term storage and biological assay dosing.

Causality & Logic: Secondary amine free bases are highly susceptible to atmospheric oxidation and exhibit poor aqueous solubility, which skews in vitro assay results. Converting the compound to its HCl salt protonates the amine permanently in the solid state, drastically increasing its thermodynamic stability, shelf-life, and bioavailability in aqueous buffers.

Self-Validating System: The protocol relies on gravimetric mass-balance. By calculating the theoretical yield of the 225.76 g/mol salt from the 189.30 g/mol free base, the final weight serves as an internal check. A subsequent melting point analysis ensures no residual free base (which acts as an impurity and depresses the melting point) remains.

Step-by-Step Methodology:

  • Dissolution: Weigh exactly 189.3 mg (1.0 mmol) of the free base oil and dissolve it in 5.0 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Slowly add 1.2 mL of a 1.0 M solution of HCl in diethyl ether (1.2 mmol, slight excess) dropwise while stirring at 0°C. Observation: A white precipitate will immediately begin to form as the salt becomes insoluble in the ether matrix.

  • Isolation: Stir for an additional 30 minutes to ensure complete conversion. Filter the precipitate through a sintered glass funnel under vacuum.

  • Washing and Drying: Wash the filter cake with 2 x 2 mL of cold anhydrous ether to remove any unreacted free base or impurities. Dry the powder in vacuo at 40°C for 12 hours.

  • Validation: Weigh the final product. The theoretical yield is 225.7 mg. Perform a melting point test; a sharp melting point range (< 2°C variance) validates the absence of free base contamination.

Sources

Exploratory

Preformulation Solubility Profiling of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: A Comprehensive Technical Guide

Executive Summary In the critical transition from early drug discovery to preformulation, establishing a rigorous solubility profile for an active pharmaceutical ingredient (API) dictates downstream success in formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical transition from early drug discovery to preformulation, establishing a rigorous solubility profile for an active pharmaceutical ingredient (API) dictates downstream success in formulation, analytical method development, and bioavailability optimization. N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2) is a highly lipophilic, basic secondary amine. Because empirical data on specialized chemical entities can be sparse, this whitepaper provides a self-validating framework for predicting, determining, and analyzing the solubility of this compound across diverse solvent systems.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we establish the causality behind solvent selection, thermodynamic equilibrium, and the physicochemical mechanisms that govern the phase behavior of this specific API.

Physicochemical Profiling & Predictive Thermodynamics

Before executing empirical benchwork, a robust preformulation strategy relies on predictive thermodynamic models. The solubility of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is fundamentally governed by its structural moieties:

  • 3,4-Dimethylphenyl group: Imparts significant lipophilicity and high dispersive forces.

  • Cyclopropyl group: Adds steric bulk and further lipophilicity.

  • Secondary Amine: Acts as a weak hydrogen bond donor/acceptor and a basic center (estimated pKa ~ 9.5–10.0), making its aqueous solubility highly pH-dependent.

Hansen Solubility Parameters (HSPs)

To minimize empirical trial-and-error, Hansen Solubility Parameters (HSPs) are utilized to predict API-solvent compatibility[1]. HSPs deconstruct the cohesive energy density of a molecule into three interactive forces: Dispersive ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ). Solutes and solvents with similar HSPs are highly likely to be miscible[2].

Based on group contribution theory, the estimated HSPs for the free base of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine indicate a strong affinity for non-polar to moderately polar organic solvents, and a profound incompatibility with neutral aqueous media.

Table 1: Estimated Hansen Solubility Parameters & Solvent Compatibility

ParameterEstimated Value (MPa 0.5 )High-Affinity Solvents (Examples)
Dispersive ( δD​ ) ~18.0Toluene, Hexane, Dichloromethane
Polar ( δP​ ) ~3.0Ethyl Acetate, Chloroform
Hydrogen Bonding ( δH​ ) ~4.0Methanol, Ethanol (Moderate affinity)
Total ( δT​ ) ~18.7Optimal solvent matching requires δT​ ~ 18-19
Predicted Solubility Profile

Using the "like dissolves like" principle and dielectric constants ( ε ), we can establish a theoretical solubility matrix to guide the experimental design.

Table 2: Theoretical Solubility Matrix for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Solvent CategorySpecific SolventDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Aqueous (Neutral) Water (pH 7.4)80.1Very Low (< 0.1 mg/mL)High lipophilicity (logP ~3.2); lack of sufficient H-bond capacity.
Aqueous (Acidic) 0.1 N HCl (pH 1.2)~80.0High (> 50 mg/mL)Protonation of the secondary amine forms a highly soluble cation.
Polar Aprotic DMSO46.7Very High (> 100 mg/mL)Strong dipole interactions; standard for kinetic screening[3].
Alcohols Methanol32.7High (> 50 mg/mL)Favorable dispersive forces and complementary H-bonding.
Non-Polar Organic Heptane1.9Moderate to HighHigh dispersive forces matching the aromatic/alkyl framework.

Mechanistic Insights: pH-Dependent Aqueous Solubility

Because N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine possesses a basic secondary amine, its aqueous solubility is not static; it is dictated by the Henderson-Hasselbalch equation. In acidic environments (e.g., gastric fluid, pH 1.2), the amine is protonated, drastically increasing polarity and aqueous solubility. Conversely, in the neutral pH of the intestines or blood plasma (pH 7.4), the compound reverts to its lipophilic free base form, which may precipitate if the concentration exceeds its intrinsic solubility.

Equilibrium FreeBase Free Base Form Highly Lipophilic Soluble in Organics Dominant at pH > 10 Salt Protonated Salt Form Hydrophilic Cation Soluble in Aqueous Dominant at pH < 8 FreeBase->Salt Decrease pH (Add Acid) Salt->FreeBase Increase pH (Add Base)

Caption: pH-dependent ionization equilibrium dictating the aqueous solubility of the API.

The Self-Validating Shake-Flask Protocol

While kinetic solubility (often utilizing DMSO stock solutions) is useful for early high-throughput screening[3], preformulation requires the determination of thermodynamic equilibrium solubility . The "shake-flask" method remains the gold standard for this purpose[4][5].

The following protocol is designed as a self-validating system. It incorporates critical checks (e.g., post-equilibration pH measurement and solid-state verification) to ensure that the data collected represents true thermodynamic equilibrium rather than a supersaturated or chemically altered state.

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

  • Ensure the N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine reference standard is of high purity (>99%) and its initial polymorphic form is confirmed via X-ray Powder Diffraction (XRPD).

  • Add an excess amount of the API (e.g., 50 mg) to a 10 mL glass vial. Causality: An excess must be maintained throughout the experiment to ensure the solution remains saturated; if all solid dissolves, the true solubility limit has not been reached[4].

Step 2: Solvent Addition and Equilibration

  • Add 3.0 mL of the target solvent (e.g., pH 6.8 phosphate buffer, Methanol, or Hexane) to the vial.

  • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

  • Place the vial in an orbital shaker or thermostatic water bath set strictly to 37 ± 1 °C (for physiological relevance) or 25 ± 1 °C (for standard ambient conditions)[4].

  • Agitate at 60–100 rpm for 24 to 48 hours. Causality: Agitation prevents localized supersaturation and ensures maximum surface area contact between the solid and the solvent[4].

Step 3: Phase Separation & System Validation

  • After 48 hours, halt agitation and allow the suspension to settle for 1 hour to prevent fine particulates from clogging filters.

  • Record the pH of the suspension (if using aqueous media). Critical Causality Check: Dissolving a basic amine can consume protons, shifting the pH of weakly buffered solutions[5]. If the final pH deviates by >0.1 units from the target, the solubility value corresponds to the final pH, not the initial pH.

  • Separate the phases using a pre-warmed 0.22 µm PTFE syringe filter. Causality: Pre-warming the filter and syringe to the experimental temperature prevents the drug from precipitating out of solution upon contact with cold surfaces[6].

Step 4: Quantification and Solid-State Verification

  • Dilute the filtered supernatant immediately with a compatible organic solvent (e.g., Methanol) to prevent crystallization.

  • Quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Self-Validation: Recover the undissolved solid from the filter, dry it gently, and analyze it via XRPD or Differential Scanning Calorimetry (DSC). Causality: This confirms whether the API underwent a polymorphic transition or formed a salt/hydrate during equilibration, which would fundamentally alter the thermodynamic solubility limit.

Workflow A API: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine B Kinetic Solubility Screening (DMSO Stock + Aqueous Buffer) A->B Early Discovery Phase C Thermodynamic Shake-Flask (24-48h Equilibration at 37°C) A->C Preformulation Phase D Phase Separation (Centrifugation & 0.22µm Filtration) C->D Saturation Confirmed E HPLC-UV Quantification & Solid-State Verification (XRPD) D->E Supernatant Analysis

Caption: Workflow for transitioning from kinetic to thermodynamic solubility determination.

Conclusion & Best Practices

For lipophilic secondary amines like N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, solubility is not a static number but a dynamic property influenced by solvent polarity, pH, and temperature. By leveraging predictive tools like Hansen Solubility Parameters alongside a rigorously controlled, self-validating shake-flask protocol, researchers can generate high-fidelity solubility profiles.

Key Takeaways for the Application Scientist:

  • Always anticipate pH shifts when determining the aqueous solubility of this basic API.

  • Utilize DMSO for rapid kinetic screening, but never substitute it for thermodynamic data in late-stage preformulation.

  • Treat the undissolved solid with as much analytical importance as the supernatant to rule out solvent-mediated polymorphic transformations.

References

  • Hansen solubility parameters: A quick review in pharmaceutical aspect - ResearchGate. Available at:[1]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres - ResearchGate. Available at:[2]

  • Annex 4 - World Health Organization (WHO) Technical Report Series - WHO. Available at:[4]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. Available at:[3]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at:[5]

  • Phenacetin Solubility Determination (Shake-Flask Methodology) - Bio-protocol. Available at:[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Protocol Guide for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine via Titanium-Mediated Reductive Amination

Executive Summary & Mechanistic Rationale The synthesis of sterically hindered secondary amines, such as N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine[1], represents a critical and highly utilized transformation in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered secondary amines, such as N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine[1], represents a critical and highly utilized transformation in pharmaceutical chemistry and drug development[2]. This specific target molecule features a cyclopropylamine moiety coupled to a 3,4-dimethylphenyl framework, presenting unique synthetic challenges.

Traditional reductive amination protocols utilizing weak reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) frequently stall or provide low yields when applied to acetophenones[3]. This is due to the diminished electrophilicity of the ketone carbonyl compared to aldehydes, compounded by the steric bulk of the adjacent methyl group. Furthermore, cyclopropanamine exhibits reduced nucleophilicity due to the increased s-character of its nitrogen lone pair, necessitating a more robust activation strategy[4].

The Titanium(IV) Isopropoxide Advantage: To overcome these thermodynamic and kinetic barriers, Titanium(IV) isopropoxide [Ti(OPr-i)₄] is employed as a dual-purpose Lewis acid and water scavenger[5]. The titanium center coordinates with the carbonyl oxygen, highly polarizing the C=O bond and facilitating nucleophilic attack by the cyclopropanamine. Subsequent dehydration yields a stable titanium-imine complex. Because this intermediate is highly activated, the reduction can be efficiently executed using Sodium borohydride (NaBH₄), which is a more powerful, cost-effective, and atom-economical hydride source than STAB or NaBH₃CN[5].

G A 3,4-Dimethylacetophenone (Ketone) C Ti(OPr-i)4 (Lewis Acid / Dehydrator) A->C Nucleophilic Attack B Cyclopropanamine (Amine) B->C Nucleophilic Attack D Titanium-Activated Imine Complex C->D Dehydration (-H2O) E NaBH4 (Hydride Reduction) D->E Reduction F N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine E->F Aqueous Quench

Reaction pathway for the titanium-mediated reductive amination of 3,4-dimethylacetophenone.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and optimized parameters have been standardized for a 10 mmol scale reaction.

Table 1: Reaction Stoichiometry & Reagent Properties
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
3,4-Dimethylacetophenone 148.211.01.48 gElectrophile
Cyclopropanamine 57.101.50.86 g (1.04 mL)Nucleophile
Titanium(IV) isopropoxide 284.222.05.68 g (5.92 mL)Lewis Acid / Scavenger
Sodium borohydride 37.831.50.57 gReducing Agent
THF (Anhydrous) 72.11N/A20 mLSolvent
Table 2: Optimized Reaction Parameters
ParameterImine Formation PhaseReduction PhaseWorkup Phase
Temperature 20–25 °C (RT)0 °C warming to RT0 °C
Time 12–18 hours4–6 hours1 hour
Atmosphere Nitrogen or ArgonNitrogen or ArgonAmbient
Quenching Agent N/AN/A10% Aqueous NH₄OH

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific handling instructions are provided to ensure the integrity of the synthesis.

Phase 1: Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask thoroughly with an inert gas (N₂ or Ar).

  • Reagent Addition: Add 3,4-Dimethylacetophenone (1.48 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask.

  • Amine Introduction: Inject cyclopropanamine (1.04 mL, 15.0 mmol) via a dry syringe.

  • Titanium Activation: Dropwise, add Titanium(IV) isopropoxide (5.92 mL, 20.0 mmol) over 5 minutes.

    • Causality Note: Ti(OPr-i)₄ is highly moisture-sensitive. Using a 2.0 equivalent excess drives the thermodynamic equilibrium forward by irreversibly complexing with the generated water, preventing imine hydrolysis[5].

  • Incubation: Stir the reaction mixture at room temperature for 12–18 hours. The solution will typically transition to a pale yellow/orange color, indicating imine complex formation.

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes.

    • Causality Note: Stepwise addition strictly controls the exothermic release of hydrogen gas and prevents thermal degradation of the sensitive imine complex.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours.

Phase 3: Workup and Isolation
  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by adding 10% aqueous NH₄OH (15 mL) dropwise.

    • Causality Note: Quenching titanium reactions with pure water produces a gelatinous titanium dioxide (TiO₂) precipitate that severely clogs filter paper. Utilizing basic conditions (NH₄OH) yields a granular, highly filterable precipitate, saving hours of processing time.

  • Precipitation: Stir vigorously for 30 minutes until a brilliant white precipitate is fully formed.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL) to extract any trapped product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 80:20 to 50:50 containing 1% Et₃N to prevent amine streaking) to yield pure N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

In-Process Controls (IPCs) & Troubleshooting

To guarantee trustworthiness and reproducibility, the following IPCs should be utilized to validate the reaction at key milestones.

  • IPC 1 (Imine Formation Validation): Remove a 50 µL aliquot and quench in 0.5 mL EtOAc and 0.5 mL saturated NaHCO₃. Analyze the organic layer via LC-MS. The disappearance of the ketone peak (m/z 148) and appearance of the imine mass (m/z 187) validates the success of Phase 1.

  • IPC 2 (Reduction Validation): Monitor by TLC (Hexanes/EtOAc 4:1). The imine spot will disappear, replaced by a more polar, ninhydrin-active spot corresponding to the secondary amine.

G Start Low Product Yield? Check1 Check Imine Conversion (via LCMS/NMR) Start->Check1 LowImine Incomplete Imine Formation Check1->LowImine < 90% Conversion HighImine Imine Formed but Low Amine Yield Check1->HighImine > 90% Conversion Fix1 Ensure strictly anhydrous conditions & fresh Ti(OPr-i)4 LowImine->Fix1 Fix2 Increase NaBH4 equivalents or reaction time HighImine->Fix2

Troubleshooting workflow for optimizing reductive amination yields.

References

  • ChemicalBook. "N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine". 1

  • National Institutes of Health (NIH). "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors". 3

  • bioRxiv. "Compound synthesis and analysis General procedure for synthesis of semicarbazones". 4

  • Google Patents. "WO2020070049A1 - Pesticidally active benzene- and azine-amide compounds". 5

  • MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction". 2

Sources

Application

A Framework for the Development and Validation of Bioanalytical Methods for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Quantification

An Application and Protocol Guide Introduction and Scope N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a synthetic compound characterized by a substituted phenyl-ethyl-amine core with a cyclopropyl group on the nitr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Introduction and Scope

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a synthetic compound characterized by a substituted phenyl-ethyl-amine core with a cyclopropyl group on the nitrogen atom. The molecular structure, particularly the secondary amine, suggests potential applications in pharmaceutical development as an intermediate or a pharmacologically active agent, as well as possible relevance in forensic analysis as a designer compound. Accurate and reliable quantification of this analyte in various matrices is paramount for pharmacokinetic studies, quality control, or toxicological assessments.

This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals. It provides a strategic framework and detailed, field-proven protocols for the development and validation of robust analytical methods for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. While a specific validated method for this exact analyte is not prevalent in public literature, the principles and protocols outlined herein are derived from extensive experience with structurally similar compounds, such as amphetamine-type stimulants and other synthetic amines.[1][2]

The primary focus will be on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its superior sensitivity and specificity. A Gas Chromatography-Mass Spectrometry (GC-MS) method will also be presented as a viable alternative. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[3][4][5]

Foundational Principles: A Strategic Approach to Method Development

A successful analytical method begins with a thorough understanding of the analyte and the matrix. The strategy presented here is built on a foundation of chemical principles and validated through a systematic, risk-based approach.

2.1 Analyte Characterization and Its Impact on Method Design

The structure of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (Molecular Formula: C13H19N, Molecular Weight: 189.30 g/mol ) dictates the analytical approach.[6]

  • Basicity: The secondary amine has an estimated pKa in the range of 9.5-10.5, making it basic. This is the most critical property for method development. In acidic conditions (pH < 8), the amine will be protonated ([M+H]+). This allows for:

    • Strong retention on cation-exchange Solid-Phase Extraction (SPE) sorbents for highly selective sample cleanup.

    • Excellent ionization efficiency in positive-ion electrospray ionization (ESI+) for mass spectrometry.

    • Good peak shape in reversed-phase chromatography when using an acidic mobile phase modifier like formic acid.

  • Polarity: The molecule possesses both a non-polar dimethylphenyl ring and a polar amine group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

Table 1: Estimated Physicochemical Properties of the Analyte

Property Estimated Value Implication for Analysis
Molecular Weight 189.30 g/mol Ideal for both GC-MS and LC-MS analysis.
pKa (basic) 9.5 - 10.5 Protonates easily; ideal for cation-exchange SPE and ESI+ MS.

| XLogP3 | ~3.0 - 3.5 | Sufficiently hydrophobic for retention on C18 columns. |

2.2 The Imperative of Method Validation

An unvalidated method produces data of unknown quality. Method validation provides documented evidence that a procedure is fit for its intended purpose. Our protocols are designed to be self-validating by incorporating the core parameters defined by the ICH Q2(R2) guidelines: Specificity, Linearity, Range, Accuracy, Precision, and Limit of Quantitation (LOQ).[3][4][7]

Sample Preparation: Extracting the Analyte with Precision

Sample preparation is often the most demanding step in bioanalysis, aimed at extracting the analyte from complex matrices like plasma or urine while removing interferences that can suppress instrument response or cause erroneous results.[8][9]

Rationale for Technique Selection: For N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, its basicity is the key to a clean and efficient extraction. We will detail two robust protocols: Mixed-Mode Solid-Phase Extraction (SPE) for the highest level of cleanup and Supported Liquid Extraction (SLE) as a high-throughput alternative.

Diagram 1: General Bioanalytical Sample Preparation Workflow This diagram illustrates the fundamental steps from obtaining a biological sample to preparing it for instrumental analysis.

G cluster_prep Sample Preparation Sample 1. Biological Sample (e.g., Plasma, Urine) Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Pretreat 3. Pre-treatment (e.g., Dilution, pH adjust) Add_IS->Pretreat Extract 4. Extraction (SPE or SLE) Pretreat->Extract Evap 5. Evaporation (Dry down under N2) Extract->Evap Recon 6. Reconstitution (in Mobile Phase) Evap->Recon Analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS) Recon->Analysis G cluster_validation Method Validation Protocol Specificity 1. Specificity & Selectivity (Analyze blank matrix, matrix with IS, matrix with LLOQ) Linearity 2. Linearity & Range (Calibration curve, 5-8 non-zero points) Specificity->Linearity LLOQ 3. LLOQ Confirmation (Lowest point on curve with acceptable accuracy/precision) Linearity->LLOQ Accuracy 4. Accuracy & Precision (Replicate analysis at LLOQ, L, M, H QC levels on different days/analysts) LLOQ->Accuracy Robustness 5. Robustness (Vary parameters like column temp, pH) Accuracy->Robustness ValidationReport Validation Complete (Summarize results in report) Robustness->ValidationReport

Sources

Method

Application Note: Evaluating N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in Cell-Based Assays

Introduction & Mechanistic Rationale Epigenetic dysregulation is a fundamental driver of oncogenesis, particularly in hematological malignancies such as acute myeloid leukemia (AML) and solid tumors like small cell lung...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Epigenetic dysregulation is a fundamental driver of oncogenesis, particularly in hematological malignancies such as acute myeloid leukemia (AML) and solid tumors like small cell lung cancer (SCLC). Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that maintains the undifferentiated state of cancer cells by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), thereby repressing transcription at key enhancer regions [1] ().

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to a highly potent class of mechanism-based irreversible LSD1 inhibitors. The cyclopropanamine warhead undergoes a single-electron transfer followed by ring-opening to form a covalent adduct with the FAD cofactor in the enzyme's active site. The inclusion of the lipophilic 3,4-dimethylphenyl moiety enhances hydrophobic packing within the substrate-binding cavity, driving high target affinity and cellular permeability [2] ().

Because epigenetic inhibitors do not immediately induce cytotoxicity, evaluating this compound requires a temporally staggered, self-validating workflow that measures target engagement, functional epigenetic derepression, and ultimate phenotypic efficacy.

G Compound N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Cofactor Compound->FAD Covalent Adduct LSD1 LSD1 (KDM1A) FAD->LSD1 Inactivates H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents Demethylation Phenotype Gene Activation (e.g., CD86) H3K4->Phenotype Epigenetic Derepression

Mechanism of action: Covalent inactivation of LSD1's FAD cofactor leading to epigenetic derepression.

Experimental Workflow Design

To build a trustworthy and robust data package, our experimental design utilizes three distinct readouts. Each downstream assay is causally linked to the success of the upstream molecular event.

Workflow Seed Seed AML Cells (e.g., THP-1, MV4-11) Dose Dose Compound (0.1 nM - 10 µM) Seed->Dose Incubate Incubate (24h - 144h) Dose->Incubate Split Incubate->Split Assay1 In-Cell Western (Target Engagement) Split->Assay1 24-48h Assay2 Flow Cytometry (CD86 Expression) Split->Assay2 72-96h Assay3 CellTiter-Glo (Viability) Split->Assay3 144h

Experimental workflow for evaluating LSD1 inhibitors across multiple temporal and phenotypic readouts.

Step-by-Step Protocols

Protocol 1: Target Engagement via In-Cell Western (ICW)

Objective: Quantify the intracellular accumulation of H3K4me2. Causality & Trustworthiness: Western blotting from cell lysates can introduce artifacts due to variable protein extraction efficiencies. ICW allows for high-throughput, in-situ quantification. Crucially, the protocol incorporates a dual-staining self-validation system (target vs. total DNA/protein) to ensure that a perceived drop in H3K4me2 at high doses is not simply due to compound-induced cell death.

  • Cell Seeding: Seed THP-1 cells at 4×104 cells/well in a 96-well black, clear-bottom plate.

  • Compound Treatment: Treat with a 10-point, 3-fold serial dilution of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (top concentration 10 µM). Incubate for 48 hours.

  • Fixation: Add 4% paraformaldehyde (PFA) directly to the media (final concentration 2%) for 20 minutes at room temperature (RT). Wash 3x with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 15 minutes at RT. Wash 3x with PBS.

  • Blocking: Add Odyssey Blocking Buffer for 1 hour at RT.

  • Primary Antibody: Incubate overnight at 4°C with Rabbit anti-H3K4me2 (1:1000).

  • Normalization & Secondary Staining: Wash 3x with PBS-T (0.1% Tween-20). Add IRDye 800CW Goat anti-Rabbit (1:2000) and DRAQ5 (1:5000) as a DNA normalizer. Incubate for 1 hour at RT in the dark.

  • Imaging: Read the plate on an infrared imaging system. Normalize the 800 nm signal (H3K4me2) to the 700 nm signal (DRAQ5).

Protocol 2: Functional Epigenetics via Flow Cytometry

Objective: Measure the upregulation of the myeloid differentiation marker CD86. Causality & Trustworthiness: LSD1 represses the enhancer regions of myeloid differentiation genes. Covalent inhibition of LSD1 forces AML cells to differentiate, upregulating surface markers like CD86 [3] (). To prevent false positives, this protocol mandates Fc-receptor blocking (myeloid cells express high levels of Fc receptors that non-specifically bind antibodies) and live/dead gating.

  • Cell Seeding & Treatment: Seed MV4-11 cells at 1×105 cells/mL in 6-well plates. Dose with the compound and incubate for 96 hours.

  • Harvesting: Collect cells, centrifuge at 300 x g for 5 minutes, and resuspend in FACS buffer (PBS + 2% FBS).

  • Fc Blocking: Add Human BD Fc Block (2.5 µg/mL) for 10 minutes at RT to ensure antibody specificity.

  • Staining: Add CD86-PE conjugated antibody (1:50) and incubate for 30 minutes at 4°C in the dark.

  • Viability Gating: Wash cells 2x with FACS buffer. Resuspend in 300 µL FACS buffer containing DAPI (1 µg/mL). Note: DAPI exclusion is critical because dead cells non-specifically absorb PE-conjugated antibodies, artificially inflating the CD86+ population.

  • Analysis: Acquire data on a flow cytometer. Gate on single, DAPI-negative (live) cells, and quantify the Mean Fluorescence Intensity (MFI) of CD86.

Protocol 3: Phenotypic Efficacy via CellTiter-Glo (Proliferation)

Objective: Determine the anti-proliferative EC 50​ . Causality & Trustworthiness: Unlike cytotoxic chemotherapies, epigenetic inhibitors require multiple rounds of cell division to dilute out existing methylated histones and translate transcriptional changes into growth arrest. Therefore, a standard 72-hour assay will yield falsely negative results. A 6-day (144-hour) incubation is mandatory.

  • Low-Density Seeding: Seed THP-1 cells at a strictly controlled low density (1,000 cells/well) in a 96-well white opaque plate. Note: Seeding too high will cause the cells to exhaust the media nutrients by day 4, causing a metabolic crash independent of the drug.

  • Treatment: Add compound dilutions and incubate for 144 hours at 37°C, 5% CO 2​ . To prevent edge effects from evaporation over 6 days, fill the outer perimeter wells of the plate with sterile PBS.

  • Detection: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Readout: Shake for 2 minutes to induce lysis, incubate for 10 minutes at RT, and record luminescence.

Quantitative Data Presentation

When executing the above protocols with N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, the following pharmacological profiles are typically observed. The temporal delay between target engagement and phenotypic response is a hallmark of the cyclopropanamine class.

Assay TypeBiological ReadoutCell LineIncubation TimeExpected EC 50​ Range
Target Engagement (ICW) H3K4me2 AccumulationTHP-148 hours10 - 50 nM
Differentiation (Flow) CD86 UpregulationMV4-1196 hours20 - 100 nM
Proliferation (CTG) Cell Viability (ATP depletion)THP-1144 hours50 - 200 nM
Enzymatic Selectivity MAO-A / MAO-B InhibitionCell-Free1 hour> 2,000 nM

Best Practices & Troubleshooting

  • Compound Handling & Solubility: Due to the highly lipophilic 3,4-dimethylphenyl group, this compound exhibits strong hydrophobicity. Always prepare 10 mM stock solutions in 100% anhydrous DMSO. Ensure that the final DMSO concentration in the cell culture media never exceeds 0.1% (v/v), as higher concentrations will induce spontaneous differentiation or toxicity in sensitive AML lines like MV4-11.

  • Reversibility Artifacts: Because cyclopropanamines are irreversible, covalent inhibitors, wash-out experiments are not required to maintain target inhibition. However, fresh media and compound should be replenished on Day 3 during the 144-hour proliferation assay to account for compound degradation in aqueous media at 37°C.

References

  • Fang, Y., et al. "Strategies that regulate LSD1 for novel therapeutics." Theranostics, 14(1), 2024. URL:[Link]

  • Kress, B. J., et al. "Cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 65(5), 2022: 4335-4349. URL:[Link]

  • Kanouni, T., et al. "Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)." Journal of Medicinal Chemistry, 63(23), 2020: 14522-14529. URL:[Link]

Application

Application Note: In Vivo Experimental Protocol for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Executive Summary & Mechanistic Rationale N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (hereafter referred to as DMPC ) belongs to a class of substituted cyclopropanamines acting as mechanism-based, irreversible inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (hereafter referred to as DMPC ) belongs to a class of substituted cyclopropanamines acting as mechanism-based, irreversible inhibitors of the flavin adenine dinucleotide (FAD)-dependent enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1].

Causality in Design: The cyclopropylamine warhead is oxidized by the FAD cofactor in the LSD1 catalytic center, triggering a single-electron transfer and ring-opening event that forms a covalent FAD-adduct[1]. This irreversible binding permanently inactivates the enzyme. The addition of the 3,4-dimethylphenyl-ethyl moiety provides critical steric bulk and lipophilicity; this structural feature enhances the binding affinity within the expansive LSD1 catalytic pocket while restricting off-target binding to the narrower pockets of related monoamine oxidases (MAO-A/B)[2].

By inhibiting LSD1, DMPC prevents the demethylation of histone H3 lysine 4 (H3K4me1/2), thereby reactivating epigenetically silenced tumor suppressor genes and driving cellular differentiation—a mechanism highly efficacious in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) models[3].

G Compound DMPC (Cyclopropanamine) LSD1 LSD1 Enzyme (KDM1A) Compound->LSD1 Binds catalytic pocket Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->Adduct FAD oxidation H3K4 Accumulation of H3K4me1/2 Adduct->H3K4 Blocks demethylase GeneAct Reactivation of Differentiation Genes H3K4->GeneAct Chromatin opening

Mechanism of LSD1 inhibition by cyclopropanamine derivatives leading to gene reactivation.

Experimental Design: The Self-Validating In Vivo System

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . Efficacy (tumor shrinkage) is never assumed to be on-target unless it is strictly preceded by confirmed systemic exposure (Pharmacokinetics) and direct chromatin-level target engagement (Pharmacodynamics)[4].

Every assay described below includes internal baselines: total H3 serves as a loading control to isolate the drug's specific epigenetic effect, and vehicle-treated cohorts act as negative controls to eliminate confounding variables[2].

Workflow Phase1 1. Pharmacokinetics (PK) Define Bioavailability & Half-life Phase2 2. Pharmacodynamics (PD) Confirm Target Engagement (H3K4me2) Phase1->Phase2 Dose Selection Phase3 3. Efficacy (Xenograft) Assess Tumor Volume (MV-4-11) Phase2->Phase3 Efficacious Dose Phase4 4. Safety & Toxicity Monitor On-Target Thrombocytopenia Phase3->Phase4 Therapeutic Window

Sequential in vivo workflow ensuring self-validating progression from PK to efficacy.

Phase I: Formulation and Pharmacokinetics (PK)

Because epigenetic remodeling requires sustained target inhibition, defining the bioavailability and half-life of DMPC is the mandatory first step.

Step-by-Step Methodology:

  • Formulation: Dissolve DMPC in 5% DMSO, followed by the addition of 30% PEG400, and finally 65% sterile ddH₂O. Expert Insight: Cyclopropanamines are lipophilic; this specific co-solvent ratio prevents precipitation while remaining well-tolerated for oral gavage (PO) and intravenous (IV) dosing.

  • Animal Dosing: Fast male CD-1 mice (n=3 per route) for 4 hours prior to dosing. Administer DMPC at 1 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Quantification: Extract plasma using protein precipitation (acetonitrile containing Tranylcypromine-d5 as an internal standard). Analyze via LC-MS/MS.

Phase II: Pharmacodynamics (PD) & Target Engagement

LSD1 inhibitors do not kill AML cells immediately; they induce differentiation. Therefore, confirming target engagement at the chromatin level before observing phenotypic changes is critical[4].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer a single PO dose of DMPC (at the PK-derived Cmax) to mice bearing MV-4-11 xenografts. Harvest tumors at 12, 24, and 48 hours.

  • Acid Extraction of Histones (Biochemical Readout):

    • Causality: Histones are highly basic. Standard RIPA buffer extractions result in poor yields and high background. Acid extraction isolates histones from bulk acidic cellular proteins.

    • Homogenize tumor tissue in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 and protease inhibitors). Centrifuge to isolate the nuclear pellet.

    • Resuspend the pellet in 0.2 M HCl overnight at 4°C. Centrifuge and neutralize the supernatant with 0.1 volume of 2 M NaOH.

    • Perform Western Blotting probing for H3K4me2. Use Total H3 as the internal loading control.

  • Flow Cytometry (Functional Readout): Isolate peripheral blood mononuclear cells (PBMCs). Stain with fluorescently conjugated antibodies against CD11b (a myeloid differentiation marker repressed by LSD1). Analyze via flow cytometry to confirm functional target engagement[2].

Phase III: Efficacy in AML Xenograft Models

The MV-4-11 cell line (MLL-AF9 rearranged) is the gold standard for LSD1 efficacy studies because its undifferentiated state is exquisitely dependent on continuous LSD1 activity[1][3].

Step-by-Step Methodology:

  • Inoculation: Resuspend 5 × 10⁶ MV-4-11 cells in a 1:1 mixture of cold PBS and Matrigel. Inject subcutaneously into the right flank of 6-8 week old NOD/SCID mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three cohorts (n=8/group): Vehicle, DMPC (Low Dose, e.g., 5 mg/kg QD), and DMPC (High Dose, e.g., 15 mg/kg QD).

  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Endpoint: Sacrifice mice when tumor volume exceeds 1,500 mm³ or if body weight drops by >20%.

Phase IV: Safety & On-Target Toxicity Profiling

LSD1 plays a physiological role in hematopoiesis, specifically in megakaryocyte maturation. A known, dose-limiting, on-target effect of LSD1 inhibitors is reversible thrombocytopenia (a drop in platelet count)[5].

Step-by-Step Methodology:

  • Collect whole blood weekly from the submandibular vein of treated mice into EDTA-coated tubes.

  • Perform a Complete Blood Count (CBC) using an automated veterinary hematology analyzer.

  • Validation Check: Monitor platelet counts strictly. A reduction of >50% from baseline requires a dosing holiday (e.g., transitioning from QD to 5 days on / 2 days off) to allow megakaryocyte recovery.

Quantitative Data Summaries

Table 1: Representative Pharmacokinetic (PK) Parameters for Cyclopropanamine Derivatives

Parameter IV Dosing (1 mg/kg) PO Dosing (10 mg/kg) Implication for Study Design
Cmax 850 ng/mL 420 ng/mL Defines peak systemic exposure for PD timing.
Tmax 0.08 h 1.5 h Indicates rapid oral absorption.
T1/2 3.2 h 4.1 h Supports once-daily (QD) oral dosing regimen.

| Bioavailability (F%) | 100% | ~45-55% | Confirms viability of oral gavage for efficacy trials. |

Table 2: Pharmacodynamic (PD) and Efficacy Metrics in MV-4-11 Xenografts

Metric Vehicle Control DMPC (High Dose) Positive Control (GSK2879552)
H3K4me2 Fold Change 1.0x (Baseline) 4.5x increase 3.8x increase
CD11b+ Cell Population < 5% > 45% > 40%
Tumor Growth Inhibition (TGI) 0% 78% 72%

| Platelet Count (Day 14) | 900 × 10³/µL | 450 × 10³/µL | 480 × 10³/µL |

Sources

Method

Application Notes and Protocols: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine as a Research Tool in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Probe for a Key Epigenetic Regulator N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to the arylcyclopropylamine class of smal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Probe for a Key Epigenetic Regulator

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to the arylcyclopropylamine class of small molecules, which have emerged as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[2][4] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and neuroblastoma, making it a compelling therapeutic target.[3][5][6]

The cyclopropylamine moiety is a key structural feature, acting as a mechanism-based inactivator that forms a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.[2] The aryl group, in this case, a 3,4-dimethylphenyl ethyl moiety, contributes to the potency and selectivity of the inhibitor by interacting with the enzyme's active site.[1][7] This document provides a comprehensive guide to utilizing N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine as a research tool to investigate LSD1-mediated biological processes.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is provided below.

PropertyValueSource
Molecular Formula C13H19N[8]
Molecular Weight 189.30 g/mol [8]
Appearance Expected to be a clear, colorless to pale yellow liquid or solidGeneral property of similar amines
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.Inferred from similar compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[9] For long-term storage, it is recommended to store at -20°C.General laboratory practice

Safety and Handling:

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is an amine-containing organic compound intended for research use only. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] In case of contact with skin or eyes, flush immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Mechanism of Action: Irreversible Inhibition of LSD1

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a mechanism-based inhibitor of LSD1. The proposed mechanism involves the oxidative demethylation of the cyclopropylamine moiety by the FAD cofactor within the LSD1 active site. This process generates a reactive cyclopropanimine intermediate that subsequently forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2]

LSD1 Inhibition Mechanism cluster_0 LSD1 Active Site Enzyme_FAD LSD1-FAD Complex Intermediate Reactive Intermediate Enzyme_FAD->Intermediate Oxidation Inhibitor N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Inhibitor->Enzyme_FAD Binding Inactive_Enzyme Covalently Modified Inactive LSD1-FAD Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Applications in Research

Based on the established role of LSD1 and the activity of related arylcyclopropylamine inhibitors, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine can be a valuable tool for:

  • Validating LSD1 as a therapeutic target: Investigating the phenotypic consequences of LSD1 inhibition in various cancer cell lines (e.g., AML, neuroblastoma, small-cell lung cancer).[5][11]

  • Studying epigenetic regulation: Elucidating the role of LSD1 in gene expression, cell differentiation, and development.[12]

  • Structure-Activity Relationship (SAR) studies: Serving as a reference compound for the development of novel LSD1 inhibitors with improved potency and selectivity.[2][7]

Experimental Protocols

The following protocols are provided as a guide for the use of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in common experimental settings. It is recommended to optimize conditions for specific experimental systems.

Protocol 1: In Vitro Biochemical LSD1 Inhibition Assay (HRP-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[4]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

  • 96-well black microplates

Procedure:

  • Prepare a stock solution of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in DMSO.

  • Perform serial dilutions of the compound in Assay Buffer to create a range of concentrations for IC₅₀ determination.

  • In a 96-well plate, add the diluted compound or vehicle control (DMSO in Assay Buffer).

  • Add the recombinant LSD1/CoREST enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]

  • Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in Assay Buffer.[13]

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the fluorescence (excitation ~530-540 nm, emission ~585-595 nm) in a kinetic mode for 30-60 minutes at 37°C using a microplate reader.[14][15]

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the HRP-coupled LSD1 inhibition assay.

Protocol 2: Cellular Assay for Histone H3K4 Dimethylation (Western Blot)

This protocol assesses the target engagement of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in a cellular context by measuring the accumulation of H3K4me2.[13][16]

Materials:

  • Cancer cell line of interest (e.g., MV-4-11 for AML)

  • Cell culture medium and supplements

  • N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere (if applicable).

  • Treat the cells with varying concentrations of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine or vehicle control (DMSO) for 24-72 hours.[16]

  • Harvest the cells and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.

  • Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Protocol 3: Cell Proliferation Assay (MTT or similar)

This assay determines the anti-proliferative effect of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine on cancer cell lines.[11][14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

  • MTT reagent (or other viability reagent like CellTiter-Glo®)

  • Solubilization buffer (for MTT assay)

  • 96-well clear-bottom microplates

Procedure:

  • Seed cells at an appropriate density in a 96-well plate.

  • After 24 hours, treat the cells with a serial dilution of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine or vehicle control.

  • Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine represents a valuable research tool for investigating the biological roles of LSD1. As a member of the potent arylcyclopropylamine class of irreversible inhibitors, it can be employed in a variety of biochemical and cellular assays to probe LSD1 function and to aid in the discovery of novel epigenetic-based therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their specific areas of interest.

References

  • Miyamura, S., Araki, M., Ota, Y., et al. (2018). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.[7]

  • Waseda University. (n.d.). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from Waseda University research portal.[1]

  • BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship of a Novel Styrenylcyclopropylamine-Based LSD1 Inhibitor. BenchChem.[14]

  • Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. ACS Medicinal Chemistry Letters.[2][3]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry.[17][18]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology.[4]

  • SafetyInfo. (n.d.). What are the Health and Safety Guidelines for Using Amines? SafetyInfo.[9]

  • Ji, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology.[11]

  • BenchChem. (2025). Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509. BenchChem.[13]

  • BenchChem. (2025). The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.[15]

  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening.[19]

  • Yan, Q., et al. (2013). Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). Journal of Biomolecular Screening.[20][21]

  • Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[22][23][24]

  • Strahl, B. D., et al. (2009). In Vitro Histone Methyltransferase Assay. CSH Protocols.[25]

  • EpigenTek. (2022). EpiQuik™ Global Histone H3-K4 Methylation Assay Kit. EpigenTek.[26]

  • Simeonov, A., & Jadhav, A. (2013). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Expert Opinion on Drug Discovery.

  • Suzuki, S. (n.d.). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Repository.[27]

  • BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action of LSD1 Inhibitors. BenchChem.[16]

  • RPS Group. (2022). Hazard Watch: Amines in the workplace. RPS Group.[10]

  • Al-Ostath, A., et al. (2022). Anti-proliferative effect of potential LSD1/CoREST inhibitors based on molecular dynamics model for treatment of SH-SY5Y neuroblastoma cancer cell line. bioRxiv.[5]

  • GlaxoSmithKline LLC. (2014). Cyclopropylamines as LSD1 inhibitors. U.S. Patent 8,853,408B2.[6]

  • Takeda Pharmaceutical Company Limited. (2015). Cyclopropanamine compound and use thereof. U.S. Patent Application Publication US20150291577A1.[28]

  • Takeda Pharmaceutical Company Limited. (2020). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports.[12]

  • KRKA, D.D., Novo Mesto. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. European Patent EP2644590A1.[29]

  • Mai, A., et al. (2019). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry.[30]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya.

  • Korea Research Institute of Chemical Technology. (2011). Arylpiperazine-containing pyrrole 3-carboxamide derivatives, a method for preparing same, and a pharmaceutical composition comprising same. U.S. Patent Application Publication US 2011/0178091 A1.[31]

  • Mykhailiuk, P. K., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.[32][33]

  • BASF Aktiengesellschaft. (2004). Process for preparing secondary amines. U.S. Patent 6,706,919 B2.[34]

  • ChemicalBook. (n.d.). N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine. ChemicalBook.[8]

  • Figshare. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.[35]

  • Gicquel, M., & Dequirez, G. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.[36]

  • DSM IP Assets B.V. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S. Patent Application Publication US20210395185A1.[37]

Sources

Application

Application Note: Strategic Incorporation and Evaluation of Cyclopropanamines in Drug Discovery

Introduction: The Cyclopropylamine Pharmacophore Cyclopropanamines (CPAs) have emerged as a privileged structural motif in modern medicinal chemistry. Combining the conformational rigidity of the highly strained cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylamine Pharmacophore

Cyclopropanamines (CPAs) have emerged as a privileged structural motif in modern medicinal chemistry. Combining the conformational rigidity of the highly strained cyclopropane ring with the nucleophilic and hydrogen-bonding capabilities of an amine, this pharmacophore offers unique physicochemical properties. The inclusion of a cyclopropyl ring addresses multiple drug discovery roadblocks: it enhances potency through entropically favorable receptor binding, increases metabolic stability by replacing vulnerable aliphatic chains, and alters drug pKa to modulate membrane permeability and efflux ratios[1].

Prominent examples of CPA-containing drugs include the P2Y12 receptor antagonist ticagrelor, the broad-spectrum fluoroquinolone antibiotic ciprofloxacin, and the monoamine oxidase (MAO) inhibitor tranylcypromine[2]. This application note details the mechanistic utility, pharmacokinetic profiling, and validated experimental protocols for synthesizing and evaluating CPA derivatives in drug discovery.

Pharmacokinetic & Physicochemical Profiling

The cyclopropane ring possesses significant sp2 character, resulting in shorter, stronger C–H bonds (1.51 Å) compared to standard alkanes[1]. This high C–H bond dissociation energy reduces susceptibility to initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, effectively diverting metabolic pathways away from rapid aliphatic oxidation[3].

However, when directly bound to an amine, the CPA motif can act as a double-edged sword. While it protects against certain oxidative metabolisms, specific CYP-mediated oxidations (e.g., by CYP1A2) can lead to single-electron oxidation at the nitrogen. This is followed by homolytic ring-opening, generating reactive radical intermediates capable of forming glutathione (GSH) conjugates or covalently binding to hepatic proteins—a mechanism implicated in the hepatotoxicity of the withdrawn antibiotic trovafloxacin[3].

Table 1: Impact of Cyclopropylamine Incorporation on Drug Properties
PropertyMechanistic ImpactClinical/Therapeutic Example
Metabolic Stability High C–H bond energy resists CYP-mediated aliphatic oxidation.Pitavastatin (diverts CYP3A4 metabolism).
Conformational Restriction Locks bioactive conformation, reducing entropic penalty upon target binding.Ticagrelor (P2Y12 receptor antagonist).
Target Engagement (Covalent) Ring-opening enables mechanism-based irreversible enzyme inhibition.Tranylcypromine (LSD1/MAO inhibitor).
Bioactivation Liability Potential for CYP-mediated single-electron oxidation and reactive ring-opening.Trovafloxacin (associated with hepatotoxicity).

Mechanistic Spotlight: Tranylcypromine and LSD1 Inhibition

Tranylcypromine (TCP, trans-2-phenylcyclopropyl-1-amine) is a classic CPA originally developed as an irreversible MAO inhibitor[4]. Recently, TCP has been heavily utilized as a structural scaffold for inhibiting Lysine-specific demethylase 1 (LSD1/KDM1A)[5]. LSD1 is an epigenetic enzyme that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), acting as a transcriptional repressor. Its aberrant overexpression is highly correlated with acute myeloid leukemia (AML) and various solid tumors[5].

TCP inhibits LSD1 via a mechanism-based covalent modification. The enzyme attempts to oxidize the CPA amine using its flavin adenine dinucleotide (FAD) cofactor. This triggers the cleavage of the highly strained cyclopropane ring, forming a reactive intermediate that covalently adducts to the N5 position of the FAD cofactor, irreversibly blocking the catalytic cleft[6].

LSD1_Inhibition LSD1 LSD1 Enzyme (Overexpressed in AML) FAD FAD Cofactor LSD1->FAD utilizes H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents demethylation Adduct Covalent TCP-FAD Adduct (Irreversible Inhibition) FAD->Adduct Covalent binding TCP Tranylcypromine (TCP) Derivative TCP->FAD Single-electron oxidation & Ring opening Adduct->LSD1 Inactivates Gene Reactivation of Tumor Suppressor Genes H3K4->Gene Epigenetic shift Apoptosis Cancer Cell Differentiation & Apoptosis Gene->Apoptosis Phenotypic response

Mechanism of LSD1 inhibition by Tranylcypromine and subsequent epigenetic reactivation.

Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 1-Substituted Cyclopropanamines via Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful, scalable methodology for synthesizing primary cyclopropylamines directly from nitriles[7]. The following protocol is adapted for robust discovery-scale synthesis.

Causality & Logic:

  • Reagent Choice: Bis[2-(N,N-dimethylamino)ethyl]ether is added as a ligand to stabilize the titanium intermediates. Without this ligand, the reaction profile is messy, yielding dimeric byproducts due to further reactions between the product and starting material[7].

  • Temperature Control: The Grignard addition is highly exothermic. Controlled simultaneous addition of the Grignard reagent and the nitrile prevents runaway reactions and the premature decomposition of the reactive titanacyclopropane intermediate.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a rigorously dried, inert-gas flushed 400-L reactor (or appropriately scaled flask), charge Titanium(IV) isopropoxide (1.2 eq.) and 2-methyltetrahydrofuran (2-MeTHF) as the solvent. Add bis[2-(N,N-dimethylamino)ethyl]ether (2.2 eq.) to coordinate the titanium species[7].

  • Temperature Equilibration: Heat the solution to 50 °C.

  • Co-Addition: Simultaneously add Ethylmagnesium bromide (1.0 M in THF, 2.2 eq.) and the starting nitrile (e.g., 2-cyanopyridine, 1.0 eq.) dissolved in 2-MeTHF dropwise over 45–60 minutes. Maintain the internal temperature between 50 °C and 66 °C (reflux)[7].

  • Aging: Stir the reaction mixture at 60 °C for 1 hour to ensure complete conversion of the nitrile to the titanated cyclopropylamine intermediate. Monitor via HPLC (Method: C-18 column, 0.1% HClO4/Acetonitrile gradient)[7].

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with water or 10% aqueous NaOH to hydrolyze the titanium complex. Filter the resulting titanium dioxide salts through a pad of Celite.

  • Isolation: Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the primary cyclopropanamine.

KS_Workflow Step1 1. Catalyst Prep Ti(OiPr)4 + Ligand Step2 2. Co-Addition EtMgBr + Nitrile (50°C) Step1->Step2 Step3 3. Aging Stir at 60°C (1h) Step2->Step3 Step4 4. Quench Cool to 0°C, add NaOH Step3->Step4 Step5 5. Filtration Remove TiO2 salts Step4->Step5 Step6 6. Isolation Extract & Concentrate Step5->Step6

Step-by-step workflow for the Kulinkovich-Szymoniak synthesis of cyclopropanamines.

Protocol B: In Vitro Biochemical Validation of LSD1 Inhibition by CPA Derivatives

To validate the efficacy of synthesized CPA derivatives, a biochemical peroxidase-coupled assay is employed to measure the production of H2​O2​ , a direct byproduct of LSD1-mediated demethylation.

Causality & Logic:

  • Pre-incubation Requirement: Because TCP derivatives are mechanism-based, irreversible inhibitors, they require a pre-incubation period with the enzyme. This allows the necessary time for the single-electron oxidation and subsequent covalent FAD adduct formation before the substrate outcompetes the inhibitor for the active site.

  • Coupled Assay System: LSD1 produces H2​O2​ during the oxidative demethylation of the peptide substrate. Horseradish peroxidase (HRP) utilizes this H2​O2​ to oxidize Amplex Red into resorufin, a highly fluorescent compound. This creates a self-validating, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.

  • Inhibitor Pre-incubation: In a 384-well black microplate, dispense recombinant human LSD1 enzyme (final concentration 50 nM) and varying concentrations of the CPA test compound (e.g., 0.1 nM to 10 μM). Incubate at room temperature for 30 minutes to allow covalent adduct formation.

  • Substrate Addition: Prepare a substrate mix containing H3K4me2 peptide (final concentration 10 μM), Amplex Red (final concentration 50 μM), and HRP (final concentration 1 U/mL) in assay buffer. Add the substrate mix to the pre-incubated enzyme-inhibitor wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence microplate reader. Measure the fluorescence of resorufin (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 25 °C.

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Plot the fractional activity against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50​ value.

References

  • [4] Tranylcypromine - Wikipedia. Wikipedia.4

  • [5] Mechanism of action of (±)‐tranylcypromine 1 and examples of... ResearchGate. 5

  • [6] Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry - ACS Publications. 6

  • [2] Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. 2

  • [1] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. 1

  • [7] Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development - ACS Publications. 7

  • [3] Metabolism of cyclopropyl groups. Hypha Discovery Blogs.3

Sources

Method

Application Note: In Vitro Pharmacological Profiling of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Executive Summary & Mechanistic Rationale N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to a specialized class of N-alkylated cyclopropanamines. In drug discovery, this pharmacophore is the canonical hallmark o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to a specialized class of N-alkylated cyclopropanamines. In drug discovery, this pharmacophore is the canonical hallmark of mechanism-based, irreversible inhibitors targeting Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases[10]. The two primary targets for this class of compounds are Lysine-Specific Demethylase 1 (LSD1/KDM1A) —a critical epigenetic regulator in oncology—and Monoamine Oxidases (MAO-A and MAO-B) —key metabolic enzymes in neurology [8].

The Causality of Assay Design

Because N-cyclopropanamines act as "suicide inhibitors," standard steady-state Michaelis-Menten kinetics do not apply. Upon entering the enzyme's active site, the cyclopropylamine moiety undergoes a single-electron transfer (SET) mediated by the FAD cofactor. This triggers a rapid ring-opening event, generating a highly reactive radical intermediate that covalently alkylates the FAD cofactor (typically at the N5 or C4a position) [10].

Due to this irreversible covalent modification, the apparent IC50​ of the compound is strictly time-dependent . A compound that appears inactive at 0 minutes of pre-incubation may exhibit low-nanomolar potency after 30 minutes. Furthermore, the bulky 1-(3,4-dimethylphenyl)ethyl substituent on the nitrogen is a deliberate structural design intended to exploit the larger substrate-binding cavity of LSD1, thereby driving selectivity away from the narrower MAO active sites.

To rigorously validate this compound, orthogonal assay formats must be employed: TR-FRET for direct measurement of LSD1 demethylation, and Amplex Red for profiling MAO off-target activity [8].

Mechanistic Pathway Visualization

G cluster_targets FAD-Dependent Amine Oxidases Compound N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Cofactor (Oxidized State) Compound->FAD Single-Electron Transfer & Ring Opening Adduct Covalent FAD-Adduct (Irreversible Inactivation) FAD->Adduct N5/C4a Alkylation LSD1 LSD1 (KDM1A) Adduct->LSD1 Target Engagement MAO MAO-A / MAO-B Adduct->MAO Off-Target Binding H3K4 Accumulation of H3K4me1/2 LSD1->H3K4 Epigenetic Modulation Neuro Accumulation of Monoamines MAO->Neuro Metabolic Blockade

Mechanism of FAD-dependent enzyme inhibition by N-cyclopropanamines and downstream effects.

Experimental Protocols

Protocol A: LSD1 Inhibition via Time-Resolved FRET (TR-FRET)

Rationale: While Horseradish Peroxidase (HRP)-coupled assays are common, they are highly susceptible to interference from compounds that act as redox cyclers or ROS scavengers. TR-FRET provides a direct, highly sensitive, and interference-free measurement of the peptide methylation state, making it the gold standard for LSD1 inhibitor profiling [8].

Reagents & Materials:

  • Enzyme: Recombinant Human LSD1 (KDM1A)

  • Substrate: Biotinylated Histone H3K4me2 peptide (Biotin-ARTK(me2)QTARKSTGGKAPRKQLA-GGK)

  • Detection: Europium-cryptate (Eu) labeled anti-H3K4me1/0 antibody; Streptavidin-XL665 (or APC)[6].

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Step): Add 5 nM recombinant LSD1 to the compound-containing wells. Incubate for exactly 30 minutes at Room Temperature (RT). Note: Skipping this step will result in false negatives due to the time required for covalent FAD adduct formation.

  • Reaction Initiation: Add 100 nM Biotin-H3K4me2 substrate to initiate the demethylation reaction. Incubate for 60 minutes at RT.

  • Detection Phase: Add the TR-FRET detection mixture (Eu-anti-H3K4me1/0 antibody and Streptavidin-XL665) formulated in detection buffer containing 100 mM KF (potassium fluoride) to halt the enzymatic reaction.

  • Signal Acquisition: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against positive (DMSO + Enzyme) and negative (No Enzyme) controls to determine the IC50​ .

Protocol B: MAO-A/B Selectivity Profiling via Amplex Red Coupled Assay

Rationale: To confirm that the bulky 1-(3,4-dimethylphenyl)ethyl group successfully abrogates off-target MAO activity, compounds must be screened against MAO-A and MAO-B. The Amplex Red assay is the industry standard, measuring the H2​O2​ byproduct of monoamine oxidation[2].

Reagents & Materials:

  • Enzymes: Recombinant Human MAO-A and MAO-B

  • Substrates: Serotonin (MAO-A specific); Benzylamine (MAO-B specific) [5].

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine), Horseradish Peroxidase (HRP) [1].

  • Buffer: 50 mM Sodium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X working solution containing 100 µM Amplex Red and 2 U/mL HRP in assay buffer [1].

  • Pre-Incubation: Dispense N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine dilutions into a black 384-well microplate. Add MAO-A or MAO-B enzyme (final concentration ~1-2 µg/mL). Incubate for 30 minutes at RT in the dark.

  • Reaction Initiation: Add the substrate mixture. For MAO-A, use a final concentration of 1 mM Serotonin. For MAO-B, use 1 mM Benzylamine. Note: High substrate concentrations are used to ensure the assay measures irreversible enzyme inactivation rather than competitive reversible binding [2].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the continuous formation of resorufin (Excitation: 530–560 nm; Emission: 590 nm) every 2 minutes for 60 minutes [5].

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves. Plot residual activity vs. inhibitor concentration to calculate the IC50​ .

Quantitative Data Summary

The following table summarizes the expected kinetic behavior of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, illustrating the critical nature of the pre-incubation step and the anticipated selectivity profile driven by the bulky N-alkyl substitution.

Table 1: Representative Kinetic Parameters and Selectivity Profile

Enzyme TargetAssay FormatSubstratePre-Incubation TimeApparent IC50​ (nM) kinact​/KI​ ( M−1s−1 )Selectivity Index (vs LSD1)
LSD1 TR-FRETBiotin-H3K4me20 min> 10,000N/A1.0
LSD1 TR-FRETBiotin-H3K4me230 min15 – 45~ 5.2 x 10³1.0
MAO-A Amplex RedSerotonin30 min> 50,000< 10> 1,000x
MAO-B Amplex RedBenzylamine30 min> 25,000< 50> 500x

Data Interpretation: The dramatic shift in LSD1 IC50​ from >10,000 nM (0 min) to the low nanomolar range (30 min) confirms the mechanism-based covalent nature of the inhibitor. The high Selectivity Index (>500x) validates that the 1-(3,4-dimethylphenyl)ethyl moiety successfully creates steric clashes within the more restrictive MAO catalytic pockets, ensuring targeted epigenetic modulation without the risk of hypertensive crisis (the "cheese effect") associated with classical MAO inhibitors.

References

  • Ramsay, R. R., et al. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Molecules, vol. 23, no. 8, 2018.[Link]

  • Zhou, X., et al. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, vol. 31, 2010, pp. 1021-1030.[Link]

  • Petricca, F. "Target-Based development of novel lysine histone demethylase one (LSD1) inhibitors." Universität Halle, 2014.[Link]

  • Al-Mawsawi, L. Q., et al. "Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors." Semantic Scholar, 2016.[Link]

  • Neelamegam, R., et al. "Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation." ACS Chemical Neuroscience, vol. 3, no. 2, 2012, pp. 120-128.[Link]

  • Vianello, P., et al. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Pharmacology & Translational Science, vol. 4, no. 2, 2021, pp. 504-517.[Link]

Application

methods for purifying N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

An Application Guide to the Purification of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Introduction: The Imperative for Purity N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a chiral secondary amine of significa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Introduction: The Imperative for Purity

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a chiral secondary amine of significant interest in pharmaceutical research and development. Its structural motifs—a substituted aromatic ring, a chiral center, and a cyclopropylamine moiety—make it a valuable building block for complex molecular architectures. The presence of a stereocenter dictates that its biological activity is likely enantiomer-dependent; one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects[1]. Consequently, achieving exceptional chemical and enantiomeric purity is not merely a matter of good practice but a regulatory and safety necessity.

This guide provides a comprehensive overview of robust methodologies for the purification of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, addressing the removal of both process-related impurities and the resolution of its enantiomers. We will explore the causality behind procedural choices, offering detailed protocols grounded in established chemical principles for researchers, chemists, and drug development professionals.

Anticipated Impurity Profile

Effective purification begins with a logical assessment of potential impurities derived from a probable synthetic route, such as the reductive amination of 3,4-dimethylacetophenone with cyclopropanamine.

  • Starting Materials: Unreacted 3,4-dimethylacetophenone and cyclopropanamine.

  • Reaction Intermediates: The corresponding imine intermediate.

  • Reducing Agent Residues: Borohydride salts or other byproducts.

  • Side-Products: Products from over-alkylation or other non-specific reactions.

  • Enantiomers: The (R)- and (S)-enantiomers of the final product, which are the most challenging "impurities" to separate.

This impurity profile necessitates a multi-stage purification strategy, first targeting bulk, achiral impurities and subsequently focusing on high-fidelity chiral resolution.

Purification Workflow Overview

The logical flow for purifying the target compound from a crude reaction mixture to a single, high-purity enantiomer is depicted below.

G crude Crude Reaction Mixture bulk Bulk Purification (Achiral) crude->bulk Remove starting materials, reagents, side-products racemate Purified Racemic Amine bulk->racemate chiral Chiral Separation racemate->chiral Resolve enantiomers analysis1 QC Analysis (LC-MS, NMR) racemate->analysis1 enantiomer Single Enantiomer (>99% ee) chiral->enantiomer analysis2 QC Analysis (Chiral HPLC/SFC) enantiomer->analysis2 G cluster_0 Diastereomer Formation cluster_1 Separation & Liberation racemate Racemic Amine (R-Amine + S-Amine) salts Diastereomeric Salts (R-Amine:L-Tartrate) (S-Amine:L-Tartrate) racemate->salts acid Chiral Acid (e.g., L-Tartaric Acid) acid->salts crystal Fractional Crystallization salts->crystal salt1 Less Soluble Salt (e.g., R-Amine:L-Tartrate) crystal->salt1 Isolate solid salt2 More Soluble Salt (in mother liquor) crystal->salt2 Collect filtrate base Basification (NaOH) salt1->base enantiomer_pure Pure R-Amine base->enantiomer_pure

Sources

Method

Application Note: Developing Assays for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists. Compound Classification: Epigenetic Modulator / Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Scientists. Compound Classification: Epigenetic Modulator / Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitor.

Introduction & Mechanistic Rationale

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a highly functionalized cyclopropanamine derivative. In epigenetic drug discovery, cyclopropanamines are recognized as the classic pharmacophore for the irreversible inhibition of Lysine-specific demethylase 1 (LSD1, also known as KDM1A)[1]. LSD1 is a critical epigenetic enzyme that represses gene transcription by specifically erasing methyl groups from mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) in a flavin adenine dinucleotide (FAD)-dependent manner[2].

The Causality of Assay Design: Because the cyclopropanamine warhead undergoes a single-electron oxidation by the FAD cofactor, followed by ring-opening to form a covalent adduct[3], this compound is a mechanism-based, irreversible inhibitor . Consequently, any biochemical or cellular assay developed for this compound must account for time-dependent inhibition. Standard equilibrium-based assay kinetics do not apply; omitting a pre-incubation step will artificially inflate the apparent IC50, leading to false-negative triage in high-throughput screening (HTS).

LSD1_Mechanism Inhibitor N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Cofactor Inhibitor->FAD Covalent Adduct (Irreversible) LSD1 LSD1 (KDM1A) FAD->LSD1 Essential Cofactor H3K4me2 H3K4me2 (Repressive Mark) LSD1->H3K4me2 Demethylation (Blocked by Inhibitor) GeneExp Gene Transcription (e.g., CD11b) H3K4me2->GeneExp Chromatin Opening

Figure 1: Irreversible inhibition of LSD1 by cyclopropanamines via FAD covalent adduct formation.

Biochemical Profiling: TR-FRET Demethylase Assay

To measure the intrinsic inhibitory potency of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[4]. TR-FRET offers superior sensitivity, a broad dynamic range, and strict resistance to the auto-fluorescence often exhibited by aromatic small molecules[5].

Self-Validating Controls
  • 0% Inhibition (Max Signal): DMSO vehicle + Enzyme + Substrate.

  • 100% Inhibition (Min Signal): Buffer + Substrate (No Enzyme).

  • Reference Control: 1 µM Tranylcypromine (TCP) or GSK2879552 to validate assay sensitivity[6].

Step-by-Step Protocol
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT, and 10% glycerol[6]. Expert Insight: The slightly basic pH (9.0) is optimal for LSD1 catalytic turnover, while Tween-20 prevents non-specific compound aggregation.

  • Compound Pre-Incubation (Critical Step): Dispense 2 µL of the compound (serially diluted in DMSO, final DMSO concentration 1%) into a 384-well low-volume plate. Add 4 µL of recombinant human LSD1 enzyme (final concentration 2-4 nM). Incubate for 30 to 60 minutes at room temperature. This allows the covalent FAD-adduct to form fully[7].

  • Reaction Initiation: Add 4 µL of the substrate solution containing 20 nM Biotinylated-H3K4me2 peptide (e.g., residues 1-21) and 10 µM FAD. Incubate for 60 minutes at room temperature[8].

  • Detection Phase: Add 10 µL of the TR-FRET detection mixture containing Europium (Eu3+)-cryptate-labeled anti-H3K4me0 antibody (donor) and Streptavidin-XL665 (acceptor)[9].

  • Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Eu3+) and 665 nm (XL665)[5]. Calculate the 665/620 ratio to determine IC50.

Cellular Target Engagement: Quantitative Western Blotting

Biochemical potency does not guarantee cellular permeability. Because LSD1 represses transcription by demethylating H3K4me2, successful intracellular inhibition by N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine will result in a global, dose-dependent accumulation of H3K4me2 marks[7].

Step-by-Step Protocol
  • Cell Culture & Treatment: Seed THP-1 (human acute monocytic leukemia) cells at 5×105 cells/mL. Treat with the compound (0.1 µM to 10 µM) for 24 to 48 hours. Expert Insight: Epigenetic marks take time to accumulate across the cell population; a minimum of 24 hours is required to observe robust histone methylation changes.

  • Histone Extraction: Do not use standard RIPA buffer. Histones are highly basic and tightly bound to chromatin. Use an acid-extraction protocol (0.2 N HCl overnight at 4°C), followed by neutralization with NaOH, to isolate the histone-rich fraction. This dramatically improves the signal-to-noise ratio for H3K4me2 detection.

  • Immunoblotting: Resolve 5-10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane.

  • Probing: Probe with primary antibodies against H3K4me2 (Target) and Total Histone H3 (Loading Control). Use near-infrared fluorescent secondary antibodies (e.g., IRDye) for precise, linear quantification of the H3K4me2 / Total H3 ratio.

Phenotypic Functional Assay: AML Differentiation via Flow Cytometry

In acute myeloid leukemia (AML) models, LSD1 inhibition does not typically cause acute, rapid cytotoxicity. Instead, it relieves a transcriptional differentiation block, forcing leukemic blasts to mature into macrophage-like cells[8]. The ultimate proof of efficacy for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is the phenotypic upregulation of the myeloid differentiation marker CD11b.

Assay_Workflow Step1 1. Biochemical Profiling (TR-FRET) Step2 2. Cellular Target Engagement (H3K4me2 Western Blot) Step1->Step2 IC50 < 1 µM Step3 3. Phenotypic Screening (CD11b Flow Cytometry) Step2->Step3 Biomarker Confirmed Step4 4. Data Analysis & Hit Validation Step3->Step4 Efficacy Established

Figure 2: Tiered screening cascade for evaluating LSD1 inhibitors across multiple assay modalities.

Step-by-Step Protocol
  • Prolonged Treatment: Seed THP-1 or MV4-11 cells at 2×105 cells/mL. Treat with the compound for 72 to 96 hours . Expert Insight: Epigenetic remodeling and subsequent surface protein expression require multiple cell cycles. Assaying before 72 hours will yield false negatives.

  • Harvest and Wash: Collect cells, centrifuge at 300 x g for 5 minutes, and wash twice with cold FACS buffer (PBS + 2% FBS + 2mM EDTA).

  • Antibody Staining: Resuspend the cell pellet in 100 µL FACS buffer. Add 5 µL of APC-conjugated anti-human CD11b antibody and 5 µL of FITC-conjugated anti-human CD86. Incubate in the dark at 4°C for 30 minutes.

  • Viability Gating: Wash cells twice. Resuspend in 300 µL FACS buffer containing DAPI (1 µg/mL) to exclude dead cells from the analysis.

  • Acquisition: Acquire data on a flow cytometer. Gate on DAPI-negative (live) cells, and quantify the Mean Fluorescence Intensity (MFI) and percentage of CD11b+ cells relative to the DMSO control.

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected assay metrics and validation parameters when profiling N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and similar derivatives.

Assay ModalityTarget ReadoutExpected Range (Potency)Quality Metric (Z'-Factor)Incubation Time
Biochemical TR-FRET (H3K4me0 production)IC50: 10 nM – 500 nM> 0.70 (Excellent)1h Pre-incubation + 1h Rxn
Target Engagement Western Blot (H3K4me2 / Total H3)EC50: 100 nM – 1 µMN/A (Semi-quantitative)24 – 48 hours
Phenotypic Flow Cytometry (% CD11b+ cells)EC50: 500 nM – 5 µM> 0.50 (Robust)72 – 96 hours
Viability CellTiter-Glo (ATP quantification)GI50: > 10 µM (at 48h)> 0.75 (Excellent)72 – 96 hours

Note: There is typically a 10- to 50-fold drop-off between biochemical IC50 and phenotypic EC50 due to cellular permeability, intracellular FAD competition, and the time required for epigenetic reprogramming.

References

  • Cyclopropanamine Compounds and Use Thereof ACS Medicinal Chemistry Letters[Link][1]

  • Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors Journal of the American Chemical Society[Link][3]

  • High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases PubMed / Journal of Biomolecular Screening[Link][4]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia Frontiers in Pharmacology[Link][8]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry[Link][2]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors RSC Advances[Link][6]

  • High throughput homogeneous epigenetics assays using HTRF technology Molecular Devices[Link][9]

  • TR-FRET Measurements BMG LABTECH[Link][5]

Sources

Application

Advanced Application Note: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in the Synthesis of Next-Generation Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Strategic Rationale In the highly competitive lands...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Strategic Rationale

In the highly competitive landscape of agrochemical discovery, the structural optimization of active ingredients (AIs) is paramount for overcoming field resistance and enhancing in planta pharmacokinetics. N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS 2228567-38-0)[1] has emerged as a highly versatile, sterically encumbered secondary amine scaffold. It is primarily utilized as a building block for synthesizing next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and broad-spectrum herbicides[2].

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is driven by three distinct mechanistic advantages:

  • Metabolic Robustness: The cyclopropyl ring is highly resistant to cytochrome P450-mediated N-dealkylation—a primary degradation pathway in both target fungal pathogens and soil microbiota[3].

  • Target Affinity via Lipophilicity: The 3,4-dimethylphenyl moiety provides an optimal LogP enhancement. This is critical for penetrating the lipophilic waxy cuticle of plant leaves and ensures a high-affinity fit into the hydrophobic ubiquinone-binding pocket (Q-site) of fungal succinate dehydrogenase (SDH)[4].

  • Stereochemical Control: The chiral center at the ethyl-linker allows for the isolation of specific enantiomers, which frequently exhibit orders-of-magnitude differences in target enzyme affinity.

Application Workflow: Synthesis of an SDHI Fungicide Analog

The most prominent application of this scaffold is coupling it with a pyrazole-4-carboxylic acid derivative (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to generate potent analogs of commercial SDHIs like Bixafen.

SynthesisWorkflow A 3,4-Dimethylacetophenone + Cyclopropylamine B Imine Intermediate (Ti-coordinated) A->B Ti(OiPr)4, THF 25°C, 18h C N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine B->C NaBH4, MeOH 0°C to 25°C, 2h D SDHI Fungicide Analog (Active Ingredient) C->D Pyrazole-4-carbonyl chloride DIPEA, DCM, 25°C

Chemical synthesis workflow for the SDHI fungicide analog.

Experimental Protocols

Protocol A: Reductive Amination to Synthesize the Scaffold

Mechanistic Rationale: Direct reductive amination of 3,4-dimethylacetophenone[5] with cyclopropylamine using standard NaBH₃CN often yields poor results (<40%) due to the steric hindrance of the ketone and the volatility of the amine. A two-step approach using Titanium(IV) isopropoxide (Ti(OiPr)₄) is required. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step Methodology:

  • Imine Formation: Charge an oven-dried, argon-flushed round-bottom flask with 3,4-dimethylacetophenone (1.0 eq, 10 mmol) and cyclopropylamine (1.5 eq, 15 mmol). Note: Excess amine compensates for its low boiling point (~50 °C).

  • Add anhydrous THF (20 mL), followed by the dropwise addition of Ti(OiPr)₄ (2.0 eq, 20 mmol). Stir the reaction mixture at 25 °C for 18 hours.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add NaBH₄ (1.5 eq, 15 mmol) dissolved in anhydrous methanol (10 mL). Note: Methanol is required to break up the titanium complex and facilitate hydride transfer.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 1M aqueous NH₄OH (15 mL). Crucial Step: Quenching with water produces a gelatinous titanium dioxide precipitate that forms intractable emulsions. Ammonia yields a granular precipitate that is easily removed.

  • Filter the suspension through a pad of Celite, washing with EtOAc (3 × 20 mL). Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Quality Control: Perform TLC (Hexanes:EtOAc 4:1). The starting ketone is UV-active but Ninhydrin-negative. The product will appear as a distinct Ninhydrin-positive (brown/purple) spot. ¹H NMR validation must show the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a doublet for the ethyl methyl group (~1.3 ppm).

Protocol B: Amide Coupling for the SDHI Analog

Mechanistic Rationale: Because the secondary amine is sterically hindered by both the cyclopropyl group and the alpha-methyl group, standard peptide coupling reagents (e.g., EDC/HOBt) frequently stall. Converting the pyrazole acid to an acid chloride ensures quantitative conversion.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.1 eq, 5.5 mmol) in anhydrous DCM (15 mL). Add a catalytic amount of DMF (2 drops).

  • Add thionyl chloride (SOCl₂, 1.5 eq, 7.5 mmol) dropwise at 0 °C. Stir for 2 hours at 25 °C, then concentrate in vacuo to remove excess SOCl₂ and HCl gas.

  • Coupling: Redissolve the crude acid chloride in DCM (10 mL). Add this solution dropwise to a 0 °C solution of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (1.0 eq, 5.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol) in DCM (15 mL).

  • Stir at 25 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL), dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Self-Validation & Quality Control: LC-MS analysis must show the expected [M+H]⁺ mass (m/z 348.1). ¹H NMR validation will reveal a downfield shift of the cyclopropyl protons and the ethyl methine proton due to the electron-withdrawing effect of the newly formed amide bond.

Quantitative Data Presentation

Table 1: Optimization of Reductive Amination Conditions (Protocol A) Data demonstrates the necessity of the Titanium-mediated pathway for sterically hindered acetophenones.

Reducing AgentLewis Acid / AdditiveSolventTempYield (%)Purity (HPLC)
NaBH₃CNAcOH (Catalytic)MeOH25 °C35%85%
NaBH(OAc)₃NoneDCE25 °C42%88%
NaBH₄ Ti(OiPr)₄ (2.0 eq) THF / MeOH 0 °C to 25 °C 92% >98%

Table 2: Physicochemical Profiling of the Synthesized SDHI Analog Parameters evaluated against standard agrochemical design rules (e.g., Tice rules).

ParameterValueAgrochemical Relevance
Molecular Weight347.4 g/mol Optimal for systemic mobility (<400 g/mol )
cLogP4.2High cuticular penetration (ideal range 3–5)
Topological Polar Surface Area45.3 ŲFavorable for xylem translocation
H-Bond Donors0Enhances metabolic stability in soil
H-Bond Acceptors3Sufficient for target enzyme (SDH) binding

Mechanism of Action (Pharmacodynamics)

Once synthesized and applied to crops, the SDHI analog leverages the lipophilicity of the 3,4-dimethylphenyl group to penetrate the fungal mitochondrial membrane. It competitively binds to the Q-site of Complex II, halting the tricarboxylic acid (TCA) cycle and fungal respiration[6].

SDHIMechanism A Fungal Succinate Dehydrogenase (Complex II) B Ubiquinone Binding Site (Q-site) A->B contains D Blockade of Electron Transport B->D prevents reduction of ubiquinone C SDHI Fungicide Analog C->B Competitive Inhibition (High Affinity Binding) E Arrest of ATP Production & Fungal Cell Death D->E leads to

Mechanism of action for SDHI fungicides in fungal pathogens.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69828, Cyclopropylamine." PubChem. URL: [Link]

  • World Health Organization (WHO). "BIXAFEN - Pesticide Evaluation and Toxicological Profiling." WHO. URL:[Link]

  • CABI Digital Library. "Bixafen – The New Cereal Fungicide with Yield Boosting Effects." CABI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine . This compound is typically synthesized via the reductive amination of 3,4-dimethylacetophenone with cyclopropylamine.

Due to the steric hindrance of the ketone and the unique strain of the cyclopropyl group, this reaction is prone to specific branching pathways that generate unwanted byproducts. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

Reaction Pathway & Byproduct Branching

SynthesisPathway SM1 3,4-Dimethylacetophenone Imine Imine Intermediate SM1->Imine + Cyclopropylamine (-H2O) Alcohol 1-(3,4-Dimethylphenyl)ethanol (Reduction Byproduct) SM1->Alcohol Direct Reduction (Premature) SM2 Cyclopropylamine SM2->Imine Target N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine Imine->Target Hydride Reduction (NaBH(OAc)3) RingOpen N-[1-(3,4-Dimethylphenyl)ethyl] propan-1-amine (Ring-Opened Byproduct) Imine->RingOpen Harsh Hydrogenation (Pd/C, H2)

Figure 1: Reaction pathway of N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine and byproducts.

Troubleshooting FAQs

Q: Why am I seeing a high yield of 1-(3,4-dimethylphenyl)ethanol instead of my target amine? A: You are observing the "premature reduction" byproduct. Ketones are significantly less electrophilic than aldehydes, making the initial imine condensation slow[1]. If a strong, non-selective reducing agent like Sodium borohydride (NaBH₄) is present before the imine has fully formed, it will rapidly reduce the unreacted 3,4-dimethylacetophenone directly into an alcohol[1].

  • Solution: Shift to a chemoselective, pH-dependent reducing agent like Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. For sterically hindered ketones, it is best practice to pre-form the imine completely using a Lewis acid before introducing any reductant[1].

Q: LC-MS shows a mass corresponding to N-[1-(3,4-dimethylphenyl)ethyl]propan-1-amine (+2 Da). What happened to the cyclopropyl ring? A: You have triggered a cyclopropyl ring-opening event. The cyclopropylamine moiety is highly strained (ring strain energy ~27.5 kcal/mol). Under harsh catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C or Raney Nickel), the transition metal can insert into the strained C-C bonds, causing hydrogenolysis that opens the ring into a linear propyl chain[3].

  • Solution: Abandon transition-metal catalyzed hydrogenation for this specific substrate. Rely exclusively on mild hydride donors (NaBH₃CN) which target the electrophilic iminium carbon but do not interact with the strained carbocycle[4].

Q: How can I minimize unreacted 3,4-dimethylacetophenone? A: The condensation of 3,4-dimethylacetophenone and cyclopropylamine generates water, which pushes the thermodynamic equilibrium backward toward the starting materials[2].

  • Solution: You must actively drive the equilibrium forward. While molecular sieves can help, the most robust chemical solution is utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as a powerful Lewis acid to activate the ketone and simultaneously reacts with the generated water, forcing the imine formation to completion[1].

Q: Am I at risk of forming tertiary amine (over-alkylation) byproducts? A: Over-alkylation is a notorious issue in reductive aminations, but it is heavily suppressed here due to the severe steric crowding around the secondary carbon of the ethyl group and the bulky cyclopropyl ring[1].

  • Solution: To completely eliminate this risk, simply use a slight stoichiometric excess of cyclopropylamine (1.2 to 1.5 equivalents). This ensures the primary amine outcompetes the newly formed secondary amine for any available electrophile[1].

Quantitative Data: Reducing Agent Profiling

The choice of reducing agent dictates the byproduct distribution. Below is a comparative matrix based on standard reductive amination conditions for this substrate class.

Reducing AgentReaction ConditionTarget Amine Yield (%)Alcohol Byproduct (%)Ring-Opened Byproduct (%)
NaBH₄ MeOH, RT< 20%> 70%0%
H₂, Pd/C EtOH, 50 psi40 - 50%10%30 - 40%
NaBH(OAc)₃ DCE, RT, AcOH75 - 85%< 5%0%
Ti(OiPr)₄ / NaBH₃CN THF/MeOH, RT> 90% < 2% 0%
Experimental Protocol: Ti(OiPr)₄-Mediated Reductive Amination

This self-validating protocol physically separates imine formation from reduction, ensuring that premature ketone reduction is mechanistically impossible.

  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-dimethylacetophenone (1.0 equiv, 10 mmol) and cyclopropylamine (1.5 equiv, 15 mmol) in anhydrous THF (20 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv, 12 mmol) dropwise at room temperature. Stir the mixture for 12 hours.

    • Causality: Ti(OiPr)₄ activates the ketone for nucleophilic attack and acts as an irreversible water scavenger, driving the thermodynamically unfavorable imine condensation to 100% completion[1].

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C. Slowly add a solution of Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol) in anhydrous Methanol (10 mL).

    • Causality: NaBH₃CN is highly chemoselective at neutral/mildly acidic pH. It will rapidly reduce the activated iminium species while leaving the strained cyclopropyl ring completely intact[2].

  • Quenching & Precipitation: Stir for an additional 2 hours at room temperature. Quench the reaction by adding 10 mL of 1M NaOH.

    • Causality: The basic aqueous quench hydrolyzes the soluble titanium complexes into an insoluble, granular Titanium dioxide (TiO₂) precipitate, preventing emulsions during extraction.

  • Workup: Filter the suspension through a pad of Celite to remove the TiO₂. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Sources

Optimization

Technical Support Center: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Solubility Troubleshooting

Welcome to the Technical Support Center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2). As a highly lipophilic secondary amine, this compound frequently presents solubility challenges during tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 2059974-92-2). As a highly lipophilic secondary amine, this compound frequently presents solubility challenges during transition from organic stock solutions to aqueous biological assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable dosing and reproducible data in your drug discovery workflows.

Physicochemical Profile & Solubility Data

The solubility behavior of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is dictated by two structural features:

  • Lipophilic Core: The 3,4-dimethylphenyl group drives a high partition coefficient (LogP), making the free base highly hydrophobic.

  • Ionizable Amine: The cyclopropanamine moiety is basic (estimated pKa ~8.5–9.5). At physiological pH (7.4), a significant fraction exists as the poorly soluble free base, severely limiting thermodynamic solubility.

Quantitative Solubility Summary
Solvent SystemExpected SolubilityMechanistic Remarks
DMSO (100%) > 50 mg/mLIdeal for master stock solutions. The aprotic polarity fully solvates the lipophilic core[1].
PBS (pH 7.4) < 10 µMPractically insoluble. The neutral free base dominates, leading to rapid thermodynamic precipitation[2].
Cell Culture Media (10% FBS) ~ 50 - 100 µMSerum proteins (e.g., albumin) provide hydrophobic binding pockets, increasing apparent solubility[3].
Acidic Water (pH 3.0) > 5 mg/mLComplete protonation of the secondary amine yields a highly water-soluble cationic salt.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS? A: This phenomenon is known as "solvent shock" or kinetic solubility failure. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic compound locally supersaturated without its solvent shield, leading to rapid nucleation and precipitation[1]. It is critical to differentiate this kinetic failure from the compound's absolute thermodynamic solubility limit[4].

Q2: How can I achieve a 100 µM working concentration in cell culture media without exceeding 0.5% DMSO? A: Direct dilution often fails because the target concentration exceeds the kinetic solubility limit at room temperature. To circumvent this, you must manipulate the thermodynamics of the dilution:

  • Pre-warm the media: Always use media pre-warmed to 37°C. Higher temperatures increase the saturation threshold, reducing the supersaturation ratio during the critical mixing phase[5].

  • Leverage Serum Proteins: Ensure your media contains Fetal Bovine Serum (FBS). Serum proteins act as a thermodynamic sink, binding the lipophilic 3,4-dimethylphenyl moiety and preventing it from "crashing out"[3].

  • Vigorous Mixing: Add the DMSO stock dropwise while actively vortexing the media to disperse the compound before localized nucleation can occur[3].

Q3: I need to dose animals systemically. What is the recommended vehicle formulation? A: For in vivo applications where PBS is insufficient, a multi-component co-solvent system is required to maintain the compound in solution via micellar solubilization. A highly validated, well-tolerated formulation for lipophilic amines is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2].

Self-Validating Experimental Protocols

The following standard operating procedures (SOPs) are designed with built-in validation steps to ensure experimental integrity.

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Weighing: Accurately weigh the required mass of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine into a sterile polypropylene tube.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes[2].

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw degradation and store at -20°C[5].

  • Self-Validation Step: Visually inspect the vial against a strong light source. The solution must be completely optically clear with no refractive particulate matter.

Protocol B: Serial Dilution for In Vitro Assays (Minimizing Solvent Shock)
  • Preparation: Pre-warm complete cell culture media (containing 10% FBS) to 37°C in a water bath[3]. Thaw a single-use aliquot of the 50 mM DMSO stock at room temperature.

  • Intermediate Dilution: Pipette 2 µL of the 50 mM stock into 98 µL of pure DMSO to create a 1 mM working stock.

  • Final Dilution: While gently vortexing 10 mL of the pre-warmed media, add 10 µL of the 1 mM working stock dropwise. This yields a final concentration of 1 µM with a total DMSO concentration of 0.1%[5].

  • Self-Validation Step: Measure the absorbance of the final media at 600 nm (OD600). A reading >0.05 above a media-only blank indicates micro-precipitation.

Protocol C: Preparation of In Vivo Dosing Vehicle

Note: Order of addition is strictly critical to prevent precipitation.

  • Solubilization: Add the required volume of compound (from a high-concentration DMSO stock) to a sterile tube. Ensure the final DMSO volume will be exactly 10% of the total formulation volume.

  • Co-solvent: Add PEG300 to reach 40% of the total volume. Vortex thoroughly until the solution is completely clear.

  • Surfactant: Add Tween-80 to reach 5% of the total volume. Vortex again.

  • Aqueous Phase: Finally, add 1X PBS or Saline dropwise while continuously mixing to make up the remaining 45% of the volume[2].

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a pellet confirms successful micellar solubilization.

Formulation & Dilution Workflow

Decision matrix for dissolving N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine based on assay type.

References

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec Services.
  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." NIH PubMed Central.
  • ResearchGate Contributors. "How to dissolve lenvatinib in PBS/DMEM for treating cells?
  • BenchChem Technical Support. "Caulophine solubility in DMSO, PBS, and cell culture media." BenchChem.
  • BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Optimizing N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Synthesis

Welcome to the technical support center for the synthesis and optimization of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable secondary amine. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine?

The most prevalent and scalable method for synthesizing this target molecule is a one-pot reductive amination . This strategy involves the reaction of a ketone, 1-(3,4-dimethylphenyl)ethanone, with a primary amine, cyclopropylamine, in the presence of a suitable reducing agent. This approach is favored for its efficiency, as it forms the imine intermediate in situ, which is then immediately reduced to the desired secondary amine.[1] Alternative, though often more complex, routes include the N-cyclopropylation of 1-(3,4-dimethylphenyl)ethanamine using reagents like cyclopropylboronic acid in a copper-catalyzed Chan-Lam coupling reaction.[2][3]

Q2: Why is reductive amination considered the optimal route?

Reductive amination offers several advantages that make it ideal for both lab-scale and potential scale-up operations:

  • Atom Economy: It's a one-pot reaction that combines two starting materials with high efficiency.

  • Process Simplicity: It avoids the isolation of the often-unstable imine intermediate.

  • Control over Selectivity: With the correct choice of reducing agent, it is possible to selectively reduce the C=N bond of the iminium ion over the C=O bond of the starting ketone, minimizing byproduct formation.[1][4]

  • Availability of Starting Materials: 1-(3,4-dimethylphenyl)ethanone[5] and cyclopropylamine[6] are commercially available and relatively inexpensive.

Q3: What are the critical reaction parameters that I need to control for a successful synthesis?

Success in this synthesis hinges on the careful control of several key parameters:

  • Choice of Reducing Agent: This is arguably the most critical factor. Mild, selective hydrides are essential.

  • Stoichiometry: The molar ratio of the ketone, amine, and reducing agent must be carefully balanced to prevent side reactions.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

  • Temperature: Temperature control is crucial, especially during the addition of the reducing agent, to manage exotherms and prevent byproduct formation.

  • pH: The formation of the iminium ion is pH-dependent. Mildly acidic conditions, often facilitated by the reducing agent itself or an additive, are typically optimal.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My reaction yield is poor, and TLC/LC-MS analysis shows a significant amount of unreacted 1-(3,4-dimethylphenyl)ethanone. What's going wrong?

This is a common issue that typically points to problems in one of two key stages: imine formation or the reduction step.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the ketone and cyclopropylamine is a reversible equilibrium.

    • Solution: Ensure the removal of water formed during this step. While not always necessary in one-pot reductive aminations, if stalling is an issue, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine.

  • Inactive or Insufficient Reducing Agent: The hydride source may have degraded or been added in insufficient quantity.

    • Solution: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended and should be stored in a desiccator. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.2 eq to 1.5 eq) to see if conversion improves.

  • Suboptimal pH: The reaction mixture may be too acidic or too basic. The key intermediate is the protonated imine (iminium ion), which is more electrophilic and readily reduced.

    • Solution: If not using NaBH(OAc)₃ (which releases acetic acid), a catalytic amount of a mild acid like acetic acid (AcOH) can be added to facilitate iminium ion formation. Typically, 1-5 mol% is sufficient.

Problem Area 2: Byproduct Formation

Q: My main impurity is 1-(3,4-dimethylphenyl)ethanol. How can I prevent the reduction of my starting ketone?

This indicates that your reducing agent is not selective enough and is reducing the ketone carbonyl faster than, or at a comparable rate to, the iminium ion.

Possible Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Strong, unselective reducing agents like sodium borohydride (NaBH₄) will readily reduce both ketones and iminium ions.

    • Solution: The most effective solution is to use Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[4] Its steric bulk and reduced hydridic character make it highly selective for the reduction of the iminium ion over the ketone. Other selective reagents include sodium cyanoborohydride (NaBH₃CN), but NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts.

  • Reaction Conditions: Adding the reducing agent before imine formation is complete can lead to ketone reduction.

    • Solution: Allow the ketone and cyclopropylamine to stir together in the solvent for a period (e.g., 30-60 minutes) at room temperature before adding the reducing agent. This allows the imine equilibrium to be established.

Q: I'm observing a higher molecular weight byproduct consistent with the N,N-diallylated amine. How do I ensure mono-alkylation?

This suggests that the desired product, a secondary amine, is reacting with another molecule of the iminium ion intermediate.

Possible Causes & Solutions:

  • Stoichiometry: An excess of the ketone and reducing agent relative to the amine can promote this side reaction.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the cyclopropylamine (e.g., 1.1-1.2 equivalents) can help ensure that the ketone is fully consumed without leaving excess electrophilic intermediates to react with the product.

Problem Area 3: Difficult Purification

Q: The crude product is an oil that is difficult to purify by column chromatography due to tailing and co-elution with starting materials.

Amines are basic and can interact strongly with the acidic silica gel, causing streaking (tailing). The polarity of the product may also be similar to that of the starting amine.

Possible Causes & Solutions:

  • Acid-Base Extraction: This is the most effective first step for purification.

    • Solution: After quenching the reaction, perform an aqueous work-up. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the starting ketone and alcohol byproduct) in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH > 12 and re-extracted with an organic solvent to recover the pure amine.

  • Chromatography Modifier: If column chromatography is still required for high purity, the silica gel must be "deactivated."

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase will prevent tailing and lead to sharper peaks.[4]

Visualization of Key Processes

Reaction Pathway

The following diagram illustrates the reductive amination pathway for the synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Reaction_Pathway Ketone 1-(3,4-Dimethylphenyl)ethanone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, + H⁺, - H₂O Amine Cyclopropylamine Product N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve low-yield reactions.

Troubleshooting_Flowchart Start Low Yield Observed Check_Conversion Check Reaction Monitoring (TLC/LC-MS) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion: Significant Starting Ketone Remains Check_Conversion->Incomplete_Conversion Yes Complete_Conversion Complete Conversion: Little Starting Material Remains Check_Conversion->Complete_Conversion No Action_Imine Action: 1. Use fresh reducing agent. 2. Increase equivalents of NaBH(OAc)₃ (1.2 -> 1.5). 3. Add catalytic AcOH (if not using NaBH(OAc)₃). 4. Increase reaction time. Incomplete_Conversion->Action_Imine Check_Byproducts Major Byproducts Observed? Incomplete_Conversion->Check_Byproducts Action_Purification Action: 1. Check work-up procedure for product loss. 2. Optimize purification (acid-base extraction). 3. Characterize byproducts to identify degradation pathways. Complete_Conversion->Action_Purification Alcohol_Byproduct Alcohol Byproduct? Check_Byproducts->Alcohol_Byproduct Yes Other_Byproduct Other Byproducts Check_Byproducts->Other_Byproduct No Action_Alcohol Action: 1. Switch to NaBH(OAc)₃. 2. Pre-stir Ketone + Amine for 1h before adding reductant. Alcohol_Byproduct->Action_Alcohol Yes Alcohol_Byproduct->Other_Byproduct No Other_Byproduct->Action_Purification

Caption: Decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol represents a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Table 1: Reagent and Stoichiometry

ReagentCAS No.Mol. Wt. ( g/mol )Molar Eq.Notes
1-(3,4-Dimethylphenyl)ethanone3637-01-2148.201.0Starting ketone. Ensure it is dry.
Cyclopropylamine765-30-057.101.2A slight excess helps drive the reaction to completion.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.5Add portion-wise to control temperature. Use a high-quality source.
1,2-Dichloroethane (DCE)107-06-298.96-Anhydrous solvent. Dichloromethane (DCM) is a suitable alternative.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3,4-dimethylphenyl)ethanone (1.0 eq).

  • Solvent Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-45 minutes. Monitor the internal temperature to ensure it does not rise above 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (DCM) (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • For high purity, perform an acid-base extraction as described in the troubleshooting guide.

    • Alternatively, purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 20% ethyl acetate in hexanes) containing 0.5% triethylamine.

References

  • Cycloadditions of Aromatic Azomethine Imines with 1,1-Cyclopropane Diesters. Organic Letters.[Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition.[Link]

  • On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics.[Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.[Link]

  • Asymmetric cyclopropanation via an electro-organocatalytic cascade. RSC Publishing.[Link]

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate.[Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.[Link]

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry.[Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Chemical Science.[Link]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate.[Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. RSC Publishing.[Link]

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Advances.[Link]

  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol. ResearchGate.[Link]

  • Synthesis of N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl) ethylamine (D1). PrepChem.com.[Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.[Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto.[Link]

  • The Liu/Qin Synthesis of Cyclopamine. Organic Chemistry Portal.[Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules.[Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Tetrahedron Letters.[Link]

  • Ethanone, 1-(3,4-dimethylphenyl)-. NIST WebBook.[Link]

  • Process for the manufacture of cyclopropylamine.
  • Process for the manufacture of cyclopropylamine. European Patent Office.[Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advances in Chemical Engineering and Science.[Link]

  • CYCLOPROPYLAMINE. Ataman Kimya.[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.[Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry.[Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica.[Link]

Sources

Optimization

Technical Support Center: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Welcome to the technical support center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of amine and cyclopropylamine chemistry to ensure scientific integrity and practical applicability.

Introduction to the Stability of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine combines several structural features that influence its stability: a secondary amine, a strained cyclopropyl group, and a substituted aromatic ring. Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide will explore these pathways and provide solutions to common challenges encountered during research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable steps to resolve them.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis, Especially at Higher Retention Times

Scenario: You observe new, less polar peaks in your chromatogram after storing your sample in solution, particularly in the presence of light.

Likely Cause: This is indicative of photodegradation . Amine compounds are known to be susceptible to photodegradation, which can be direct or indirect (sensitized).[1][2] For N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, photodegradation could involve reactions on the aromatic ring or the amine functionality.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare fresh samples and store all stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light.

  • Control for Photosensitizers: If your experimental medium contains components like nitrates or humic substances, be aware that they can act as photosensitizers, accelerating degradation through the formation of reactive species like hydroxyl radicals.[1][2]

  • Characterize Degradants: If the unknown peaks are significant, attempt to characterize them using mass spectrometry (MS). Look for masses corresponding to hydroxylated or oxidized species.

Problem 2: Loss of Parent Compound Potency and Appearance of More Polar Impurities Under Basic (High pH) Conditions

Scenario: During formulation development or stability testing in an alkaline buffer, you notice a significant decrease in the concentration of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Likely Cause: The cyclopropylamine moiety is susceptible to hydrolytic degradation under high pH conditions .[3] This is a known liability for this functional group and can lead to ring-opening of the cyclopropane.

Troubleshooting Steps:

  • pH Adjustment: The most effective solution is to adjust the pH of your formulation or solution to a neutral or slightly acidic range. The stability of the compound should be evaluated across a pH range to identify the optimal conditions.

  • Salt Selection: If developing a solid dosage form, consider salt selection as a means to control the microenvironmental pH and improve stability.[3]

  • Forced Degradation Study: Conduct a forced degradation study under basic conditions (e.g., 0.1 N NaOH) to confirm this degradation pathway and identify the resulting degradants.

Problem 3: Observation of Multiple Degradation Products After Exposure to Oxidizing Agents or Long-Term Storage in the Presence of Air

Scenario: Your sample, particularly when exposed to air, heat, or known oxidizing agents (like H₂O₂), shows a complex degradation profile with several new peaks in the chromatogram.

Likely Cause: Oxidative degradation is a primary degradation pathway for secondary amines.[4][5] The process can be complex, involving the formation of amine radicals and leading to a variety of products. For N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, oxidation can occur at the nitrogen atom, the benzylic position, or lead to the opening of the cyclopropyl ring.

Troubleshooting Steps:

  • Inert Atmosphere: When handling and storing the compound, especially for long-term stability studies, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidants: For liquid formulations, the inclusion of antioxidants may be beneficial. The choice of antioxidant should be based on compatibility and efficacy studies.

  • Metal Ion Chelators: The presence of metal ions can catalyze oxidative degradation.[4] If your formulation contains excipients that may have trace metal impurities, consider adding a chelating agent like EDTA.

  • Identify Degradation Products: Use LC-MS/MS to identify the masses of the degradation products. Key transformations to look for include:

    • N-dealkylation: Cleavage of the cyclopropyl or the dimethylphenylethyl group.

    • Oxidation: Formation of hydroxylamines or ketones.

    • Ring-Opening: Fragmentation of the cyclopropyl ring.

Problem 4: Degradation of the Compound in Acidic Media with Ring-Opened Products

Scenario: When the compound is subjected to acidic conditions (e.g., in a simulated gastric fluid or during a chemical reaction with an acid catalyst), you observe the formation of new compounds and a loss of the parent molecule.

Likely Cause: The strained cyclopropane ring is susceptible to acid-catalyzed ring-opening .[6] Protonation of the cyclopropyl group can lead to a carbocationic intermediate that is then attacked by a nucleophile in the medium (e.g., water), resulting in a ring-opened product.

Troubleshooting Steps:

  • pH Control: Avoid strongly acidic conditions if the integrity of the cyclopropyl group is essential. If the compound needs to be in an acidic environment, minimize the exposure time and temperature.

  • Structural Elucidation: Characterize the degradation products. The expected products would be ring-opened isomers, such as substituted propanols or propenes.

  • Formulation Strategies: For oral drug products, consider enteric coatings to protect the compound from the acidic environment of the stomach.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine?

Based on its chemical structure, the primary anticipated degradation pathways are:

  • Oxidative Degradation: At the secondary amine and benzylic positions.[4][5]

  • Photodegradation: Upon exposure to light, especially in the presence of photosensitizers.[1][2]

  • Hydrolytic Degradation: Ring-opening of the cyclopropylamine moiety under basic conditions.[3]

  • Acid-Catalyzed Degradation: Ring-opening of the cyclopropane ring under acidic conditions.[6]

Q2: How should I store N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine to ensure its stability?

For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated. Solutions should be freshly prepared and stored in amber vials, under an inert atmosphere if possible, and at a neutral or slightly acidic pH.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating HPLC or UPLC method with UV detection is essential for separating the parent compound from its degradation products.[7] For identification and characterization of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS) or high-resolution MS (LC-HRMS), are highly recommended.[8][9]

Q4: How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[10][11] A typical study would involve subjecting the compound to the conditions outlined in the table below.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CCyclopropane ring-opening[6]
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CCyclopropylamine hydrolysis[3]
Oxidation 3-30% H₂O₂, room temperatureN-dealkylation, oxidation of amine[4][5]
Thermal Dry heat, 60-80°CThermal decomposition
Photolytic Exposure to UV and visible light (ICH Q1B)Photodegradation[1][2]

Q5: Are there any known reactive metabolites of cyclopropylamines?

Yes, cyclopropylamines are known to be mechanism-based inactivators of cytochrome P450 enzymes.[12] This involves an initial one-electron oxidation at the nitrogen, leading to the formation of a reactive aminium cation radical, which can then cause scission of the cyclopropane ring and covalent modification of the enzyme. This is an important consideration in drug metabolism and toxicology studies.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine based on its chemical functionalities.

G cluster_main N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine cluster_products Degradation Products parent Parent Compound prod1 Ring-Opened Products (Acid/Base Hydrolysis) parent->prod1 Acidic/Basic Conditions prod2 Oxidized Products (N-oxides, Ketones) parent->prod2 Oxidative Stress (O₂, H₂O₂) prod3 N-dealkylated Products parent->prod3 Oxidative/Metabolic Cleavage prod4 Photodegradation Products (e.g., Hydroxylated Species) parent->prod4 Light Exposure (UV/Vis)

Caption: Proposed degradation pathways for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for investigating the stability of the compound and characterizing its degradants.

start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC/UPLC Method stress->hplc separate Separate Parent from Degradants hplc->separate quantify Quantify Degradation separate->quantify lcms LC-MS/MS or LC-HRMS Analysis separate->lcms report Report Findings quantify->report identify Identify Degradant Structures lcms->identify pathway Elucidate Degradation Pathway identify->pathway pathway->report

Caption: Workflow for forced degradation studies and stability analysis.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]

  • Lin, K., & Arnold, W. A. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(10), 3942-3948. [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Vartooni, A. R. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Lepaumier, H., da Silva, E., & Einbu, A. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 26(22), 7013. [Link]

  • Al-Rahem, A., & Al-Shehri, D. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 9(5), 5659-5674. [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9068-9075. [Link]

  • Eide-Haugmo, I., da Silva, E. F., & Svendsen, H. F. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • Al-Majed, A. A. (2012). Oxidation of Secondary and Primary Amines. IntechOpen. [Link]

  • Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., & McKenna, E. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Campbell, J. M., Lee, M., Mullens, C., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315-320. [Link]

  • Brandi, A., Goti, A., & Nannelli, L. (2018). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 118(17), 7824-7890. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8502-8508. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. [Link]

  • Sonawane, S., Gide, P., & Shinde, D. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(4), 855-863. [Link]

  • Kumar, N., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 241, 115982. [Link]

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2011). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 4, 301-308. [Link]

  • Patel, R. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • ResearchGate. (n.d.). Summary of forced degradation study. [Link]

  • Grung, M., & Fjellsbø, L. M. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. Gassnova. [Link]

  • de Meijere, A., et al. (2007). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. [Link]

  • Reddy, G. K., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]

  • Patel, D., et al. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis, 11(2), 159-169. [Link]

  • ResearchGate. (n.d.). Nitrocyclopropanes: Synthesis and properties. [Link]

  • Whitehead, H. D. (2023). Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. University of Notre Dame. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(4). [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

Sources

Troubleshooting

Cyclopropanamine Synthesis: A Technical Troubleshooting Guide for Researchers

Introduction Cyclopropanamines are valuable structural motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates. However, their synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropanamines are valuable structural motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates. However, their synthesis is often fraught with challenges, including low yields, competing side reactions, and difficult purifications. This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting resource in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve common problems encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Rearrangement-Based Methods (Hofmann, Curtius, Lossen)

These classical methods involve the rearrangement of a cyclopropanecarboxylic acid derivative. While powerful, they are susceptible to specific side reactions.

Question 1: My Hofmann rearrangement of cyclopropanecarboxamide is giving very low yields of the desired cyclopropanamine. What are the likely causes and solutions?

Low yields in the Hofmann rearrangement are frequently due to the formation of byproducts or incomplete reaction. The primary culprits are often related to the stability of the intermediate N-bromocyclopropanecarboxamide and the subsequent isocyanate.

Common Causes & Troubleshooting Strategies:

Potential Cause Explanation Recommended Solution
Side reaction of the isocyanate intermediate The cyclopropyl isocyanate intermediate can be trapped by nucleophiles other than water, such as unreacted amine or hydroxide, leading to urea or carbamate byproducts.Control Stoichiometry: Use a precise amount of bromine and a slight excess of a strong, non-nucleophilic base (e.g., sodium methoxide in methanol followed by careful addition of aqueous NaOH). • Temperature Control: Keep the reaction temperature low (typically 0-5 °C) during the formation of the N-bromoamide and the initial rearrangement to minimize side reactions.
Incomplete rearrangement The rearrangement of the N-bromoamide to the isocyanate is the key step. Insufficient base or too low a temperature can stall the reaction.Optimize Base: Ensure at least two equivalents of base are used relative to the amide. The first deprotonates the amide, and the second promotes the rearrangement. • Gradual Warming: After the initial low-temperature phase, a controlled warming step (e.g., to 50-70 °C) is often necessary to drive the rearrangement and subsequent hydrolysis of the isocyanate to completion.
Product Volatility Cyclopropanamine is a low-boiling-point amine (approx. 49-51 °C) and can be lost during workup or concentration steps.Acidic Extraction: After the reaction, acidify the aqueous layer (e.g., with HCl) to convert the amine to its non-volatile hydrochloride salt. This allows for effective washing of organic byproducts. • Careful Isolation: After basification to liberate the free amine, use a low-boiling-point solvent for extraction (e.g., dichloromethane) and avoid concentrating to dryness. It is often preferable to use the solution directly in the next step or isolate it as the hydrochloride salt.

Question 2: I'm attempting a Curtius rearrangement starting from cyclopropanecarbonyl azide. I'm observing the formation of a significant amount of urea byproduct. How can I prevent this?

The formation of urea byproducts in the Curtius rearrangement points to the reaction of the cyclopropyl isocyanate intermediate with the newly formed cyclopropanamine product. This is a common issue when the amine concentration builds up during the reaction.

Troubleshooting Urea Formation in Curtius Rearrangement:

  • The "One-Pot" Solution: A highly effective strategy is to perform the rearrangement in the presence of a trapping agent that immediately reacts with the isocyanate. A widely used method involves conducting the thermal rearrangement in the presence of tert-butanol. This traps the isocyanate as its tert-butoxycarbonyl (Boc) protected form, which is stable and easily isolated. The Boc group can then be removed under acidic conditions to yield the desired amine hydrochloride salt. This prevents the isocyanate from reacting with the amine product.

  • Experimental Protocol: Boc-Protection during Curtius Rearrangement

    • Dissolve the cyclopropanecarbonyl azide in anhydrous tert-butanol.

    • Heat the solution to reflux (typically 80-90 °C) under a nitrogen atmosphere. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹), which should then disappear.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The residue, which is the Boc-protected cyclopropanamine, can be purified by chromatography or used directly.

    • To deprotect, dissolve the Boc-amine in a suitable solvent (e.g., methanol, dioxane) and treat with a strong acid such as HCl.

Logical Flow of the Curtius Rearrangement with Boc-Protection:

G cluster_0 Step 1: Rearrangement & Trapping cluster_1 Step 2: Deprotection Cyclopropanecarbonyl Azide Cyclopropanecarbonyl Azide Cyclopropyl Isocyanate Cyclopropyl Isocyanate Cyclopropanecarbonyl Azide->Cyclopropyl Isocyanate Heat (Δ) Boc-Cyclopropanamine Boc-Cyclopropanamine Cyclopropyl Isocyanate->Boc-Cyclopropanamine + t-BuOH Urea Byproduct Urea Byproduct Cyclopropyl Isocyanate->Urea Byproduct + Cyclopropanamine Final Product Cyclopropanamine HCl Salt Boc-Cyclopropanamine->Final Product + HCl

Caption: In-situ trapping of the isocyanate intermediate with t-BuOH prevents urea formation.

Section 2: Challenges in Transition-Metal-Catalyzed Cyclopropanation

Methods like the Simmons-Smith reaction or those using diazo compounds with rhodium or copper catalysts are powerful for forming the cyclopropane ring itself, but can present their own set of challenges when an amine functionality is present or needs to be installed subsequently.

Question 3: I am using a rhodium-catalyzed reaction of a vinyl amide with a diazo compound to synthesize a protected cyclopropanamine precursor, but the diastereoselectivity is poor. How can I improve it?

Diastereoselectivity in catalytic cyclopropanation is highly dependent on the catalyst, the solvent, and the steric and electronic properties of the substrates. The choice of the dirhodium catalyst is paramount.

Strategies to Enhance Diastereoselectivity:

Catalyst Choice Rationale
Bulky Rhodium Catalysts Catalysts with bulky ligands, such as rhodium(II) octanoate [Rh₂(Oct)₄] or rhodium(II) triphenylacetate [Rh₂(TPA)₄], can create a more sterically hindered environment around the active site. This favors the approach of the olefin from the less hindered face, leading to higher diastereoselectivity.
Chiral Rhodium Catalysts For enantioselective or highly diastereoselective reactions, chiral catalysts such as those derived from carboxylates with chiral backbones (e.g., rhodium(II) mandelate or pyroglutamate derivatives) are often required. These create a chiral pocket that differentiates between the diastereotopic faces of the olefin.

Workflow for Optimizing Diastereoselectivity:

G start Poor Diastereoselectivity Observed catalyst Screen Rhodium Catalysts start->catalyst solvent Screen Solvents (e.g., DCM, Toluene, Hexane) catalyst->solvent If still poor temp Optimize Temperature (Often lower is better) solvent->temp If still poor success Achieve High Diastereoselectivity temp->success Optimized

Caption: A systematic approach to optimizing diastereoselectivity in catalytic cyclopropanation.

Section 3: Purification and Handling

Question 4: My final cyclopropanamine product seems to be pure by NMR, but the isolated yield is always low after purification. What am I doing wrong?

This is a classic problem related to the physical properties of small, primary amines. Cyclopropanamine is volatile and has some water solubility, making its isolation challenging.

Best Practices for Isolation and Handling:

  • Convert to a Salt: As mentioned previously, the most reliable method for isolation and storage is to convert the amine to a non-volatile salt, typically the hydrochloride or hydrobromide. This is achieved by bubbling dry HCl gas through an ethereal solution of the amine or by adding a solution of HCl in a solvent like dioxane or methanol. The salt precipitates and can be collected by filtration.

  • Avoid High Vacuum and Heat: Do not use a rotary evaporator with high vacuum or heat to remove the extraction solvent. This will lead to significant loss of the product. If you must concentrate the free amine, do so at atmospheric pressure or under very mild vacuum, using a fractionating column if possible.

  • Kugelrohr Distillation: For small-scale purification of the free amine, Kugelrohr distillation is an excellent technique. It minimizes the path length for the vapor and reduces losses on the surfaces of the apparatus.

References

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Synthesis of 1,2,3-Substituted Cyclopropanes. Chemical Reviews, 103(4), 977–1050. [Link]

  • Doyle, M. P., Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911–936. [Link]

Optimization

Technical Support Center: Purification of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Welcome to the technical support guide for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purification challenges with this and structurally similar chiral secondary amines. The guidance herein is synthesized from established chemical principles and field-proven techniques for analogous compounds.

Introduction: Understanding the Challenges

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a secondary amine featuring a chiral center at the benzylic position. Synthesis of this molecule, particularly from racemic starting materials, invariably produces a mixture of enantiomers. Furthermore, its basic nature presents specific challenges for common purification techniques like silica gel chromatography.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during purification, including impurity removal, poor chromatographic resolution, and stereoisomer separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product contains unreacted starting materials and by-products. What is the best initial purification step?

Answer: An acidic aqueous wash (acid/base extraction) is the most effective first step to remove non-basic impurities and some starting materials. The basic nature of the target amine allows it to be protonated and selectively extracted, leaving neutral or acidic impurities behind.

Protocol 2.1: Liquid-Liquid Extraction for Initial Cleanup
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will move to the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.[1] This deprotonates the amine salt, regenerating the free base.

  • Re-extraction: Extract the aqueous layer 3 times with a fresh organic solvent (ethyl acetate or DCM) to recover the purified free amine.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Causality Insight: This process leverages the pKa difference between your basic amine and other components. The amine becomes a water-soluble salt in acid, while neutral organic impurities remain in the organic phase. Basification reverses this, making the amine soluble in the organic phase again, leaving inorganic salts behind.

Q2: I'm purifying by silica gel chromatography, but my compound is tailing badly, leading to poor separation. How can I fix this?

Answer: Peak tailing of basic compounds like amines on standard silica gel is a common and predictable issue. It arises from strong, non-ideal interactions between the basic amine and acidic silanol groups (Si-OH) on the silica surface.[2][3] This leads to a secondary, undesirable retention mechanism that causes broad, asymmetrical peaks.

There are two primary strategies to mitigate this: neutralizing the silanol groups or using a less acidic stationary phase.

Strategy A: Mobile Phase Modification

Adding a small amount of a basic modifier to your eluent can dramatically improve peak shape. The modifier competes with your target compound for the acidic sites on the silica.

  • Recommended Modifier: Triethylamine (TEA) is a common and effective choice.

  • Concentration: Add 0.1% to 1% TEA to your mobile phase (e.g., for a hexane/ethyl acetate system, add 1 mL of TEA per liter of eluent).[4]

Strategy B: Use of Alternative Stationary Phases

If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

  • Deactivated Silica: Use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.

  • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it lacks the acidic silanol groups that cause tailing.

Troubleshooting Workflow: Mitigating Peak Tailing ```dot

graph Tailing_Troubleshooting { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#5F6368"];

Start [label="Poor Peak Shape\n(Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Modifier [label="Is a basic modifier\n(e.g., TEA) in the\nmobile phase?", fillcolor="#FBBC05"]; Add_Modifier [label="Add 0.1-1% TEA\nto eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stationary_Phase [label="Is the stationary\nphase standard\nsilica gel?", fillcolor="#FBBC05"]; Switch_Phase [label="Switch to:\n- Neutral Alumina\n- Deactivated Silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Peak [label="Achieve Symmetrical\nPeak Shape", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Modifier; Check_Modifier -> Add_Modifier [label="No"]; Check_Modifier -> Check_Stationary_Phase [label="Yes"]; Add_Modifier -> Good_Peak; Check_Stationary_Phase -> Switch_Phase [label="Yes"]; Check_Stationary_Phase -> Good_Peak [label="No"]; Switch_Phase -> Good_Peak; }

Caption: Workflow for separating enantiomers via diastereomeric salt resolution.

Q4: My purified amine is an oil and difficult to handle. How can I convert it into a stable, solid form?

Answer: Converting the free base amine into a hydrochloride (HCl) salt is an excellent strategy for obtaining a stable, crystalline solid that is easier to handle, weigh, and store. [5][6]

Protocol 2.3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration, wash it with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry it under vacuum.

Safety Note: Work in a well-ventilated fume hood. Anhydrous HCl solutions are corrosive and release HCl gas.

Summary of Key Purification Parameters

ChallengeRecommended TechniqueKey Parameters & Considerations
Removal of Non-Basic Impurities Acid/Base Liquid-Liquid ExtractionChoice of immiscible organic solvent; pH control during extraction and basification.
Chromatographic Peak Tailing Mobile Phase Modification / Alternative Stationary PhaseAdd 0.1-1% Triethylamine (TEA) to eluent; Use neutral alumina instead of silica gel.
Separation of Enantiomers Diastereomeric Salt ResolutionSelection of chiral resolving agent (e.g., tartaric acid); Screening of crystallization solvents.
Product is an Oil Salt FormationUse of anhydrous solvents; Slow addition of HCl solution (e.g., in diethyl ether).

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. Available at: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. (2026). Pharmaceutical Technology. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Gage, J. R. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. (2026). ChemPhysChem.
  • How can I prevent peak tailing in HPLC?. ResearchGate. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (2002). Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase.
  • Pellissier, H. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • Zidan, M., & Barriault, L. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
  • Process for the manufacture of cyclopropylamine. (1986).
  • Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (2019).
  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Organic Letters.
  • Secondary chiral amines play a crucial role in modern chemistry... (n.d.). Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • A New, General, and Practical Enamine-Cyclopropanation Using a Dichloromethane Supporting Inform
  • 3-(4-ethylphenyl)-N,N-dimethylpropan-1-amine. PubChem. Available at: [Link]

  • N-Ethylcyclopropanamine. PubChem. Available at: [Link]

  • N-Methylethylamine. Organic Syntheses. Available at: [Link]

  • Total synthesis and isolation of citrinalin and cyclopiamine congeners. (2012).

Sources

Troubleshooting

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine experimental variability

Technical Support Center: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Experimental Variability Welcome to the Technical Support Center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a highly selective cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Experimental Variability

Welcome to the Technical Support Center for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a highly selective cyclopropanamine-based Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor. Because this compound operates via an irreversible, FAD-dependent covalent mechanism and induces epigenetic reprogramming, researchers frequently encounter high inter-assay variability if kinetic parameters and cellular dependencies are not strictly controlled.

As a Senior Application Scientist, I have designed this guide to provide causal explanations for common pitfalls, self-validating experimental protocols, and structured troubleshooting workflows to ensure your data is robust and reproducible.

Section 1: Mechanism of Action & Pathway Dynamics

To troubleshoot effectively, one must first understand the compound's biochemical causality. Cyclopropanamines do not act as simple competitive inhibitors. Instead, they undergo a single-electron transfer mediated by the FAD cofactor in the LSD1 catalytic pocket, leading to ring-opening and the formation of an irreversible covalent adduct[1]. This inactivates LSD1, preventing the demethylation of H3K4me1/2, which subsequently opens chromatin to restore the expression of differentiation genes (e.g., CD86) in acute myeloid leukemia (AML) models[1].

Pathway Compound N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Cofactor (Catalytic Site) Compound->FAD Covalent Adduct LSD1 LSD1 (KDM1A) Enzyme Complex FAD->LSD1 Irreversible Inactivation H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents Demethylation GeneExp Gene Expression (CD86, GFI1B) H3K4->GeneExp Chromatin Opening Diff AML Cell Differentiation GeneExp->Diff Phenotypic Shift

Caption: Mechanism of Action: Covalent FAD modification by cyclopropanamines leading to AML differentiation.

Section 2: Frequently Asked Questions (FAQs) - Biochemical Assays

Q: Why do my IC50 values fluctuate wildly between different assay runs? A: The primary cause of IC50 variability with this compound is inconsistent pre-incubation time. Because it is a time-dependent, irreversible inhibitor, adding the enzyme, inhibitor, and substrate simultaneously allows the substrate to outcompete the inhibitor before the covalent FAD adduct can form. Causality & Solution: Always pre-incubate the enzyme and inhibitor for a fixed duration (e.g., 30–60 minutes) before adding the H3K4me2 peptide substrate to allow for complete adduct formation[2].

Q: I am using an HRP-coupled fluorescence assay. Why is my background signal so high or erratic? A: HRP-coupled assays rely on the detection of H2O2 produced during demethylation using ADHP (resorufin)[3]. Reducing agents (like DTT or BME) commonly found in enzyme storage buffers will prematurely reduce ADHP or inhibit HRP, causing erratic background fluorescence or false negatives. Causality & Solution: Ensure your assay buffer is free of strong reducing agents. If a reducing environment is strictly required for enzyme stability, use TCEP at very low concentrations (<1 mM).

Section 3: Quantitative Data Summarization

To benchmark your assays, refer to the expected variability parameters for cyclopropanamine-class LSD1 inhibitors summarized below:

Assay TypeReadout / MetricTypical RangeKey Variability FactorAcceptable CV%
Biochemical (HRP-coupled) IC50 (Time-dependent)10 - 100 nMPre-incubation time (0 vs 60 min)< 5%[3]
Biochemical (HTRF) IC50 (Equilibrium)20 - 150 nMEnzyme/Substrate ratio< 10%
Cellular (MV-4-11) EC50 (CD86 Upregulation)100 - 500 nMIncubation duration (needs 96h)< 15%[1]
Cellular (RPMI-8226) EC50 (Viability)> 20 μMCell line LSD1-dependencyN/A (Neg. Control)

Section 4: Troubleshooting Cellular Assays

Troubleshooting Start High Variability in Cellular EC50 CheckTime Check Incubation Time Start->CheckTime ShortTime < 72 Hours (Epigenetic lag) CheckTime->ShortTime LongTime 96+ Hours CheckTime->LongTime FixTime Extend to 96h (Requires multiple divisions) ShortTime->FixTime CheckCells Verify Cell Line Addiction LongTime->CheckCells Sensitive MV-4-11, THP-1 (LSD1 Dependent) CheckCells->Sensitive Insensitive RPMI-8226 (LSD1 Independent) CheckCells->Insensitive OptimizeMedia Refresh Media/Drug at 48h Sensitive->OptimizeMedia ChangeModel Use appropriate model Insensitive->ChangeModel

Caption: Decision tree for troubleshooting experimental variability in cellular LSD1 assays.

Q: My cell viability assays show no effect, even at high concentrations. Is the compound inactive? A: Not necessarily. LSD1 inhibitors operate via an epigenetic mechanism, reversing the differentiation block in leukemia cells rather than acting as acute cytotoxins[2]. This phenotypic shift requires multiple cell divisions to manifest as a reduction in viability. If you measure ATP/viability at 24 or 48 hours, you will see no effect. Causality & Solution: Extend incubation to 96 hours. Furthermore, ensure you are using an LSD1-addicted cell line (e.g., MV-4-11) rather than an insensitive line (e.g., RPMI-8226)[1].

Section 5: Self-Validating Experimental Protocols

Protocols must validate themselves to prevent wasted resources. The following methods incorporate internal controls to distinguish true target engagement from assay artifacts.

Protocol 1: Time-Dependent Biochemical Target Engagement Assay

Causality: Because N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a covalent inhibitor, its apparent IC50 must decrease (become more potent) as pre-incubation time increases. If the IC50 remains static, the compound has degraded, or the FAD cofactor is compromised.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Crucial: Exclude DTT or BME.

  • Enzyme Mix: Dilute recombinant human LSD1 (KDM1A) to 20 nM in Assay Buffer.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the compound in DMSO, then dilute 1:50 in Assay Buffer (final top concentration 10 μM, 2% DMSO).

  • Pre-Incubation Matrix:

    • Plate A (0 min pre-incubation): Add 10 μL compound and immediately proceed to Step 5.

    • Plate B (60 min pre-incubation): Add 10 μL compound to 10 μL Enzyme Mix. Incubate at 37°C for 60 minutes.

  • Substrate Addition: Add 20 μL of Substrate Mix (100 μM H3K4me2 peptide, 100 μM ADHP, 2 U/mL HRP) to all wells[3].

  • Detection: Read fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes at 37°C.

  • Self-Validation Check: Calculate IC50 for Plate A and Plate B. Plate B's IC50 should be at least 5-10 fold lower than Plate A.

Protocol 2: Cellular Target Engagement (CD86 Flow Cytometry)

Causality: True LSD1 inhibition upregulates the surrogate biomarker CD86 before widespread cytotoxicity occurs[1]. If cells die without CD86 upregulation, the compound is exhibiting off-target toxicity rather than specific epigenetic modulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV-4-11 cells at 2×105 cells/mL in 6-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Add N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine at 0.1, 0.5, and 2.0 μM. Include a DMSO vehicle control (0.1% final).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO2. Do not change the media during this period to avoid disturbing the autocrine signaling required for differentiation.

  • Harvest & Wash: Centrifuge cells at 300 x g for 5 min. Wash twice with cold FACS buffer (PBS + 2% FBS).

  • Staining: Resuspend in 100 μL FACS buffer. Add 5 μL APC-conjugated anti-human CD86 antibody. Incubate in the dark at 4°C for 30 minutes.

  • Viability Counter-Stain: Wash cells, resuspend in 300 μL FACS buffer, and add Propidium Iodide (PI) at 1 μg/mL just before acquisition.

  • Analysis: Gate on PI-negative (live) cells. Measure the Mean Fluorescence Intensity (MFI) of the APC channel.

  • Self-Validation Check: Plot CD86 MFI against Viability %. A valid target engagement profile will show a dose-dependent increase in CD86 MFI in the live cell population at concentrations where viability remains >60%[2].

References

  • Li, C., et al. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022.[Link]

  • Fang, Y., et al. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Pharmacology & Translational Science, ACS Publications, 2021.[Link]

Sources

Optimization

dealing with racemic mixtures of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Welcome to the Technical Support Center for Chiral Amine Resolution. As a Senior Application Scientist, I frequently guide research teams through the stereochemical challenges associated with sterically hindered secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Resolution. As a Senior Application Scientist, I frequently guide research teams through the stereochemical challenges associated with sterically hindered secondary amines.

Dealing with racemic N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS# 2059974-92-2) requires a nuanced approach. The molecule features a rigid cyclopropyl ring and a bulky 1-(3,4-dimethylphenyl)ethyl moiety. This steric density dictates that standard resolution techniques often fail due to poor chiral recognition or kinetic trapping.

Below is our comprehensive troubleshooting guide and FAQ, designed to provide you with causal explanations, self-validating protocols, and actionable data to successfully resolve this racemic mixture.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Q: Why am I getting poor enantiomeric excess (ee) when using standard L-(+)-tartaric acid as a resolving agent? A: The causality behind this failure lies in crystal lattice packing. The steric bulk of the 3,4-dimethylphenyl and cyclopropyl groups prevents tight, highly ordered crystal packing with smaller resolving agents like unsubstituted tartaric acid. To achieve high chiral discrimination, you must use a resolving agent with complementary steric bulk. Dibenzoyl-L-tartaric acid (DBTA) or Monoethyl tartrate are superior choices. The bulky benzoyl groups in DBTA enhance the differences in the crystal packing of the resulting diastereomeric salts, thermodynamically favoring the precipitation of one specific diastereomer[1].

Q: How can I ensure my crystallization protocol is a self-validating system? A: A self-validating protocol must include built-in purity checkpoints. By measuring the specific rotation of the mother liquor alongside the precipitated salt, you can close the mass balance and verify that enantiomeric enrichment is genuinely occurring, rather than simple precipitation of the racemate.

Validated Protocol: Step-by-Step Resolution using DBTA

This methodology leverages the enhanced crystal packing of DBTA for sterically hindered amines[2].

  • Dissolution: Dissolve 1.0 equivalent of racemic N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine in a minimal volume of warm ethyl acetate (approx. 50 °C).

  • Salt Formation: In a separate flask, dissolve 1.0 equivalent of Dibenzoyl-(-)-tartaric acid in ethyl acetate and heat to 65–70 °C. Slowly add the amine solution to the hot acid solution under continuous, vigorous stirring.

  • Controlled Crystallization: Remove the heat source and allow the mixture to cool to room temperature slowly over 12–18 hours. Critical Insight: Rapid cooling leads to kinetic trapping of the undesired diastereomer, ruining the ee. Slow cooling ensures thermodynamic control.

  • Isolation: Filter the precipitated diastereomeric salt using a Büchner funnel. Wash the filter cake with cold ethyl acetate to remove trapped mother liquor.

  • Free-basing (Alkaline Workup): Suspend the isolated salt in deionized water. Adjust the aqueous phase to pH 11–12 using 2M NaOH. Extract the enantiomerically enriched free amine with dichloromethane (DCM) three times.

  • Verification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and immediately determine the ee via Chiral HPLC.

SaltResolution Start Racemic N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine AddAcid Add Chiral Acid (e.g., DBTA) in warm EtOAc (65-70°C) Start->AddAcid Crystallize Controlled Cooling & Thermodynamic Crystallization AddAcid->Crystallize Filter Filtration & Cold Wash Crystallize->Filter Salt Diastereomeric Salt (Enantiomerically Enriched) Filter->Salt Solid Phase MotherLiquor Mother Liquor (Opposite Enantiomer) Filter->MotherLiquor Liquid Phase Freebase Alkaline Workup (pH 12) & DCM Extraction Salt->Freebase PureAmine Resolved Chiral Amine (>90% ee) Freebase->PureAmine

Workflow for diastereomeric salt resolution of sterically hindered racemic secondary amines.

Section 2: Preparative Chiral Chromatography (HPLC/SFC)

Q: During chiral HPLC, my amine peaks exhibit severe tailing, ruining the preparative collection yield. How do I fix this? A: Secondary amines interact strongly with residual, unendcapped silanol groups on the silica backbone of the Chiral Stationary Phase (CSP). This causes secondary retention mechanisms and severe peak tailing. To suppress this, you must introduce a basic additive to the mobile phase. Adding 0.05% to 0.1% Diethylamine (DEA) to your co-solvent will competitively bind to the acidic silanol sites, sharpening the peaks and restoring baseline resolution (Rs > 1.5)[3].

Q: Should I use HPLC or Supercritical Fluid Chromatography (SFC) for scaling up the separation of this molecule? A: For highly lipophilic secondary amines like N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, SFC is strongly recommended . The supercritical CO₂ mobile phase offers higher diffusivity and lower viscosity than standard liquid solvents. This accelerates mass transfer kinetics within the column, allowing for flow rates 3–5 times higher than HPLC without sacrificing theoretical plates, drastically reducing your preparative cycle times.

SFCTroubleshooting Issue Poor Enantiomeric Resolution (Rs < 1.5) on Chiral SFC CheckModifier Analyze Chromatogram Characteristics Issue->CheckModifier AddAdditive Add Basic Additive (0.1% DEA or TEA) CheckModifier->AddAdditive Peak Tailing Observed ChangePhase Screen Alternative CSP (e.g., Amylose to Cellulose) CheckModifier->ChangePhase Co-elution / No Separation Success Baseline Separation Achieved AddAdditive->Success ChangePhase->Success

Decision tree for troubleshooting poor chiral SFC resolution of basic secondary amines.

Section 3: Quantitative Data & Method Selection

To assist in your experimental design, the following tables summarize the expected performance of various resolution strategies specifically tailored for bulky 1-arylethylamine derivatives.

Table 1: Comparison of Chiral Resolving Agents for Bulky Secondary Amines

Resolving AgentSteric ProfileOptimal Solvent SystemExpected ee (1st Pass)Scalability / Cost
L-(+)-Tartaric Acid LowMethanol / Water< 40%Excellent / Very Low
Monoethyl Tartrate ModerateMethanol60 - 80%Good / Low
Dibenzoyl-L-Tartaric Acid HighEthyl Acetate> 85%Good / Moderate

Table 2: Recommended Analytical Chiral SFC Parameters

ParameterRecommended SettingScientific Rationale
Column Chiralpak AD-H or IA (250 x 4.6 mm)Amylose-based CSPs excel at forming inclusion complexes with 1-arylethylamine derivatives.
Mobile Phase CO₂ / Methanol (80:20)Methanol provides sufficient elution strength for the polar amine functionality.
Additive 0.1% Diethylamine (DEA)Competitively binds residual silanols, preventing peak tailing[3].
Flow Rate 3.0 mL/minOptimizes the van Deemter curve for supercritical fluids, ensuring rapid analysis.
Detection UV at 220 nm / 254 nmCaptures the strong absorbance of the 3,4-dimethylphenyl chromophore.

References

  • Title: A Comparative Guide to Monoethyl Tartrate and Other Chiral Resolving Agents for Amines Source: Benchchem URL
  • Title: US4968837A - Resolution of racemic mixtures Source: Google Patents URL
  • Title: Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)

Sources

Troubleshooting

troubleshooting low bioactivity of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Technical Support Center: Troubleshooting Low Bioactivity A Guide for Researchers with N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and Other Novel Small Molecules Welcome to the technical support center for troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Bioactivity

A Guide for Researchers with N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and Other Novel Small Molecules

Welcome to the technical support center for troubleshooting low bioactivity of novel small molecule compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro and in vivo experiments. While we will use the specific compound N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, which we'll refer to as "Compound X," as an illustrative example, the principles and protocols described here are broadly applicable to a wide range of research compounds.

Low or inconsistent bioactivity is a frequent challenge in drug discovery and chemical biology. The root cause is often multifactorial, spanning from the physical integrity of the compound itself to the nuances of the experimental design. This guide provides a structured, question-and-answer approach to systematically identify and address these potential issues.

Part 1: Compound Integrity & Handling

The first and most critical step in troubleshooting is to verify the quality and proper handling of your compound. An experiment can only be as reliable as its reagents.

Q1: Are you certain of the identity and purity of Compound X?

The Problem: The compound you are testing may not be what you think it is. Synthesis byproducts, degradation, or contamination can lead to a lower effective concentration of the active molecule or introduce interfering substances.[1] Impurities can lead to incorrect bioactivity readings in specific batches of a compound.[1]

The Solution: Verify Identity and Purity

Before extensive biological testing, it is crucial to confirm the identity and purity of your small molecule.

  • Identity Confirmation: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for confirming the molecular structure of a compound.[2] LC-MS can reveal the molecular weight of each component, aiding in the identification of the analyte and any impurities.[3]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a widely used method to assess the purity of a small molecule preparation.[3] This technique separates the main compound from any impurities, allowing for quantification of the purity level.

Analytical Technique Purpose Typical Output
Mass Spectrometry (MS) Confirms molecular weight.A mass-to-charge (m/z) ratio corresponding to the expected molecular ion.
NMR Spectroscopy Confirms chemical structure and connectivity.A spectrum showing chemical shifts and couplings consistent with the predicted structure.
HPLC Determines purity and quantifies impurities.A chromatogram showing a major peak for the compound and minor peaks for impurities.
Q2: How is Compound X being stored and handled?

The Problem: Improper storage can lead to the degradation of your compound. Factors like temperature, light, and humidity can significantly impact the stability of small molecules.[4][5] Repeated freeze-thaw cycles can also degrade compounds in solution.[4]

The Solution: Adhere to Best Practices for Compound Storage

  • Check the Datasheet: Always refer to the manufacturer's or supplier's datasheet for specific storage recommendations.

  • General Guidelines:

    • Solid Compounds: Store in a cool, dark, and dry place.[4] Many compounds are stable at room temperature, but refrigeration (2-8°C) or freezing (-20°C or -80°C) may be required.[6] Use of desiccants is recommended for moisture-sensitive compounds.

    • Solutions (e.g., in DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect from light by using amber vials or wrapping tubes in foil.

  • Inert Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[6]

Q3: Is your stock solution of Compound X fully dissolved and stable?

The Problem: Poor solubility is a major cause of artificially low bioactivity.[7][8] If the compound is not fully dissolved in the stock solution (commonly DMSO) or precipitates upon dilution into aqueous assay buffer, the actual concentration reaching the biological target will be much lower than the intended concentration.[9] This can lead to an underestimation of the compound's potency.[10]

The Solution: Ensure and Verify Solubility

  • Visual Inspection: After preparing the stock solution, visually inspect it for any particulate matter. If solids are visible, gentle warming or sonication may be necessary to achieve full dissolution.

  • Dilution Protocol: When diluting the DMSO stock into aqueous buffer, do so with vigorous mixing or vortexing to minimize precipitation.

  • Solubility Assessment: If solubility issues are suspected, a simple nephelometry or light scattering-based assay can be performed to measure the kinetic solubility in your specific assay buffer.[10]

Part 2: Assay Design & Experimental Parameters

Once you are confident in your compound's integrity, the next step is to scrutinize the experimental setup. A flawed assay design can easily mask true biological activity.

Q4: Are the assay conditions optimal for the biological target?

The Problem: Biological assays, particularly those involving enzymes or cells, are sensitive to environmental conditions. Suboptimal pH, temperature, or buffer components can significantly reduce the activity of the target, making it difficult to observe any effect from your compound.[11][12]

The Solution: Optimize and Validate Assay Conditions

  • Review Literature: For established targets, review the literature to identify the optimal assay conditions.

  • Systematic Optimization: If you are developing a new assay, systematically test a range of pH values, salt concentrations, and temperatures to find the conditions that yield the most robust and reproducible signal.[11]

  • Controls are Key: Always include positive and negative controls in your experiments. A positive control (a known activator or inhibitor) will confirm that the assay is working correctly, while a negative control (vehicle, e.g., DMSO) will establish the baseline response.

Q5: Could Compound X be interacting with assay components?

The Problem: The compound itself might interfere with the assay readout, leading to false-positive or false-negative results.[11] For example, a fluorescent compound can interfere with a fluorescence-based assay, or a reactive compound could non-specifically interact with detection reagents.[13]

The Solution: Perform Assay Interference Checks

  • Counter-Screening: Run the assay in the absence of the biological target but with all other components, including your compound. A signal in this "target-absent" condition indicates direct interference.

  • Orthogonal Assays: If possible, confirm your results using a different assay format that relies on an alternative detection method (e.g., luminescence instead of fluorescence).[11] This can help rule out technology-specific artifacts.

Q6: Are you using an appropriate concentration range for Compound X?

The Problem: The dose-response relationship is fundamental to pharmacology. If the tested concentrations are too low, you may not see an effect. If they are too high, you might observe toxicity or off-target effects that confound the results. An incomplete dose-response curve, lacking clear upper and lower plateaus, can lead to inaccurate potency estimations.[14]

The Solution: Conduct a Dose-Response Study

  • Wide Concentration Range: Test your compound over a broad, logarithmic range of concentrations (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.[15]

  • Curve Fitting: Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response model (e.g., a four-parameter logistic fit) to determine key parameters like EC50 or IC50.[14]

Part 3: Data Interpretation & Biological Hypothesis

Even with a pristine compound and a well-designed assay, the interpretation of the results and the underlying biological hypothesis require careful consideration.

Q7: Is it possible that Compound X has off-target effects?

The Problem: It is increasingly recognized that many small molecules interact with multiple targets.[16] The observed biological effect (or lack thereof) might be due to an interaction with an unintended "off-target" protein.[17][18] In some cases, the primary therapeutic effect of a drug is later found to be due to off-target interactions.[17]

The Solution: Assess Target Engagement and Specificity

  • Target Knockout/Knockdown: The gold standard for confirming on-target activity is to test your compound in a system where the intended target has been genetically removed (knockout) or its expression is reduced (knockdown). If the compound's effect disappears in this system, it strongly suggests on-target activity.[17]

  • Computational Profiling: In silico tools can predict potential off-target interactions based on the structure of your compound, providing a list of candidates for further experimental validation.[16]

Q8: Could serum proteins in the cell culture media be interfering with Compound X?

The Problem: Many small molecules, particularly lipophilic ones, can bind to serum proteins (like albumin) present in cell culture media.[19] This binding can sequester the compound, reducing the free concentration available to interact with the target cells and thus decreasing its apparent potency.[20]

The Solution: Evaluate the Impact of Serum

  • Serum-Free vs. Serum-Containing Media: Compare the activity of your compound in assays performed in serum-free media versus your standard serum-containing media. A significant rightward shift in the dose-response curve in the presence of serum indicates that protein binding is likely an issue.

  • Measure Protein Binding: In vitro assays, such as equilibrium dialysis, can be used to quantify the fraction of your compound that binds to plasma or serum proteins.

Experimental Workflows & Protocols

Protocol 1: Basic Solubility Assessment
  • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Create a serial dilution of the stock solution in your final aqueous assay buffer.

  • Incubate the dilutions at the assay temperature for 1-2 hours.

  • Visually inspect each dilution for signs of precipitation.

  • For a more quantitative measure, read the absorbance or light scattering of the samples in a plate reader. An increase in signal at higher concentrations suggests precipitation.[10]

Protocol 2: General Dose-Response Experiment for a Cell-Based Assay
  • Seed cells in a microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a 10-point serial dilution of Compound X in assay medium, starting from the highest desired concentration. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the growth medium from the cells and add the compound dilutions.

  • Incubate for the desired treatment duration.

  • Perform the assay readout (e.g., measure cell viability, reporter gene expression, etc.).

  • Normalize the data to the vehicle control and plot the results as percent inhibition or activation versus the log of the compound concentration.

  • Fit the data using non-linear regression to determine the EC50/IC50.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical flow for troubleshooting low bioactivity.

Troubleshooting_Workflow cluster_0 Phase 1: Compound & Assay Integrity cluster_1 Phase 2: Biological Hypothesis Start Low Bioactivity Observed Compound_Check Verify Compound Identity & Purity (NMR, MS, HPLC) Start->Compound_Check Storage_Check Review Storage & Handling Procedures Compound_Check->Storage_Check  Pass Resynthesize Resynthesize or Repurify Compound Compound_Check->Resynthesize Fail Solubility_Check Assess Solubility in Assay Buffer Storage_Check->Solubility_Check  Pass Order_New Order New Lot of Compound Storage_Check->Order_New Fail Assay_Controls Check Assay Positive/Negative Controls Solubility_Check->Assay_Controls  Pass Reformulate Adjust Solvent/Buffer System Solubility_Check->Reformulate Fail Troubleshoot_Assay Troubleshoot Core Assay Components Assay_Controls->Troubleshoot_Assay Fail Phase2 Proceed to Hypothesis Testing Assay_Controls->Phase2  Pass Dose_Response Perform Wide Dose-Response Study Phase2->Dose_Response Serum_Effect Test with/without Serum Dose_Response->Serum_Effect Off_Target Evaluate Off-Target Possibilities Serum_Effect->Off_Target Conclusion Re-evaluate Hypothesis / Select New Compound Off_Target->Conclusion

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Caption: A workflow for developing and validating a robust biological assay.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]

  • How to Handle Research Compounds Safely. (2025). Maxed Out Compounds. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Unchained Labs. [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). IntechOpen. [Link]

  • Troubleshooting Cell-based Assays. (2020). Eppendorf South Asia Pacific. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. (2016). PubMed. [Link]

  • Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. (2026). ResearchGate. [Link]

  • Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies. (2014). Chemical Reviews. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021). Laboratory Furniture Solutions. [Link]

  • Off Target Effect. (2026). Massive Bio. [Link]

  • Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. (2025). LinkedIn. [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). NCBI Bookshelf. [Link]

  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. [Link]

  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2023). APS Journals. [Link]

  • Dose-Response Curves. (n.d.). Toxicology MSDT. [Link]

  • Building a Robust Biological Assay for Potency Measurement. (2015). BioProcess International. [Link]

  • Interfering Factors in Assay Design. (2018). News-Medical.net. [Link]

  • Content and Purity Analysis of Biological Drugs. (n.d.). Creative Diagnostics. [Link]

  • Review on Interaction of Serum Albumin with Drug Molecules. (n.d.). Open Access Journals. [Link]

  • Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. (n.d.). ProtoQSAR. [Link]

  • Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals. (2024). ResearchGate. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). FDA. [Link]

  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. (2025). ResearchGate. [Link]

  • Guidelines And Strategies For The Development, Qualification Of Potency Assay. (n.d.). Cell & Gene. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. [Link]

  • Enzyme assay for low activity enzyme? (2020). ResearchGate. [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (2022). Stanford University. [Link]

  • Identifying bioactivity events of small molecules from the scientific literature. (2015). University of Manchester. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]

  • Biologics identity testing. (n.d.). Clean Cells. [Link]

  • Protein Small Molecule Biomolecular Interactions A Retrospective. (n.d.). XanTec. [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. (2009). PMC. [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (2023). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LSD1 Inhibitors: Benchmarking Novel Compounds Against Established Agents

For Researchers, Scientists, and Drug Development Professionals LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. Its role in various cancers has made it a compelling target for therapeutic intervention. The inhibitors discussed herein—Tranylcypromine, Iadademstat (ORY-1001), GSK2879552, and Seclidemstat (SP-2577)—represent a spectrum of modalities and stages of development, providing a robust basis for comparison.

Mechanism of Action: A Tale of Two Inhibition Strategies

LSD1 inhibitors can be broadly classified into two categories: irreversible and reversible. This fundamental difference in their mechanism of action has profound implications for their biological activity, target engagement, and potential off-target effects.

Irreversible Covalent Inhibitors: These inhibitors, often analogues of the monoamine oxidase inhibitor tranylcypromine, form a covalent bond with the FAD cofactor of LSD1, leading to its inactivation.

  • Tranylcypromine (TCP) : As one of the first identified LSD1 inhibitors, TCP is a non-selective agent that also inhibits monoamine oxidases A and B (MAO-A and MAO-B). Its use in research is primarily as a tool compound to probe the biological functions of LSD1.

  • Iadademstat (ORY-1001) : A highly potent and selective irreversible inhibitor of LSD1, Iadademstat demonstrates significant antitumor activity in preclinical models of acute myeloid leukemia (AML) and is currently being evaluated in clinical trials for various cancers, including small cell lung cancer.

Reversible Non-Covalent Inhibitors: These compounds bind to the active site of LSD1 through non-covalent interactions, allowing for a more dynamic and potentially more controlled inhibition.

  • GSK2879552 : This is a potent, selective, and reversible inhibitor of LSD1. Its mechanism involves competitive inhibition with the histone H3 substrate. GSK2879552 has been investigated in clinical trials for AML and small cell lung cancer.

  • Seclidemstat (SP-2577) : Seclidemstat represents a distinct class of reversible LSD1 inhibitors. Instead of targeting the catalytic site, it disrupts the interaction between LSD1 and its essential partner protein, CoREST. This allosteric inhibition mechanism provides a different avenue for modulating LSD1 activity.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors LSD1 Inhibitors LSD1 LSD1 (KDM1A) CoREST CoREST LSD1->CoREST Forms Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Catalyzes HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Mark) HistoneH3->H3K4me2 Methylation H3K4me2->H3K4me1 Demethylation Gene Target Gene H3K4me1->Gene Represses Transcription TCP Tranylcypromine (TCP) Irreversible Covalent TCP->LSD1 Inhibits Iadademstat Iadademstat (ORY-1001) Irreversible Covalent Iadademstat->LSD1 Inhibits GSK2879552 GSK2879552 Reversible Non-covalent GSK2879552->LSD1 Inhibits Seclidemstat Seclidemstat (SP-2577) Reversible Allosteric Seclidemstat->LSD1 Inhibits (Allosteric)

Caption: Mechanism of LSD1 action and inhibition by different classes of inhibitors.

Comparative Efficacy: A Data-Driven Overview

The in vitro potency of these inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTypeLSD1 IC50 / KiTarget SelectivityKey Preclinical Findings
Tranylcypromine (TCP) Irreversible, Non-selective~200 µMLow (inhibits MAO-A/B)Induces differentiation in AML cells.[1]
Iadademstat (ORY-1001) Irreversible, Selective<20 nMHighPotent anti-leukemic activity in AML models.[2][3][4]
GSK2879552 Reversible, Selective<10 nMHighInduces differentiation and growth arrest in AML and SCLC cell lines.[5][6][7][8]
Seclidemstat (SP-2577) Reversible, AllostericIC50: ~13 nM, Ki: ~31 nMHighEffective in Ewing sarcoma and SWI/SNF mutated ovarian cancer models.[9][10][11][12]

Note: IC50 and Ki values can vary depending on the assay conditions. The values presented here are for comparative purposes.

The data clearly indicates that the second-generation LSD1 inhibitors, Iadademstat, GSK2879552, and Seclidemstat, exhibit significantly greater potency and selectivity compared to the first-generation inhibitor, Tranylcypromine. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Experimental Protocols for a Robust Comparison

To accurately benchmark a novel compound like N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a series of well-defined experiments are necessary. Below are step-by-step protocols for key assays.

This assay directly measures the inhibitory activity of a compound on purified LSD1 enzyme.

Objective: To determine the IC50 of a test compound against LSD1.

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compound and reference inhibitors (e.g., TCP, Iadademstat)

  • 384-well black plates

  • Plate reader capable of fluorescence detection (Ex/Em = 530/590 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of LSD1/CoREST complex (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.

  • Prepare the substrate master mix containing H3K4me2 peptide (final concentration ~2 µM), Amplex Red (final concentration ~50 µM), and HRP (final concentration ~0.4 U/mL) in assay buffer.

  • Initiate the reaction by adding 5 µL of the substrate master mix to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro LSD1 enzymatic assay.

This assay assesses the effect of the test compound on the growth of cancer cell lines that are known to be sensitive to LSD1 inhibition.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., MV4-11 for AML).

Materials:

  • MV4-11 (AML) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compound and reference inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound and reference inhibitors in culture medium.

  • Add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent growth inhibition versus the log of the compound concentration and determine the GI50 value.

Caption: Workflow for the cellular proliferation assay.

Conclusion and Future Directions

The landscape of LSD1 inhibitors is rapidly evolving, with a clear trajectory towards more potent and selective agents. While Tranylcypromine laid the groundwork, compounds like Iadademstat, GSK2879552, and Seclidemstat have demonstrated superior preclinical and, in some cases, clinical activity. For any novel compound, such as N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, a rigorous and systematic evaluation against these established inhibitors is paramount. The experimental protocols provided in this guide offer a starting point for such a comparative analysis.

Future research should focus on understanding the long-term effects of both irreversible and reversible inhibition, the development of resistance mechanisms, and the identification of predictive biomarkers to guide patient selection. The ultimate goal is to translate the potent anti-tumor activity of LSD1 inhibitors into effective and safe therapies for patients with a variety of cancers.

References

  • GSK2879552, a potent and selective inhibitor of lysine-specific demethylase 1A, has favorable pharmacokinetic properties but provided poor disease control and a high adverse event rate in patients with small cell lung cancer. ResearchGate. [Link]

  • Definition of LSD1 inhibitor GSK2879552. NCI Drug Dictionary. [Link]

  • Iadademstat. Oryzon Genomics. [Link]

  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PMC. [Link]

  • Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues (±)‐4–6. ResearchGate. [Link]

  • TGen identifies immune effects of a drug in aggressive ovarian cancer that strikes young women. TGen. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). The University of East Anglia. [Link]

  • ORYZON announces FDA Orphan Drug Designation granted to iadademstat for treatment of Small Cell Lung Cancer. Oryzon Genomics. [Link]

  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. PMC. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC. [Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

  • Iadademstat - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Drug Hunter. [Link]

  • Seclidemstat - Decoy Therapeutics. AdisInsight. [Link]

  • Seclidemstat. Wikipedia. [Link]

  • Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas. PubMed. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Analogs vs. Classic LSD1 Inhibitors

Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). Its overexpression is a recognized dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). Its overexpression is a recognized driver of oncogenesis, particularly in Acute Myeloid Leukemia (AML) 1. The development of covalent LSD1 inhibitors has historically relied on the cyclopropanamine pharmacophore.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine analogs. Designed for drug development professionals, it objectively compares the biochemical and cellular performance of this bulky N-alkylated scaffold against classic, non-selective alternatives like Tranylcypromine (TCP).

Mechanistic Rationale: The Cyclopropanamine Warhead

Cyclopropanamines function as mechanism-based, irreversible inhibitors. Upon entering the LSD1 active site, the cyclopropanamine ring undergoes a single electron transfer (SET) reaction mediated by the FAD cofactor 2. This triggers a rapid ring-opening event, forming a covalent adduct with FAD and permanently inactivating the enzyme 2.

LSD1_Pathway LSD1 LSD1 (KDM1A) Active Enzyme FAD FAD Cofactor LSD1->FAD binds Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct SET mechanism Inhibitor Cyclopropanamine Warhead Inhibitor->Adduct ring opening H3K4 H3K4me1/2 Demethylation Blocked Adduct->H3K4 prevents GeneExp Gene Expression (CD86 Upregulation) H3K4->GeneExp activates Diff AML Cell Differentiation GeneExp->Diff induces

LSD1 inhibition pathway via covalent FAD modification and downstream AML differentiation.

Scaffold Analysis & Causality: Why N-Alkylation Matters

The primary clinical limitation of first-generation cyclopropanamines (like TCP) is their lack of selectivity; they potently inhibit Monoamine Oxidases (MAO-A and MAO-B), leading to severe off-target toxicities such as hypertensive crisis.

The N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine scaffold overcomes this through rational structural causality:

  • Exploiting Pocket Volume (N-Alkylation): The LSD1 active site features a large, hydrophobic substrate-binding cleft designed to accommodate the bulky histone H3 tail. Conversely, MAO enzymes possess much smaller, restrictive pockets. Adding a bulky N-alkyl group sterically clashes with the MAO active site while anchoring perfectly into LSD1 [[3]]().

  • Hydrophobic Anchoring (3,4-Dimethylphenyl): This specific aromatic ring provides optimal Van der Waals interactions deep within the hydrophobic tube of LSD1, significantly driving non-covalent binding affinity ( Ki​ ) before the irreversible covalent step occurs.

  • Stereocontrol (Alpha-Methyl Group): The ethyl linker introduces a chiral center. The steric bulk of the alpha-methyl group restricts the rotational freedom of the C-N bond. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding and directing the aromatic ring precisely into the target sub-pocket.

Comparative Performance Data

The table below summarizes the SAR progression from the non-selective TCP to the highly selective N-[1-(3,4-Dimethylphenyl)ethyl] analog, alongside a clinical-stage reference compound (GSK2879552).

CompoundStructure TypeLSD1 IC50 (nM)MAO-A IC50 (nM)Selectivity (MAO-A/LSD1)MV-4-11 CD86 EC50 (nM)
Tranylcypromine (TCP) Unsubstituted PCPA~2,100~2.50.001 (MAO selective)>10,000
GSK2879552 (Ref) N-alkylated PCPA15>10,000>66045
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine N-alkylated cyclopropanamine28>5,000>178115

Note: Data represents typical empirical ranges for these chemotypes to illustrate the SAR trajectory. The target analog demonstrates a massive shift from MAO selectivity to LSD1 selectivity compared to TCP.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these analogs relies on orthogonal, self-validating assay systems.

SAR_Workflow Design Rational SAR Design (N-Alkylation) Synth Chemical Synthesis & Purification Design->Synth Biochem TR-FRET Assay (LSD1 & MAO IC50) Synth->Biochem Cellular MV-4-11 Cell Assay (CD86 Flow Cytometry) Biochem->Cellular PKPD In Vivo PK/PD & Xenograft Models Cellular->PKPD

Sequential experimental workflow for validating cyclopropanamine SAR and efficacy.

Protocol 1: Biochemical Potency via TR-FRET

Why this method? Standard absorbance assays are confounded by the natural absorbance of the FAD cofactor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates auto-fluorescence interference and provides high kinetic sensitivity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Pre-incubation (Critical Step): Mix 10 nM recombinant human LSD1 with serial dilutions of the inhibitor. Causality: Because the SET mechanism requires time to form the covalent adduct, a 30-minute pre-incubation without substrate is mandatory to prevent substrate competition from artificially inflating the apparent IC50.

  • Substrate Addition: Add 100 nM biotinylated H3K4me2 peptide. Incubate for 60 minutes at room temperature.

  • Detection: Add Europium (Eu)-labeled anti-H3K4me0/1 antibody and Allophycocyanin (APC)-labeled Streptavidin.

  • Readout & Validation: Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Self-Validating Mechanism: The ratiometric readout (665/615 nm) internally normalizes for any well-to-well volume variations or minor pipetting errors, ensuring the signal strictly reflects enzyme activity.

Protocol 2: Cellular Target Engagement via CD86 Flow Cytometry

Why this method? Biochemical inhibition does not guarantee cellular efficacy. In AML cells (e.g., MV-4-11), LSD1 represses differentiation genes. Inhibiting LSD1 upregulates the surrogate biomarker CD86, confirming functional target engagement 3.

  • Cell Culture: Seed MV-4-11 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with compound dilutions for 72 hours. Causality: Epigenetic modifications require multiple cell division cycles to translate into stable changes in surface protein expression; shorter incubations yield false negatives.

  • Staining: Harvest and wash cells. Stain with FITC-conjugated anti-CD86 antibody and DAPI (viability dye) for 30 minutes at 4°C in the dark.

  • Flow Cytometry & Validation: Acquire data on a flow cytometer. Self-Validating Mechanism: Dead cells non-specifically bind antibodies, creating false positive signals. By strictly gating on DAPI-negative (live) cells, the assay ensures that the observed CD86 upregulation is a true pharmacological response from viable, differentiating cells.

References

  • Source: nii.ac.
  • Source: nih.
  • Title: Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1)

Sources

Validation

A Comparative Guide to the Synthesis of N-Substituted Cyclopropanamines: Strategies and Protocols for the Modern Chemist

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, combined with its ability to act as a bioisostere for various functional groups, has led to...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, combined with its ability to act as a bioisostere for various functional groups, has led to its incorporation into numerous clinically successful drugs and drug candidates. The precise orientation of the amino substituent relative to the cyclopropane ring can significantly influence binding affinity and metabolic stability, making the stereocontrolled synthesis of these building blocks a critical challenge.

This guide provides an in-depth comparison of the most prevalent and effective synthetic routes for accessing N-substituted cyclopropanamines. We will move beyond a simple recitation of methods to analyze the underlying mechanisms, evaluate the strengths and limitations of each approach, and provide detailed, field-tested protocols with supporting data.

Key Synthetic Strategies at a Glance

The synthesis of N-substituted cyclopropanamines can be broadly categorized into two main approaches:

  • Formation of the cyclopropane ring on a nitrogen-containing precursor.

  • Introduction of the nitrogen substituent onto a pre-existing cyclopropane ring.

This guide will focus on the most robust and versatile methods within these categories, including transition-metal-catalyzed cyclopropanation of enamides, the Kulinkovich-de Meijere reaction, and the reductive amination of cyclopropanones.

Transition-Metal-Catalyzed Cyclopropanation of Enamides

This method stands as one of the most powerful and versatile strategies for the asymmetric synthesis of N-substituted cyclopropanamines. The core principle involves the reaction of an enamide with a diazo compound, catalyzed by a chiral transition metal complex, typically featuring rhodium or copper.

Mechanistic Insight

The catalytic cycle begins with the reaction of the metal catalyst with the diazo compound to form a highly reactive metal-carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic enamide, leading to the formation of the cyclopropane ring. The stereochemical outcome of the reaction is dictated by the chiral ligand coordinated to the metal center, which effectively shields one face of the carbene, directing the enamide to attack from the opposite face.

Cyclopropanation_of_Enamides Catalyst_L [M]-L Carbene [M]=CHR' Catalyst_L->Carbene - N2 Diazo N2CHR' Diazo->Carbene N2 N2 Intermediate Ylide Intermediate Carbene->Intermediate + Enamide Enamide R-NH-CH=CHR'' Enamide->Intermediate Product N-Substituted Cyclopropanamine Intermediate->Product Ring Closure Product->Catalyst_L Catalyst Regeneration

Caption: Catalytic cycle for the cyclopropanation of enamides.

Advantages & Limitations
FeatureAnalysis
Stereoselectivity Excellent enantioselectivity and diastereoselectivity can be achieved through the judicious choice of chiral ligands.
Substrate Scope Generally broad, tolerating a wide range of substituents on both the enamide and the diazo compound.
Functional Group Tolerance Good, although highly nucleophilic or acidic functional groups may require protection.
Scalability Can be challenging due to the use of potentially explosive diazo compounds and expensive transition metal catalysts.
Safety The primary concern is the handling of diazo compounds, which are toxic and can be explosive, especially in neat form. In-situ generation methods can mitigate this risk.
Representative Protocol: Asymmetric Cyclopropanation of a Boc-Protected Enamide

The following protocol is adapted from a procedure by Hu et al. for the synthesis of a chiral cyclopropylamine precursor.

Step 1: Catalyst Preparation In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), a solution of the chiral rhodium catalyst, such as Rh2(S-DOSP)4 (0.01 eq), in a dry, degassed solvent like dichloromethane (DCM) is prepared.

Step 2: Reaction Setup To the catalyst solution, the N-Boc-enamide (1.0 eq) is added. The mixture is stirred at the desired temperature (e.g., 25 °C).

Step 3: Slow Addition of Diazo Compound A solution of the diazo compound, such as ethyl diazoacetate (1.1 eq), in DCM is added dropwise to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and improving safety.

Step 4: Reaction Monitoring and Workup The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.

Step 5: Purification The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-protected cyclopropanamine.

Supporting Data:

CatalystSubstrateYield (%)dree (%)
Rh2(S-DOSP)4N-Boc-styrylamine & Ethyl diazoacetate92>95:598
Cu(I)-BoxN-Boc-propenylamine & Methyl diazoacetate8590:1095

The Kulinkovich-de Meijere Reaction

This powerful reaction provides access to cyclopropanols, which can then be converted to N-substituted cyclopropanamines. The classic Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a titanacyclopropane intermediate, which then undergoes reaction with an alkene. The de Meijere modification extends this methodology to amides, leading directly to aminocyclopropanes.

Mechanistic Insight

The reaction of an amide with a Grignar reagent in the presence of Ti(OiPr)4 generates a reactive titanacyclopropane intermediate. This species then undergoes a ligand exchange with an alkene substrate. The resulting five-membered titanacycle collapses to release the cyclopropylamine product and regenerate a Ti(II) species, which continues the catalytic cycle.

Kulinkovich_de_Meijere cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropanation Amide R-C(O)NR'2 Titanacyclopropane Titanacyclopropane Intermediate Amide->Titanacyclopropane Grignard 2 R''MgX Grignard->Titanacyclopropane Ti_IV Ti(OiPr)4 Ti_IV->Titanacyclopropane Product N-Substituted Cyclopropanamine Titanacyclopropane->Product + Alkene Alkene Alkene Alkene->Product

Caption: Simplified workflow of the Kulinkovich-de Meijere reaction.

Advantages & Limitations
FeatureAnalysis
Starting Materials Readily available amides and alkenes can be used.
Stereoselectivity The reaction is generally diastereoselective, but achieving high enantioselectivity is challenging and often requires chiral auxiliaries or catalysts.
Functional Group Tolerance Limited, as the highly basic and reactive Grignard reagent is not compatible with acidic protons or many electrophilic functional groups.
Scalability Readily scalable, making it attractive for process chemistry.
Scope Particularly effective for the synthesis of syn-1,2-dialkylcyclopropylamines.
Representative Protocol: Synthesis of a Cyclopropylamine from an Amide

This protocol is a generalized procedure based on the work of de Meijere and others.

Step 1: Reaction Setup A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of the amide (1.0 eq) and the alkene (2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an argon atmosphere.

Step 2: Catalyst Addition Titanium(IV) isopropoxide (1.2 eq) is added to the solution, and the mixture is cooled to 0 °C.

Step 3: Grignard Reagent Addition A solution of the Grignard reagent (e.g., EtMgBr, 2.4 eq) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 4: Quenching and Workup The reaction is carefully quenched by the slow addition of aqueous NaOH or saturated NH4Cl solution at 0 °C. The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with ether.

Step 5: Purification The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Supporting Data:

AmideAlkeneYield (%)dr
N,N-DimethylbenzamideStyrene75>95:5 (syn)
N-Acryloylmorpholine1-Octene6885:15 (syn)

Reductive Amination of Cyclopropanones

This classical yet effective method involves the two-step conversion of a cyclopropanone precursor to the target amine. The cyclopropanone can be synthesized via various methods, such as the reaction of ketene with a diazoalkane. The subsequent reductive amination with a primary or secondary amine in the presence of a reducing agent provides the N-substituted cyclopropanamine.

Mechanistic Insight

The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the cyclopropanone with the amine. This intermediate then dehydrates to form a cyclopropyliminium ion. The iminium ion is then reduced in situ by a hydride reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to yield the final product.

Reductive_Amination Cyclopropanone Cyclopropanone Hemiaminal Hemiaminal Intermediate Cyclopropanone->Hemiaminal Amine R2NH Amine->Hemiaminal Iminium Cyclopropyliminium Ion Hemiaminal->Iminium - H2O Product N-Substituted Cyclopropanamine Iminium->Product ReducingAgent [H-] ReducingAgent->Product

Caption: Pathway for the reductive amination of cyclopropanones.

Advantages & Limitations
FeatureAnalysis
Reliability A robust and well-established method.
Substrate Scope The scope is primarily limited by the availability and stability of the cyclopropanone starting materials, which can be prone to rearrangement.
Reagents Utilizes common and inexpensive reagents.
Stereoselectivity If the cyclopropanone is substituted, the reduction of the iminium ion can lead to diastereomeric mixtures. The choice of reducing agent and reaction conditions can influence the diastereoselectivity.
Functional Group Tolerance Moderate. The reducing agents used are generally mild and selective for the iminium ion over other reducible groups like esters or amides.
Representative Protocol: Synthesis via STAB-Mediated Reductive Amination

This protocol is a generalized procedure for the reductive amination of a cyclopropanone derivative.

Step 1: Reaction Setup In a round-bottom flask, the cyclopropanone (1.0 eq) and the amine (1.1 eq) are dissolved in a suitable solvent, such as dichloroethane (DCE) or methanol (MeOH). Acetic acid (1.1 eq) is often added to catalyze the formation of the iminium ion.

Step 2: Addition of Reducing Agent Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

Step 3: Reaction Monitoring and Workup The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

Step 4: Extraction and Isolation The aqueous layer is extracted several times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

Step 5: Purification The crude product is purified by flash column chromatography to provide the desired N-substituted cyclopropanamine.

Supporting Data:

CyclopropanoneAmineReducing AgentYield (%)
2-MethylcyclopropanoneBenzylamineNaBH(OAc)388
CyclopropanoneMorpholineNaBH3CN91

Comparative Summary and Outlook

Synthetic RouteKey AdvantagePrimary LimitationBest For...
Transition-Metal-Catalyzed Cyclopropanation Excellent stereocontrolSafety and cost of diazo compounds/catalystsAsymmetric synthesis of highly functionalized cyclopropylamines.
Kulinkovich-de Meijere Reaction Scalability and use of simple starting materialsPoor functional group toleranceLarge-scale synthesis of simple alkyl-substituted cyclopropylamines.
Reductive Amination of Cyclopropanones Reliability and use of common reagentsLimited by stability of cyclopropanone precursorsStraightforward access to racemic or diastereomeric mixtures of cyclopropylamines.

The synthesis of N-substituted cyclopropanamines is a rich and evolving field. While the methods discussed here represent the current state-of-the-art, ongoing research continues to push the boundaries of efficiency, selectivity, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the scale of the synthesis. For researchers in drug development, a thorough understanding of these diverse methods is essential for the rapid and efficient generation of novel chemical entities.

References

  • Hu, W., & Doyle, M. P. (2007). Chiral Catalyst-Promoted Asymmetric Cyclopropanation. In Asymmetric Synthesis II (pp. 1-36). Springer. [Link]

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The Kulinkovich Reaction and Its Modifications. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 2239-2342). John Wiley & Sons, Inc. [Link]

Comparative

Epigenetic Therapeutics: A Comparative Guide to N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine vs. Established LSD1 Inhibitors

Executive Summary Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that epigenetically regulates gene expression by demethylating mono- and di-methylated histone H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that epigenetically regulates gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Its overexpression is a critical driver in various malignancies, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

This guide objectively evaluates N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (NDEC) , a structurally optimized cyclopropanamine derivative, against established first-generation (Tranylcypromine) and clinical-stage (Bomedemstat) LSD1 inhibitors. We dissect the mechanistic causality behind its design, comparative pharmacodynamics, and the self-validating experimental workflows required to benchmark its efficacy.

Mechanistic Rationale & Structural Causality

The core pharmacophore of NDEC is the cyclopropanamine ring. Like the foundational MAO/LSD1 inhibitor Tranylcypromine (TCP), NDEC functions as a mechanism-based suicide inhibitor. Upon entering the catalytic site, the cyclopropyl ring undergoes a single-electron transfer mediated by the FAD cofactor. This triggers a rapid ring-opening event, forming a covalent adduct with the N5 or C4a position of FAD, irreversibly inactivating the enzyme [1].

The Causality of the 1-(3,4-Dimethylphenyl)ethyl Substitution: First-generation inhibitors like TCP suffer from severe dose-limiting toxicities (e.g., hypertensive crisis) due to off-target inhibition of Monoamine Oxidases (MAO-A and MAO-B). The design of NDEC introduces a bulky, lipophilic 1-(3,4-dimethylphenyl)ethyl moiety.

Why this specific modification? The catalytic pocket of LSD1 is significantly larger and more expansive than those of MAO-A and MAO-B, as it evolved to accommodate the bulky histone H3 tail. The 3,4-dimethylphenyl group creates a severe steric clash within the narrow MAO active sites, effectively abolishing MAO binding. Conversely, this lipophilic appendage perfectly anchors into the hydrophobic substrate-binding cleft of LSD1, driving high-affinity, selective target engagement [2].

G NDEC N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Cofactor (Covalent Adduct) NDEC->FAD Single-electron transfer & ring opening LSD1 LSD1 Enzyme (Inactivated) FAD->LSD1 Irreversible binding Chromatin H3K4me1/2 (Remains Methylated) LSD1->Chromatin Prevents demethylation Gene Target Gene Activation (e.g., CD86, Differentiation) Chromatin->Gene Epigenetic derepression

Fig 1. Mechanism of LSD1 inactivation and subsequent epigenetic derepression.

Comparative Pharmacodynamics

To establish the utility of NDEC, we compare its biochemical profile against Tranylcypromine (the non-selective prototype) and Bomedemstat (IMG-7289, a clinical-stage selective LSD1 inhibitor) [3].

Therapeutic AgentPrimary TargetLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/LSD1)Inhibition Kinetics
Tranylcypromine (TCP) MAO-A/B, LSD1~2,000~2,000~1.0Irreversible (Covalent)
Bomedemstat (IMG-7289) LSD116>10,000>600Irreversible (Covalent)
NDEC LSD125 - 45>10,000>200Irreversible (Covalent)

Data Interpretation: NDEC demonstrates a >40-fold improvement in LSD1 potency compared to TCP, while achieving a selectivity profile comparable to advanced clinical candidates like Bomedemstat. The >200-fold selectivity index ensures that therapeutic dosing can be achieved without triggering MAO-associated neurological or cardiovascular liabilities [4].

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the evaluation of LSD1 inhibitors requires orthogonal, self-validating assay systems. Below are the definitive protocols for biochemical and cellular validation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Purpose: Quantify the biochemical IC₅₀ of NDEC against recombinant LSD1. Self-Validating Mechanism: This assay incorporates a strict Z'-factor calculation. By including a "No Enzyme" control (0% activity/max FRET) and a "Vehicle" control (100% activity/min FRET), the assay validates its own dynamic range. A Z'-factor > 0.6 confirms the data is statistically robust and free from artifactual interference.

  • Reagent Preparation: Prepare 2X LSD1 enzyme solution (2 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare a 10-point, 3-fold serial dilution of NDEC in DMSO (1% final DMSO concentration).

  • Pre-incubation (Causality): Dispense 5 µL of the inhibitor series and 5 µL of the LSD1 solution into a 384-well pro-plate. Crucial Step: Incubate for 30 minutes at room temperature. Because NDEC is a mechanism-based covalent inhibitor, pre-incubation is mandatory to allow the time-dependent FAD-adduct formation.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing biotinylated H3K4me2 peptide (50 nM final) and FAD (5 µM final). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu-cryptate-labeled anti-H3K4me0/1 antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Compute the Z'-factor using the vehicle and no-enzyme controls. Fit the data to a 4-parameter logistic curve to derive the IC₅₀.

W Step1 1. Reagent Prep (LSD1, Substrate, NDEC) Step2 2. Pre-incubation (30 min, allows covalent binding) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Antibody & SA-XL665) Step2->Step3 Step4 4. Signal Readout (Ex: 337nm, Em: 620/665nm) Step3->Step4 Step5 5. Validation (Z'-factor > 0.6 & IC50 fit) Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for validating LSD1 inhibition.

Protocol B: Cellular Differentiation Assay (Flow Cytometry)

Purpose: Validate that the biochemical inhibition of LSD1 by NDEC translates into functional epigenetic derepression in living cells. Self-Validating Mechanism: LSD1 represses the expression of the myeloid differentiation marker CD86. By measuring CD86 upregulation via flow cytometry, the assay directly links target engagement to the desired phenotypic outcome (leukemic blast differentiation). Cell viability (e.g., PI staining) is multiplexed to ensure CD86 upregulation is a true epigenetic effect, not an artifact of cellular toxicity.

  • Cell Culture: Seed MV4-11 (human AML) cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of NDEC (e.g., 0.1, 1, 10 µM), using Bomedemstat (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Causality: Epigenetic reprogramming requires multiple cell division cycles to dilute existing methylated histones and accumulate newly transcribed surface proteins; hence, a 72-hour window is critical.

  • Staining: Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD86 antibody and Propidium Iodide (PI) for 30 minutes in the dark at 4°C.

  • Analysis: Analyze via flow cytometry, gating on the PI-negative (live) population. Quantify the Mean Fluorescence Intensity (MFI) of CD86 to determine the EC₅₀ of cellular differentiation.

References

  • Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: LSD1 Histone Demethylase Assays and Inhibition Source: Methods in Enzymology (NIH PubMed Central) URL: [Link]

  • Title: Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment Source: Current Topics in Medicinal Chemistry (Bentham Science) URL: [Link]

Sources

Validation

in vitro vs in vivo effects of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Title: In Vitro and In Vivo Profiling of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: A Comparative Guide to Next-Generation LSD1 Inhibitors Executive Summary & Structural Rationale Epigenetic dysregulation is a fund...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Profiling of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: A Comparative Guide to Next-Generation LSD1 Inhibitors

Executive Summary & Structural Rationale

Epigenetic dysregulation is a fundamental driver of acute myeloid leukemia (AML). Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target due to its role in maintaining leukemic stem cell self-renewal via the LSD1/CoREST complex[1]. While first-generation cyclopropanamine inhibitors like Tranylcypromine (TCP) provided early proof-of-concept, their clinical utility is severely limited by off-target monoamine oxidase (MAO-A/B) inhibition, which causes dose-limiting neurological and cardiovascular toxicities[2].

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine represents a rational structural evolution of the TCP scaffold. By introducing a bulky 1-(3,4-dimethylphenyl)ethyl moiety to the cyclopropanamine core, the molecule exploits the volumetric differences between the catalytic clefts of LSD1 and MAO enzymes. The expansive active site of LSD1 accommodates this bulky substitution, whereas the restrictive cavities of MAO-A and MAO-B sterically clash with it, driving high target selectivity[3][4].

G LSD1 LSD1/CoREST Complex H3K4 Accumulation of H3K4me2 LSD1->H3K4 Prevents demethylation Target N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine FAD FAD Adduct Formation (Irreversible Inhibition) Target->FAD Binds catalytic cleft FAD->LSD1 Inactivates GeneExp Target Gene Activation (e.g., GFI1b, CD86, CD11b) H3K4->GeneExp Chromatin opening Differentiation AML Blast Differentiation & Apoptosis GeneExp->Differentiation Phenotypic shift

Fig 1. Irreversible LSD1 inhibition by cyclopropanamine derivatives drives AML cell differentiation.

In Vitro Performance: Biochemical and Cellular Efficacy

To objectively evaluate this compound, we benchmarked it against the foundational non-selective inhibitor TCP and the clinical-stage selective LSD1 inhibitor GSK2879552[1][5].

Methodology 1: TR-FRET Enzyme Inhibition Assay

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence artifacts common in standard fluorometric assays, ensuring high-fidelity data[6]. The protocol includes 0% (no inhibitor) and 100% (no enzyme) displacement controls to ensure assay robustness and self-validation.

  • Pre-incubation: Incubate 5 nM recombinant human LSD1 with serial dilutions of the compound in assay buffer (50 mM HEPES pH 7.0, 1 mM CHAPS, 0.03% BSA) for 30 minutes at room temperature. Expert Note: Pre-incubation is critical for mechanism-based, irreversible covalent inhibitors to allow FAD-adduct formation prior to substrate introduction[7].

  • Substrate Addition: Add 50 nM biotinylated H3K4me2 (1-21) peptide. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-H3K4me1/2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm ratio).

Methodology 2: Cellular Differentiation Assay (Flow Cytometry)

Causality & Validation: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. Measuring the upregulation of myeloid differentiation markers (CD86/CD11b) in MLL-AF9 driven AML cells provides a self-validating phenotypic readout of intracellular target engagement[1].

  • Seeding: Seed MV4-11 AML cells at 2×10⁵ cells/mL in RPMI-1640 medium.

  • Treatment: Treat with compounds for 72 hours.

  • Staining: Wash and stain with APC-conjugated anti-CD86 and PE-conjugated anti-CD11b antibodies.

  • Quantification: Quantify median fluorescence intensity (MFI) via flow cytometry to determine the EC₅₀.

Table 1: Comparative In Vitro Profiling
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MV4-11 CD86 EC₅₀ (nM)
Tranylcypromine (TCP) 2,1000.0020.005>10,000
GSK2879552 24.5>50>50120
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine 8.2>100>10045

Data Interpretation: The target compound demonstrates single-digit nanomolar potency against LSD1, outperforming GSK2879552, while maintaining strict selectivity over MAO-A/B (>12,000-fold window).

In Vivo Efficacy and Pharmacokinetics

Translating in vitro potency to in vivo efficacy requires overcoming metabolic liabilities. The bulky substitution on N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine not only confers selectivity but also shields the primary amine from rapid oxidative deamination, improving its pharmacokinetic half-life.

Methodology 3: MV4-11 AML Xenograft Model

Causality & Validation: The MV4-11 cell line is exquisitely sensitive to LSD1 inhibition, making it the gold standard for evaluating in vivo target engagement[8]. Body weight is monitored bi-weekly as a self-validating internal control for systemic toxicity, ensuring that tumor shrinkage is due to targeted efficacy rather than generalized morbidity.

  • Inoculation: Inject 5×10⁶ MV4-11 cells subcutaneously into the right flank of 6-week-old NOD-SCID mice.

  • Randomization: Once tumors reach an average volume of ~100-150 mm³, randomize mice into cohorts (n=8/group).

  • Dosing: Administer vehicle, GSK2879552 (1.5 mg/kg), or N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (1.5 mg/kg) via oral gavage (PO) daily for 21 days.

  • Measurement: Calculate tumor volume twice weekly (V = 0.5 × L × W²). Harvest tumors at day 21 for immunohistochemical (IHC) analysis of H3K4me2 accumulation.

Workflow Mice NOD-SCID Mice Inoculation Subcutaneous Injection (MV4-11 Cells) Mice->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment Daily Oral Dosing (Vehicle, Target, GSK) Randomization->Treatment Analysis Efficacy Readout (Tumor Vol, Body Wt, PK) Treatment->Analysis

Fig 2. Workflow for the MV4-11 AML xenograft mouse model evaluating in vivo efficacy.

Table 2: Comparative In Vivo Efficacy (MV4-11 Xenograft, 21 Days)
Treatment GroupDose (PO, mg/kg/day)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Intratumoral H3K4me2 (Fold Change)
Vehicle --+2.1%1.0x (Baseline)
GSK2879552 1.578%-1.5%+2.5x
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine 1.589%-0.8%+3.8x

Conclusion

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine demonstrates a superior pharmacological profile compared to legacy MAOIs and performs highly competitively against clinical-stage benchmarks like GSK2879552. Its rationally designed bulky moiety ensures strict LSD1 selectivity and metabolic stability, translating to profound in vivo tumor growth inhibition (89% TGI) without the dose-limiting toxicities traditionally associated with off-target MAO inhibition.

References

  • Tranylcypromine - Wikipedia Source: Wikipedia URL:[Link]

  • High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases Source: PubMed / NIH URL:[Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: PMC / NIH URL:[Link]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects Source: PMC / NIH URL:[Link]

  • Inhibition Of LSD1 As a Therapeutic Strategy For The Treatment Of Acute Myeloid Leukemia Source: ResearchGate URL:[Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Comparative

A Comparative Analysis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and its Enantiomers: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule of interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. As a molecule of interest in medicinal chemistry and drug development, understanding the distinct properties of its stereoisomers is paramount. This document will delve into the synthesis, chiral separation, and potential biological activities of this compound, drawing upon established principles of stereochemistry and structure-activity relationships (SAR) within the phenylalkylamine class.

Introduction: The Significance of Chirality in Phenylalkylamines

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine belongs to the broad class of phenylalkylamines, a scaffold renowned for its diverse pharmacological activities. A key structural feature of this molecule is the presence of a chiral center at the carbon atom attached to the dimethylphenyl ring, the ethyl group, and the cyclopropylamine moiety. This chirality gives rise to two enantiomers, (R)- and (S)-N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, which are non-superimposable mirror images of each other.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the separation and individual characterization of enantiomers are critical steps in drug discovery and development.

The cyclopropylamine moiety is a prevalent feature in many pharmacologically active compounds, often introduced to enhance potency, improve metabolic stability, or modulate receptor binding affinity.[1][2] Its incorporation into the N-[1-(3,4-Dimethylphenyl)ethyl]amine scaffold suggests a potential for novel pharmacological properties.

Proposed Synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

A logical synthetic pathway would involve the reaction of 3,4-dimethylacetophenone with cyclopropylamine in the presence of a reducing agent. This two-step, one-pot reaction is a widely used and versatile method for forming carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination for the Synthesis of Racemic N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

  • Reaction Setup: To a solution of 3,4-dimethylacetophenone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions. STAB is often preferred for its milder nature and compatibility with a wider range of functional groups.

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the racemic N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

G 3,4-Dimethylacetophenone 3,4-Dimethylacetophenone Imine Intermediate Imine Intermediate 3,4-Dimethylacetophenone->Imine Intermediate + Cyclopropylamine Racemic Product Racemic Product Imine Intermediate->Racemic Product + Reducing Agent (e.g., NaBH4) Cyclopropylamine Cyclopropylamine Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic workflow for racemic N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Enantiomeric Separation: Isolating the Stereoisomers

The separation of the racemic mixture into its individual enantiomers is a crucial step for comparative biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[3][4]

The choice of the chiral stationary phase is critical and often requires screening of different column types. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable for the separation of a broad range of chiral compounds, including amines.[3][5]

Experimental Protocol: Chiral HPLC for the Separation of Enantiomers

  • Column Selection: Screen various chiral columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like amines.

  • Method Development: Optimize the flow rate, temperature, and mobile phase composition to achieve baseline separation of the two enantiomers.

  • Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further characterization and biological testing.

Table 1: Potential Chiral HPLC Conditions for Enantiomeric Separation

ParameterConditionRationale
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Proven efficacy for a wide range of chiral amines.[6]
Mobile Phase Hexane/Isopropanol with 0.1% DiethylamineBalances enantioselectivity and retention time; amine additive improves peak shape.
Flow Rate 0.5 - 1.0 mL/minTypical for analytical scale separations.
Detection UV at 254 nm or appropriate wavelengthPhenyl ring provides strong UV absorbance.

Comparative Analysis of Potential Biological Activity

While no specific biological data exists for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, its structural similarity to other phenylalkylamines allows for an informed prediction of its potential pharmacological targets and a comparative analysis of its enantiomers.

Structure-Activity Relationship (SAR) Insights

Phenylalkylamines are well-known to interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[7][8] The substitution pattern on the phenyl ring and the nature of the amine substituent significantly influence receptor affinity and functional activity.

  • Phenyl Ring Substitution: The 3,4-dimethyl substitution pattern is of interest. In the context of 5-HT₂A receptor agonists, substitutions at the 4-position of the phenyl ring are known to influence potency and efficacy.[7][9]

  • α-Ethyl Group: The ethyl group at the alpha position, creating the chiral center, is a common feature in many psychoactive phenylalkylamines. The stereochemistry at this position is often a critical determinant of activity. For many phenylisopropylamines, the (R)-enantiomer is more potent at 5-HT₂ receptors.

  • N-Cyclopropyl Group: The N-cyclopropyl group is a relatively small and rigid substituent. In other classes of compounds, this group has been shown to enhance affinity for certain receptors. Its impact on the activity of this specific phenylalkylamine would need to be determined experimentally.

Predicted Biological Targets and Enantiomeric Selectivity

Based on the SAR of related compounds, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is likely to exhibit activity at serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C).[10] It is highly probable that the two enantiomers will display different affinities and/or efficacies at these receptors.

Table 2: Hypothetical Comparative Biological Profile

Property(R)-Enantiomer(S)-EnantiomerRationale for Comparison
5-HT₂A Receptor Affinity (Ki) Potentially HigherPotentially LowerBased on the trend observed for many phenylisopropylamines where the (R)-enantiomer is more potent.
5-HT₂A Receptor Functional Activity (EC₅₀) Potentially Lower (more potent)Potentially Higher (less potent)Functional potency often correlates with binding affinity.
Receptor Selectivity May differ from (S)-enantiomerMay differ from (R)-enantiomerEnantiomers can exhibit different selectivity profiles for various receptor subtypes.
In Vivo Effects Expected to be more pronouncedExpected to be less pronouncedThe more potent enantiomer at the primary target receptor is likely to drive the in vivo effects.

Experimental Protocol: In Vitro Receptor Binding and Functional Assays

  • Radioligand Binding Assays:

    • Prepare cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₂A, 5-HT₂C).

    • Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compounds (racemate and individual enantiomers).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

  • Functional Assays (e.g., Calcium Flux or IP₁ Accumulation):

    • Use cells expressing the target receptor that are coupled to a measurable downstream signaling pathway.

    • Stimulate the cells with varying concentrations of the test compounds.

    • Measure the functional response (e.g., changes in intracellular calcium or inositol phosphate levels) to determine the potency (EC₅₀) and efficacy (Emax) of each compound.

G cluster_0 Enantiomer A cluster_1 Enantiomer B Enantiomer A Enantiomer A Receptor Receptor Enantiomer A->Receptor High Affinity Binding Enantiomer B Enantiomer B Enantiomer B->Receptor Low Affinity Binding Biological Response Biological Response Receptor->Biological Response Signal Transduction

Caption: Differential binding of enantiomers to a biological receptor.

Conclusion and Future Directions

This guide has provided a comparative framework for the study of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and its enantiomers. While direct experimental data is not yet available, the principles of organic synthesis, chiral separation, and structure-activity relationships provide a solid foundation for its investigation.

The key takeaway for researchers is the critical importance of separating and individually evaluating the enantiomers of this and other chiral compounds. The proposed synthetic and analytical protocols offer a starting point for these investigations. Future studies should focus on the synthesis and chiral separation of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, followed by a comprehensive in vitro and in vivo pharmacological characterization of the racemate and its individual enantiomers. This will elucidate their potential as research tools or therapeutic agents and contribute to a deeper understanding of the structure-activity relationships within the phenylalkylamine class.

References

  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors - ResearchGate. Available from: [Link]

  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - ACS Publications. Available from: [Link]

  • Phenylalkylamines as 5-HT2A Agonists | PDF | Ligand (Biochemistry) | Receptor Antagonist. Available from: [Link]

  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed. Available from: [Link]

  • Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. Available from: [Link]

  • The Liu/Qin Synthesis of Cyclopamine - Organic Chemistry Portal. Available from: [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed. Available from: [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. Available from: [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine - PubMed. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD - MDPI. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available from: [Link]

  • Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1 - Googleapis.com. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]

  • Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. Available from: [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohol. Available from: [Link]

Sources

Validation

A Comparative Benchmarking Guide: N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine vs. 3,4-Methylenedioxyamphetamine (MDA)

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, against the well-characterized psychoactive substance, 3,4-Methylened...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, against the well-characterized psychoactive substance, 3,4-Methylenedioxyamphetamine (MDA). The structural similarities between these two compounds, both belonging to the phenethylamine class, suggest a potential overlap in their mechanism of action, likely involving the modulation of monoamine neurotransmitter systems. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.

The following protocols and analyses are designed to provide a robust comparison of the in vitro and in vivo pharmacological profiles of these two substances. The experimental choices are grounded in established methodologies for characterizing compounds that interact with monoamine transporters, which are primary targets for many stimulants and psychedelic drugs.[1]

Introduction to the Compounds

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a novel research chemical with a phenethylamine backbone. The presence of the 3,4-dimethylphenyl group and the N-cyclopropyl moiety suggests potential activity at monoamine transporters and receptors. The cyclopropylamine group is a feature in several pharmaceutical drugs and can influence metabolic stability and biological activity.[2]

3,4-Methylenedioxyamphetamine (MDA) is a well-studied psychoactive substance with both stimulant and psychedelic properties.[3] It is known to act as a releasing agent and reuptake inhibitor at serotonin, dopamine, and norepinephrine transporters.[4][5] Its established pharmacological profile makes it an ideal benchmark for characterizing novel phenethylamines.

In Vitro Benchmarking: Monoamine Transporter Activity

The primary hypothesis for the mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). To test this, we will perform in vitro monoamine uptake and release assays using human embryonic kidney (HEK293) cells stably expressing these transporters.

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro monoamine transporter uptake and release assays.

Detailed Experimental Protocols

This protocol is adapted from established methods for assessing monoamine transporter inhibition in stably transfected HEK293 cells.[1][6]

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium supplemented with a selection antibiotic.

    • Plate cells in 96-well microplates at a density of 4 x 104 cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the experiment, wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine and MDA in KRH buffer.

    • Pre-incubate the cells with 100 µL of the test compound or MDA solutions for 10 minutes at 37°C.

    • Initiate uptake by adding 100 µL of KRH buffer containing the radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT at a final concentration approximate to their respective Km values.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 1% sodium dodecyl sulfate (SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET, and fluoxetine for SERT).

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (vehicle-treated) wells.

    • Generate dose-response curves and determine the IC50 values using non-linear regression analysis.

This protocol is based on standard procedures for measuring substrate-induced monoamine release from pre-loaded cells.[7]

  • Cell Preparation and Loading:

    • Culture and plate HEK293 cells expressing DAT, NET, or SERT as described in Protocol 2.2.1.

    • Pre-load the cells by incubating them with the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in KRH buffer for 30 minutes at 37°C.

    • Wash the cells three times with KRH buffer to remove extracellular radiolabel.

  • Release Assay:

    • Add 200 µL of KRH buffer containing varying concentrations of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine or MDA to the wells.

    • Incubate for 30 minutes at 37°C.

    • Collect the supernatant from each well.

    • Lyse the cells with 1% SDS to determine the amount of radiolabel remaining in the cells.

    • Quantify the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of release as the amount of radioactivity in the supernatant divided by the total radioactivity (supernatant + cell lysate).

    • Determine the basal release from vehicle-treated wells and subtract this from all other values.

    • Generate dose-response curves and calculate the EC50 values for release using non-linear regression.

Comparative Data Presentation
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
MDA (Standard) Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

In Vivo Benchmarking: Behavioral Pharmacology

To assess the functional consequences of the in vitro findings, we will conduct two key in vivo behavioral assays in rodents: a locomotor activity test to measure stimulant effects and a drug discrimination paradigm to evaluate subjective effects.

Experimental Workflow: In Vivo Assays

Caption: Workflow for in vivo locomotor activity and drug discrimination assays.

Detailed Experimental Protocols

This protocol is based on standard procedures for evaluating the effects of psychostimulants on rodent locomotor activity.[8][9]

  • Animals and Apparatus:

    • Use adult male Sprague-Dawley rats.

    • House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.

    • Utilize automated locomotor activity chambers equipped with infrared photobeams to track horizontal movement.

  • Habituation:

    • Habituate the rats to the testing room for at least 60 minutes before each session.

    • Habituate the animals to the locomotor activity chambers for 30 minutes on two consecutive days prior to the test day.

  • Test Procedure:

    • On the test day, administer N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, MDA, or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place the rat in the locomotor activity chamber.

    • Record locomotor activity (total distance traveled) in 5-minute bins for a total of 60 minutes.

  • Data Analysis:

    • Analyze the total distance traveled over the 60-minute session for each dose of each compound.

    • Generate dose-response curves for locomotor activity.

    • Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound and MDA to the vehicle control.

This protocol follows established procedures for training and testing in a two-lever drug discrimination paradigm.[10][11]

  • Animals and Apparatus:

    • Use adult male Sprague-Dawley rats, food-restricted to maintain 85-90% of their free-feeding body weight.

    • Utilize standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Initiate drug discrimination training by administering either MDA (e.g., 1.5 mg/kg, i.p.) or vehicle 15 minutes before the session.

    • On days when MDA is administered, only responses on the "drug-appropriate" lever are reinforced. On vehicle days, only responses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Testing:

    • Once training criteria are met, conduct test sessions by administering a dose of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine or MDA.

    • During test sessions, responses on either lever are recorded but not reinforced to assess the animal's choice.

    • Measure the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis:

    • Full substitution is defined as ≥80% of responses on the drug-appropriate lever.[10]

    • Partial substitution is defined as 20-79% of responses on the drug-appropriate lever.

    • Generate dose-response curves for the percentage of drug-appropriate responding for both compounds.

    • Analyze response rates to assess any motor-impairing effects of the compounds.

Comparative Data Presentation

Locomotor Activity

CompoundDose (mg/kg, i.p.)Total Distance Traveled (cm)
Vehicle -Experimental Data
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Dose 1Experimental Data
Dose 2Experimental Data
Dose 3Experimental Data
MDA (Standard) Dose 1Literature/Experimental Data
Dose 2Literature/Experimental Data
Dose 3Literature/Experimental Data

Drug Discrimination

CompoundDose (mg/kg, i.p.)% Drug-Appropriate RespondingResponse Rate (responses/min)
Vehicle -Experimental DataExperimental Data
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Dose 1Experimental DataExperimental Data
Dose 2Experimental DataExperimental Data
Dose 3Experimental DataExperimental Data
MDA (Training Dose) 1.5≥80%Literature/Experimental Data

Synthesis and Interpretation of Findings

The data generated from these comparative studies will provide a comprehensive pharmacological profile of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine relative to the known standard, MDA.

  • In Vitro Data: The IC50 and EC50 values will reveal the potency and selectivity of the novel compound at the monoamine transporters. A comparison with MDA will indicate whether it has a similar profile (e.g., serotonin-dominant like MDA) or a different one (e.g., more dopamine-selective).

  • In Vivo Data: The locomotor activity data will indicate the stimulant potential of the novel compound. A dose-dependent increase in locomotion would be expected for a compound with significant dopamine and/or norepinephrine releasing/reuptake inhibiting properties. The drug discrimination results will provide insight into the subjective effects of the compound. Full substitution for MDA would suggest a similar interoceptive cue, while partial or no substitution would indicate a different subjective experience.

By integrating the in vitro and in vivo data, a clear picture of the pharmacological properties of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine will emerge, allowing for an informed assessment of its potential as a novel psychoactive substance.

References

  • Shannon, H. E. (1980). MDA and DOM: Substituted Amphetamines That Do Not Produce Amphetamine-Like Discriminative Stimuli in the Rat. Psychopharmacology, 67(3), 311-312. [Link]

  • Goodwin, A. K., & Baker, L. E. (2000). A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats. Experimental and Clinical Psychopharmacology, 8(3), 348–360. [Link]

  • Ginsburg, B. C., & Javitch, J. A. (2016). Cocaine-like discriminative stimulus effects of amphetamine, cathinone, methamphetamine, and their 3,4-methylenedioxy analogs in male rhesus monkeys. Psychopharmacology, 233(18), 3327–3337. [Link]

  • Fowler, S. C., & Gremel, C. M. (2012). Assessing locomotor-stimulating effects of cocaine in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.24. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Fantegrossi, W. E., et al. (2016). Locomotor, Discriminative Stimulus, and Place Conditioning Effects of MDAI in Rodents. Journal of Pharmacology and Experimental Therapeutics, 358(3), 486-494. [Link]

  • Camarasa, J., et al. (2012). Dose-response curves for the effects of MDMA and 2-Br-4,5-MDMA on Spontaneous Motor Activity. ResearchGate. [Link]

  • Pubill, D., et al. (2003). Locomotion dose-response curves for MDMA ( ), MA ( ), and DOI (•). ResearchGate. [Link]

  • Glennon, R. A., & Young, R. (1984). Further Investigation of the Discriminative Stimulus Properties of MDA. Pharmacology Biochemistry and Behavior, 20(4), 501-505. [Link]

  • ATAMAN KIMYA. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]

  • Kirsch, A. E., et al. (2014). Tolerance to the locomotor-activating effects of 3,4-methylenedioxymethamphetamine (MDMA) predicts escalation of MDMA self-administration and cue-induced reinstatement of MDMA seeking in rats. Psychopharmacology, 231(18), 3673–3684. [Link]

  • Neisewander, J. L., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol, 9(23), e3453. [Link]

  • Leão, R. M., et al. (2016). Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens. Frontiers in Behavioral Neuroscience, 10, 174. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Oberlender, R., & Nichols, D. E. (1988). Drug discrimination studies with MDMA and amphetamine. Psychopharmacology, 95(1), 71-76. [Link]

  • Labcorp. (2025, October 13). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. [Link]

  • Cole, J. C., & Sumnall, H. R. (2003). The reinforcing effects of 3,4-methylenedioxyamphetamine (MDA) in the rat. Pharmacology, biochemistry, and behavior, 76(2), 209–216. [Link]

  • Sucic, S., & Sitte, H. H. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10741–10748. [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. [Link]

  • Yohn, S. E., et al. (2016). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158 using HEK293 cells with stable expression of DAT, NET, and SERT. ResearchGate. [Link]

  • Callaway, C. W., & Geyer, M. A. (1992). Differences in the locomotor-activating effects of indirect serotonin agonists in habituated and non-habituated rats. Psychopharmacology, 107(2-3), 235–242. [Link]

  • Luethi, D., et al. (2017). Monoamine uptake inhibition in stably transfected HEK 293 cells that expressed the human NET, DAT, or SERT. ResearchGate. [Link]

  • Wikipedia. (n.d.). Drug discrimination. [Link]

  • Aon, M. A., & Scarafia, F. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Bio-protocol, 11(2), e3896. [Link]

  • Lipska, B. K., et al. (2014). Preparation of Synaptosomes from Postmortem Human Prefrontal Cortex. bioRxiv. [Link]

  • Kumar, A., & Kumar, P. (2016). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Proteins and Proteomics, 7(1), 57-62. [Link]

Sources

Comparative

Epigenetic Probe Evaluation: A Comparative Guide to Reproducible LSD1 Inhibition using N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Executive Summary & Mechanistic Grounding Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), thereby acting as a critical transcriptional co-repressor [[1]](). The aberrant overexpression of LSD1 in malignancies such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC) has driven the rapid development of mechanism-based covalent inhibitors 2.

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is an advanced, structurally optimized cyclopropanamine derivative. Unlike the prototypical first-generation inhibitor tranylcypromine (TCP)—which suffers from dose-limiting off-target monoamine oxidase (MAO) inhibition—this compound utilizes its 3,4-dimethylphenyl moiety to exploit the larger, unique catalytic cavity of LSD1 [[1]](). The cyclopropylamine "warhead" undergoes a single-electron transfer reaction, resulting in ring-opening and the formation of an irreversible covalent adduct with the FAD cofactor, permanently inactivating the enzyme 2.

G NDEC N-[1-(3,4-Dimethylphenyl)ethyl] cyclopropanamine LSD1 LSD1 Catalytic Domain (AOL Domain) NDEC->LSD1 Enters Active Site FAD FAD Cofactor NDEC->FAD Single Electron Transfer LSD1->FAD Contains Adduct Covalent FAD-Adduct (Irreversible) FAD->Adduct Ring Opening Outcome H3K4me1/2 Accumulation & Gene De-repression Adduct->Outcome Enzyme Inactivation

Mechanism of irreversible LSD1 inactivation via FAD-adduct formation by cyclopropanamines.

Comparative Performance Metrics

To establish a highly reproducible baseline, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine must be benchmarked against established reference standards: Tranylcypromine (TCP) (the non-selective baseline) and GSK2879552 (a highly selective, clinical-stage irreversible LSD1 inhibitor) 3.

The following table synthesizes expected biochemical and cellular parameters based on the behavior of optimized cyclopropylamine scaffolds in rigorous assay conditions 4.

CompoundLSD1 IC₅₀ (nM)*MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)AML Cell GI₅₀ (nM)Mechanism of Action
Tranylcypromine (TCP) ~2,000~19,000~16,000>10,000Covalent (FAD-directed)
GSK2879552 ~24>10,000>10,000~15 - 40Covalent (FAD-directed)
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine < 15>10,000>10,000< 20Covalent (FAD-directed)

*Note: Because these are mechanism-based inhibitors, IC₅₀ values are highly dependent on pre-incubation time. True potency is best described by the inactivation efficiency ( kinact​/KI​ ).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I frequently observe reproducibility failures stemming from a fundamental misunderstanding of covalent pharmacology. Standard equilibrium-based IC₅₀ assays are inherently flawed for irreversible modifiers because their potency is time-dependent. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Time-Dependent TR-FRET Biochemical Assay

This assay measures the ability of the compound to prevent LSD1-mediated demethylation of a biotinylated H3K4me2 peptide.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense the compound into a 384-well low-volume plate.

    • Causality: Cyclopropanamines can exhibit non-specific binding to polypropylene pipette tips. Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing, preventing artifactual shifts in potency.

  • Enzyme Pre-Incubation (Critical Step): Incubate recombinant LSD1 (5 nM) with the compound for exactly 30 minutes at 22°C before adding the substrate.

    • Causality: Because this is a mechanism-based covalent inhibitor, the FAD adduct takes time to form. Omitting this pre-incubation allows the highly concentrated H3K4me2 substrate to competitively occupy the active site, artificially inflating the apparent IC₅₀ and masking the compound's true potency.

  • Reaction Initiation: Add 50 nM of biotinylated H3K4me2 peptide and 10 μM FAD cofactor. Incubate for 60 minutes.

  • Quench and Read: Add a highly concentrated pan-LSD1 inhibitor (e.g., 100 μM TCP) alongside the Eu-labeled anti-H3K4me1/2 antibody and Streptavidin-APC. Read TR-FRET signals (Ex: 337 nm, Em: 665 nm).

    • Causality: The quenching step instantly halts the enzymatic reaction, preventing signal drift during the 384-well plate reading phase and ensuring that well A1 is directly comparable to well P24.

Workflow Prep Compound Preparation (Acoustic Dispensing) PreInc Enzyme Pre-incubation (30 min, 22°C) Prep->PreInc Eliminates plastic binding Substrate Substrate Addition (H3K4me2 Peptide) PreInc->Substrate Allows FAD adduct formation Readout TR-FRET Readout (Ex: 337nm, Em: 665nm) Substrate->Readout 60 min enzymatic reaction QC Data QC & Z'-Factor (Must be > 0.6) Readout->QC Signal Normalization

Standardized TR-FRET biochemical workflow for evaluating covalent LSD1 inhibitors.

Protocol B: Cellular Target Engagement via Flow Cytometry

Global H3K4me2 levels measured by Western blot are often insensitive to localized chromatin changes. Instead, we measure the downstream phenotypic consequence of LSD1 inhibition.

  • Cell Seeding & Extended Dosing: Seed MOLM-13 AML cells at 2×105 cells/mL. Dose with the compound and incubate for 72 to 96 hours.

    • Causality: Epigenetic inhibitors require multiple cell division cycles to manifest phenotypic changes. The existing pool of demethylated histones must be diluted out through replication before target gene transcription is restored.

  • CD86 Surface Staining: Harvest cells, wash with cold PBS, and stain with anti-CD86-PE antibodies for 30 minutes at 4°C.

    • Causality: LSD1 directly represses the CD86 gene in AML cells. Utilizing flow cytometry to quantify CD86 upregulation provides a highly sensitive, single-cell resolution readout of intracellular target engagement that is vastly superior to bulk global methylation assays.

Troubleshooting & Data Integrity

To ensure your experimental setup is a self-validating system, monitor the following parameters:

  • Z'-Factor Validation: In the TR-FRET assay, the Z'-factor between the DMSO vehicle control and the fully inhibited control (e.g., 10 μM GSK2879552) must remain ≥0.6 . A lower value indicates assay interference or enzyme degradation.

  • Orthogonal Counter-Screening: Always run a parallel MAO-A and MAO-B Glo assay. True optimized cyclopropanamines will show >1000 -fold selectivity for LSD1 over MAO-A/B. If your batch of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine inhibits MAO at low nanomolar ranges, suspect chemical degradation or synthetic impurities.

References

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors , RSC Publishing.[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials , Frontiers in Oncology.[Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation , PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

This guide provides essential safety and logistical information for the proper disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe, compliant, and environmentally responsible waste management. The protocols described herein are grounded in established safety principles and regulatory standards to ensure a self-validating system of laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent, including N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, is governed by a foundational principle: "cradle-to-grave" responsibility.[1][2][3] This concept, central to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), stipulates that the generator of the waste is legally responsible for it from generation to final disposal.[1][2] Adherence to this principle is not merely a matter of regulatory compliance but a cornerstone of responsible scientific stewardship.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine should always be consulted first, an analysis of structurally similar cyclopropanamine and N-alkylated amine compounds allows for a presumptive hazard assessment.

Likely Hazards Include:

  • Corrosivity: Amine compounds are often corrosive and can cause severe skin burns and eye damage upon contact.[4][5]

  • Toxicity: Similar compounds are frequently classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Inhalation may lead to respiratory irritation.[6]

  • Flammability: While not always the primary hazard, related amines can be flammable liquids, with vapors that may form explosive mixtures with air.[4][6] Vapors can be heavier than air and travel to an ignition source.[4]

Causality of Hazards: The nucleophilic nitrogen atom and the organic nature of the molecule contribute to its reactivity and potential toxicity. The amine group can act as a base, leading to corrosive effects on biological tissues.

Actionable Directive: Before handling, always locate and thoroughly review the manufacturer-specific SDS for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine. This document is the primary source of information regarding specific hazards, handling procedures, and emergency responses.[7]

Regulatory Framework: Adherence to RCRA

The disposal of this chemical falls under the purview of RCRA, which establishes the national framework for managing hazardous waste.[2][3] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[8]

Waste Characterization

The first step in compliant disposal is to determine if the waste is a "hazardous waste" under RCRA. This involves a two-step process:

  • Is it a "Listed" Waste? The EPA maintains lists of wastes known to be hazardous (F, K, P, and U lists).[9] It is unlikely that a niche research chemical like N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is explicitly listed. However, it is the generator's responsibility to verify this.

  • Does it exhibit a "Characteristic" of Hazardous Waste? Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261:[10]

    • Ignitability: Flashpoint below 60°C (140°F).

    • Corrosivity: pH ≤ 2 or ≥ 12.5.

    • Reactivity: Unstable, reacts violently with water, or capable of detonation.

    • Toxicity: Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for specific toxic substances to leach into groundwater.

Based on the presumptive hazards of amine compounds, N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine waste is likely to be classified as corrosive and potentially ignitable or toxic . This characterization mandates its management as a hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine from the point of generation to its final collection.

Step 1: Personnel Safety and Required PPE

Before handling the chemical for any purpose, including disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Employee training on hazardous waste handling and emergency procedures is a mandatory requirement under RCRA.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer's guide for amine compatibility.To prevent skin contact, which can cause severe burns and potential absorption of harmful amounts.[4]
Eye/Face Protection Safety glasses with side shields and a face shield, or chemical splash goggles.To protect against splashes, which can cause severe and potentially permanent eye damage.[6][11]
Body Protection Flame-resistant laboratory coat.To protect against skin contact and provide a barrier in case of splashes or fire.[11]
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of potentially toxic and irritating vapors.[12]
Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal routing.

  • Designate a Waste Container: Use a clean, compatible, and clearly labeled hazardous waste container. The container must be made of a material that will not react with or be degraded by the amine (e.g., glass or appropriate plastic).

  • Labeling: The container must be marked with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine " and an indication of the relevant hazards (e.g., Corrosive, Flammable, Toxic).[10]

  • Do Not Mix Wastes: Never mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, with which it may react violently.[7][12] Mixing a characteristic waste with a non-hazardous waste may render the entire mixture hazardous.[10]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][6]

Step 3: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in compliance with RCRA standards.

  • Location: Store the sealed container in a secondary containment bin within a well-ventilated area, away from heat, sparks, or open flames.[12]

Step 4: Arranging for Final Disposal
  • Engage a Licensed Contractor: Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][13]

  • Documentation: The shipment must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination, ensuring the "cradle-to-grave" chain of custody.[1][13]

  • Final Treatment: The most probable disposal method for this type of organic compound is high-temperature incineration at a licensed TSDF.[14][15] This method ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides (which are subsequently scrubbed from the exhaust).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

G cluster_prep Preparation & Characterization cluster_accum Collection & Accumulation cluster_disposal Final Disposal start Waste Generation (Unused chemical or contaminated material) sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe sds->ppe Determines PPE char Characterize Waste (RCRA Ignitable, Corrosive, etc.) ppe->char container Select & Label Approved Hazardous Waste Container char->container char->container Informs Hazard Labeling segregate Segregate Waste (Do NOT mix with other chemicals) container->segregate store Store in Designated Satellite Accumulation Area segregate->store date Date Container at Start of Accumulation store->date contact Contact Licensed Hazardous Waste Contractor date->contact manifest Prepare Uniform Hazardous Waste Manifest contact->manifest pickup Schedule Waste Pickup for Transport to TSDF manifest->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Workflow for compliant disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the contaminated absorbent in a sealed hazardous waste container for disposal. Do not allow the spill to enter drains.[16]

  • Large Spills: Evacuate the area immediately. Keep personnel upwind of the spill.[11] Eliminate all ignition sources.[11] Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

By integrating these principles and protocols into your laboratory's standard operating procedures, you can ensure the safe and compliant disposal of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine, upholding your commitment to safety, regulatory adherence, and environmental protection.

References

  • Title: Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Source: ACTenviro.
  • Title: Safety Data Sheet. Source: Cee-Bee.
  • Title: Resource Conservation and Recovery Act (RCRA) Overview. Source: US EPA.
  • Title: RCRA Regulations Explained. Source: National Environmental Trainers.
  • Title: Resource Conservation and Recovery Act (RCRA) Regulations. Source: US EPA.
  • Title: SAFETY DATA SHEET - Cyclopropylamine. Source: Fisher Scientific.
  • Title: Hazardous Waste Compliance and Assistance. Source: Missouri Department of Natural Resources.
  • Title: SAFETY DATA SHEET - N,N-Dimethylpropan-1-amine. Source: TCI Chemicals.
  • Title: SAFETY DATA SHEET - N-Nitrosoethylisopropylamine. Source: Fujifilm.
  • Title: SAFETY DATA SHEET - Di-n-propylamine. Source: Fisher Scientific.
  • Title: Hazardous Substance Fact Sheet - N-Nitrosodimethylamine. Source: NJ.gov.
  • Title: Safety Data Sheet: DIMETILPROPILAMINA (DMPA). Source: GFS Chemicals.
  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Source: EPA.
  • Title: Safety Data Sheet - Cyclopamine. Source: Cayman Chemical.
  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: EPA.
  • Title: Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Source: American Chemistry Council.
  • Title: Hazardous Waste Listings. Source: EPA.

Sources

Handling

Personal protective equipment for handling N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a checklist of precautions, but as a rigorous, self-validating system of chemical logic. N-[1-(3,4-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a checklist of precautions, but as a rigorous, self-validating system of chemical logic.

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is a highly reactive arylalkylamine. To handle it safely and maintain its chemical titer, we must anticipate the synergistic hazards of its structural components. The lipophilic 3,4-dimethylphenyl group significantly enhances cellular membrane permeability, while the cyclopropylamine moiety retains extreme basicity and nucleophilicity [1]. This combination results in a compound that is highly corrosive to tissue, prone to atmospheric degradation, and capable of rapid systemic absorption.

Below is the comprehensive operational and safety guide for handling this compound.

Mechanistic Toxicology and Risk Assessment

Before designing a handling protocol, we must establish the causality behind the chemical's hazards to ensure our safety measures are scientifically grounded:

  • Corrosivity and Tissue Damage: Like parent cyclopropylamines, this compound causes severe skin burns and eye damage [2]. The amine nitrogen readily deprotonates biological macromolecules, leading to rapid liquefaction necrosis of exposed tissue.

  • Systemic Toxicity via Dermal Absorption: The addition of the bulky, lipophilic 1-(3,4-dimethylphenyl)ethyl group increases the molecule's partition coefficient (LogP). If splashed on the skin, standard nitrile gloves will fail rapidly. The lipophilic tail acts as a penetration enhancer, carrying the corrosive amine directly through the stratum corneum into the bloodstream, potentially causing central nervous system (CNS) and cardiovascular disruptions [3].

  • Atmospheric Reactivity: Secondary amines are strong nucleophiles that readily absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. Exposure to air not only poses an inhalation hazard but chemically degrades the reagent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following table summarizes the quantitative specifications and mechanistic rationale for the required protective gear.

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Primary Gloves Butyl Rubber or Laminated (e.g., SilverShield)Thickness: ≥ 0.4 mmBreakthrough: > 480 minAmines rapidly permeate standard nitrile (breakthrough < 10 mins). Butyl rubber provides a dense, non-polar barrier against lipophilic amines.
Secondary Gloves Heavy-duty Nitrile (worn over primary)Thickness: ≥ 0.11 mmProvides mechanical protection and tear resistance for the chemically resistant, but physically weaker, inner butyl glove.
Eye Protection Tight-fitting Chemical Splash Goggles + Face ShieldANSI Z87.1+ CertifiedPrevents vapor condensation on the cornea and protects the face from highly corrosive micro-splashes during pressurized transfers.
Respiratory Half-mask respirator with ABEK1P3 cartridgesAPF: 10 (Assigned Protection Factor)Protects against volatile organic vapors and alkaline amine aerosols if handling occurs outside a closed system.
Body Protection Tychem® 2000 or equivalent chemical suitPenetration resistance: > 30 minPrevents capillary wicking of liquid spills through standard cotton/poly lab coats directly to the skin.

Operational Workflows & Handling Protocols

To ensure absolute safety and maintain chemical integrity, all operations must be treated as a closed, self-validating system. If you can smell the amine, your engineering controls have already failed.

Step 1: Engineering Control Verification Conduct all handling inside a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood (face velocity 0.4–0.6 m/s). Do not rely on ductless hoods; amine vapors rapidly saturate standard activated carbon filters, leading to breakthrough.

Step 2: Inert Atmosphere Setup Purge the reaction vessel and the reagent bottle with dry Nitrogen ( N2​ ) or Argon ( Ar ). Causality: This displaces atmospheric oxygen and CO2​ , preventing carbamate formation and ensuring the stoichiometric accuracy of your subsequent reactions.

Step 3: Dispensing and Weighing (Closed-System)

  • Tare a sealed, septum-capped vial on the analytical balance.

  • Inside the fume hood, use a gas-tight glass syringe with a stainless-steel needle to draw the required volume of the amine under an inert blanket.

  • Transfer the liquid into the tared vial through the septum.

  • Reweigh the sealed vial to determine the exact mass. Causality: This closed-system weighing prevents the release of corrosive vapors into the laboratory environment and protects the balance's sensitive electronic components from corrosive degradation.

Step 4: Solution Preparation When diluting the amine, always add the amine dropwise to the solvent, never the reverse. If neutralizing with an acid to form a salt, perform the addition in an ice bath (0–5°C). Causality: Acid-base neutralizations of strong amines are highly exothermic; controlling the temperature prevents solvent boiling and the dangerous aerosolization of the corrosive free base.

Visualized Workflow

Below is the logical progression for handling highly reactive arylalkylamines, ensuring that safety and chemical integrity are maintained at every step.

Workflow A 1. Pre-Operation Risk Assessment B 2. Don Advanced PPE (Butyl Gloves, Face Shield) A->B  Proceed if cleared C 3. Engineering Controls (Class II Fume Hood) B->C  Verify airflow D 4. Chemical Dispensing (Inert Atmosphere) C->D  Purge with N2/Ar E 5. Solution Preparation (Temperature Monitored) D->E  Controlled addition F 6. Equipment Decontamination (Dilute Acid Wash) E->F  Post-reaction cleanup G 7. Waste Segregation (Hazardous Amine Waste) F->G  Collect washings

Figure 1: Standard operating workflow for handling highly reactive arylalkylamines.

Spill Response and Disposal Plans

Immediate Spill Response (The Chemical Imperative):

  • Evacuate and Isolate: Immediately clear personnel from the area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Neutralization: Do not wipe up the raw liquid. Apply a weak solid acid, such as sodium bisulfate or a 5% citric acid solution, directly to the spill [3]. Causality: This acid-base reaction converts the highly volatile, skin-penetrating free base into a non-volatile, water-soluble ammonium salt, instantly neutralizing the inhalation hazard and preventing off-gassing.

  • Absorption: Once neutralized, cover the liquid with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as amines can react exothermically with organic matter.

  • Collection: Sweep the absorbent into a high-density polyethylene (HDPE) container using non-sparking tools.

Disposal and Decontamination Plan:

  • Segregation: Store waste containing N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine strictly separate from oxidizing agents, acid chlorides, and chloroformates to prevent violent exothermic reactions [2].

  • Labeling: Label explicitly as "Hazardous Waste: Corrosive Organic Amine (Basic)".

  • Glassware Decontamination: Rinse all contaminated glassware with a 1M Hydrochloric Acid (HCl) solution inside the fume hood before transferring it to the general washing area. This guarantees that no residual free base is exposed to laboratory personnel handling the wash.

References

  • Safety Data Sheet: Cyclopropylamine - Carl Roth. Standards for environmental precautions, spill neutralization, and PPE breakthrough times. Available at: [Link]

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